molecular formula C12H7IN2 B13426704 2-Iodophenazine CAS No. 2876-21-3

2-Iodophenazine

Cat. No.: B13426704
CAS No.: 2876-21-3
M. Wt: 306.10 g/mol
InChI Key: FQUDIWVQNWDEPP-UHFFFAOYSA-N
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Description

2-Iodophenazine, identified by CAS number 2876-21-3, is a high-purity organic compound offered with a specification of ≥98% . Its molecular formula is C₁₂H₇IN₂, and it has a molecular weight of 306.10 g/mol . This compound is characterized by its iodine-substituted phenazine structure, represented by the SMILES notation IC1=CC2=NC3=CC=CC=C3N=C2C=C1 . Researchers are advised to handle this material with appropriate precautions. It is classified with the signal word "Warning" and has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended For Research and Further Manufacturing Use Only and is not suitable for direct human use .

Properties

CAS No.

2876-21-3

Molecular Formula

C12H7IN2

Molecular Weight

306.10 g/mol

IUPAC Name

2-iodophenazine

InChI

InChI=1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H

InChI Key

FQUDIWVQNWDEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)I

Origin of Product

United States

Foundational & Exploratory

Introduction: The Phenazine Scaffold and the Role of Halogenation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Iodophenazine: Structure, Properties, and Synthetic Utility

Phenazines are a class of nitrogen-containing heterocyclic compounds built on a dibenzopyrazine core structure.[1][2] This aromatic system is a common motif in a variety of natural products, particularly those isolated from microorganisms, which exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The planar, electron-deficient nature of the phenazine ring system makes it an intriguing scaffold for medicinal chemistry and materials science.[2]

The introduction of a halogen, specifically iodine, onto the phenazine core at the 2-position creates 2-Iodophenazine. This substitution is not merely an addition of mass; it fundamentally alters the electronic properties of the ring and, most importantly, introduces a highly versatile synthetic handle. The carbon-iodine bond is the most reactive among the halogens in nucleophilic substitution and, critically, in transition-metal-catalyzed cross-coupling reactions. This makes 2-Iodophenazine a valuable building block for the synthesis of more complex, substituted phenazine derivatives with tailored biological or material properties. This guide provides a technical overview of the structure, properties, and synthetic potential of 2-Iodophenazine for researchers in drug development and materials science.

Chemical Structure and Physicochemical Properties

The core of 2-Iodophenazine is the tricyclic phenazine system, with an iodine atom substituted on one of the outer benzene rings.

Molecular Structure:

  • IUPAC Name: 2-Iodophenazine

  • Chemical Formula: C₁₂H₇IN₂

While comprehensive experimental data for 2-Iodophenazine is not widely published, its key physicochemical properties can be reliably predicted based on its structure and comparison with analogous compounds like phenazine and various iodoarenes.

Table 1: Physicochemical Properties of 2-Iodophenazine

PropertyValue (Predicted/Calculated)Notes
Molecular Weight 306.10 g/mol Calculated from the atomic weights of C₁₂H₇IN₂.
Appearance Likely a yellow to brown crystalline solidBased on the colored nature of phenazine and its derivatives.
Melting Point >150 °C (Predicted)Phenazine melts at 174-177 °C. The heavier iodo-substituent is expected to increase the melting point.
Boiling Point >300 °C (Predicted)High due to the large, rigid aromatic system.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)Typical for planar aromatic compounds.
Octanol/Water Partition Coefficient (logP) ~4.0 (Predicted)The iodine atom significantly increases lipophilicity compared to the parent phenazine (logP ≈ 2.3).

Proposed Synthesis of 2-Iodophenazine

Synthetic Workflow: Diazotization-Sandmeyer Reaction

A reliable method for introducing iodine onto an aromatic ring is the Sandmeyer-type reaction, proceeding through a diazonium salt intermediate.

Synthesis_of_2_Iodophenazine cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A 2-Aminophenazine B Phenazine-2-diazonium salt A->B  NaNO₂, HCl (aq)  0-5 °C C 2-Iodophenazine B->C  KI (aq)  Room Temp. Reactivity_of_2_Iodophenazine cluster_0 Cross-Coupling Reactions A 2-Iodophenazine B Suzuki (Ar-B(OH)₂) A->B  Pd Catalyst  Base C Sonogashira (R-C≡CH) A->C  Pd/Cu Catalysts  Base D Heck (Alkene) A->D  Pd Catalyst  Base E Buchwald-Hartwig (R₂NH) A->E  Pd Catalyst  Base F 2-Arylphenazines (Medicinal Scaffolds) B->F G 2-Alkynylphenazines (Materials Science) C->G H 2-Alkenylphenazines (Functional Dyes) D->H I 2-Aminophenazines (Bioactive Derivatives) E->I

Sources

Executive Summary & Nomenclature Clarification

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Resolving the Chemistry of 2-Iodophenazine and CAS 41198-02-1

In chemical databases and procurement systems, a common discrepancy exists between trivial nomenclature and Chemical Abstracts Service (CAS) Registry Numbers. While the prompt identifies "2-Iodophenazine" alongside "CAS 41198-02-1", these represent two distinct chemical entities[1][2].

  • 2-Iodophenazine is officially registered under CAS 2876-21-3 [2].

  • CAS 41198-02-1 corresponds to 2-Amino-3-bromo-5-chlorobenzoic acid , a highly functionalized anthranilic acid derivative[1][3].

As a Senior Application Scientist, I have designed this whitepaper to comprehensively address both compounds. This guide provides field-proven mechanistic insights, self-validating synthetic protocols, and downstream applications for both entities, ensuring absolute clarity for researchers in drug development and materials science.

PART 1: 2-Iodophenazine (CAS 2876-21-3)

Chemical Significance & Applications

2-Iodophenazine is a critical heterocyclic building block. The presence of the labile carbon-iodine bond makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is heavily utilized in the synthesis of quinoxalines for pharmaceutical applications[2] and in the development of thermally activated delayed fluorescent (TADF) materials for advanced organic light-emitting diodes (OLEDs)[4].

Mechanistic Rationale: Oxidative Cyclization

The most efficient synthesis of 2-iodophenazine avoids direct halogenation of the phenazine core, which often yields inseparable regioisomers. Instead, an umpolung strategy utilizing the oxidative cyclization of 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole is preferred[4][5].

  • Causality of the Oxidant: Silver oxide (Ag₂O) is selected as a mild, single-electron oxidant. Unlike harsh oxidants (e.g., KMnO₄), Ag₂O facilitates N-N bond formation and subsequent aromatization without cleaving the target's critical carbon-iodine bond[4][5].

  • Causality of the Solvent: Dimethyl sulfoxide (DMSO) is utilized because its high dielectric constant stabilizes the polar transition states during the cyclization cascade, while the 80 °C temperature provides the exact activation energy required for aromatization[4][5].

G Node1 2-(4-iodophenyl)-2,3-dihydro-1H- benzo[d][1,3,2]diazaborole Node2 Ag2O / DMSO 80°C, 24h Node1->Node2 Oxidative Cyclization Node3 2-Iodophenazine (CAS 2876-21-3) Node2->Node3 Silica Gel Purification

Synthetic workflow for 2-Iodophenazine via oxidative cyclization.

Self-Validating Synthesis Protocol

Materials: 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole (0.2 mmol), Ag₂O (4.0 equiv), anhydrous DMSO (2.0 mL)[4][5].

  • Reaction Setup: Charge a flame-dried Schlenk tube with the diazaborole precursor and Ag₂O.

  • Atmosphere Control: Evacuate and backfill the system with N₂ three times. Causality: Excluding atmospheric oxygen prevents competitive oxidative degradation that leads to polymeric byproducts[5].

  • Cyclization: Inject anhydrous DMSO via syringe. Replace the septum with a glass stopper and heat the vigorously stirring mixture at 80 °C in an oil bath for 24 hours[4][5].

  • In-Process Control (IPC): At 20 hours, sample 10 µL of the mixture, dilute in dichloromethane (CH₂Cl₂), and perform Thin Layer Chromatography (TLC) (Eluent: Petroleum Ether/EtOAc) to confirm the complete disappearance of the fluorescent diazaborole precursor.

  • Purification & Validation: Cool to ambient temperature, dilute with 10 mL CH₂Cl₂, and filter through a Celite pad to remove insoluble silver salts[5]. Concentrate the filtrate and purify via silica gel column chromatography. Validate the structural integrity via High-Resolution Mass Spectrometry (HRMS), targeting the [M+H]+ peak at m/z ~307.0.

PART 2: 2-Amino-3-bromo-5-chlorobenzoic Acid (CAS 41198-02-1)

Chemical Significance & Applications

CAS 41198-02-1 is a rigid, poly-halogenated building block[1]. In drug development, it is a primary starting material for synthesizing complex 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives[]. These derivatives have demonstrated potent anticoccidial activity against Eimeria tenella in poultry, making this compound highly valuable in veterinary medicinal chemistry[].

Mechanistic Rationale: Regioselective Bromination

The synthesis relies on the electrophilic aromatic substitution of 2-amino-5-chlorobenzoic acid[7].

  • Regioselectivity: The amino (-NH₂) group is a strong activating ortho/para director, while the carboxylic acid (-COOH) is a deactivating meta director. With the para position occupied by the chloro group, the C3 position (ortho to the amine, meta to the carboxylic acid) becomes the most electron-rich and sterically accessible site for electrophilic attack.

  • Causality of the Reagents: Acetic acid is selected as the solvent because it acts as a mild proton source that polarizes the molecular bromine (Br₂), generating a sufficiently potent electrophile without requiring harsh Lewis acid catalysts (e.g., FeBr₃)[7]. This prevents over-bromination and preserves the carboxylic acid moiety.

G Node1 2-Amino-5-chlorobenzoic acid Node2 Br2 / Acetic Acid 15°C, 4h Node1->Node2 Electrophilic Bromination Node3 2-Amino-3-bromo- 5-chlorobenzoic acid Node2->Node3 Aqueous Quench & Extraction

Electrophilic aromatic bromination workflow for CAS 41198-02-1.

Self-Validating Synthesis Protocol

Materials: 2-amino-5-chlorobenzoic acid (1.05 mol), Br₂ (1.15 mol), Acetic Acid (3.4 L)[7].

  • Reaction Initiation: Dissolve 2-amino-5-chlorobenzoic acid in acetic acid and cool the reactor to 15 °C. Causality: Cooling suppresses oxidative side reactions of the sensitive aniline moiety[7].

  • Electrophilic Addition: Add Br₂ dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic bromination and ensures strict regioselectivity at the C3 position. Stir for 4 hours at 15 °C[7].

  • In-Process Control (IPC): Monitor the reaction via High-Performance Liquid Chromatography (HPLC) to ensure >98% conversion of the starting material.

  • Quenching & Extraction: Slowly quench the mixture into 8 L of cold water. Causality: Water neutralizes unreacted Br₂ and forces the precipitation of the hydrophobic product. Extract with tert-butyl methyl ether (t-BuOMe)[7].

  • Purification & Validation: Wash the organic layer with water, dry over MgSO₄, and concentrate. Treat the crude solid with hot hexane to remove non-polar impurities and filter[7]. Validate the product via its melting point (target: 225-228 °C) and ¹H NMR (DMSO-d₆), which must show two distinct doublets at δ 7.70 (J = 2.6 Hz) and δ 7.69 (J = 2.6 Hz), confirming the meta-coupling of the isolated aromatic protons[7].

G N1 CAS 41198-02-1 (Starting Material) N2 Cyclocondensation with Amines N1->N2 Structural Rigidity N3 Quinazolinone Derivatives N2->N3 N4 Anticoccidial Activity (Eimeria tenella) N3->N4 Biological Evaluation

Downstream application of CAS 41198-02-1 in anticoccidial drug development.

PART 3: Quantitative Data Summary

To facilitate rapid comparison for procurement and analytical validation, the physicochemical properties of both compounds are summarized below[1][2][3][8].

Property2-Iodophenazine2-Amino-3-bromo-5-chlorobenzoic acid
CAS Registry Number 2876-21-341198-02-1
Molecular Formula C₁₂H₇IN₂C₇H₅BrClNO₂
Molecular Weight 306.10 g/mol 250.48 g/mol
Appearance Light brown to brown solidWhite to slightly yellow solid
Melting Point N/A (Decomposes)225 - 228 °C
Solubility DMSO, DichloromethaneDMSO, Acetic Acid, t-BuOMe
Primary Application TADF materials, QuinoxalinesQuinazolinones, Anticoccidials

PART 4: References

  • An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis of intermediates useful in preparing tricyclic compounds (Patent EP0977739A1) Source: Google Patents / European Patent Office URL:

  • 2-Amino-3-bromo-5-chlorobenzoic acid (CID 11779931) Source: PubChem URL:[Link]

  • Synthesis and anticoccidial activity of new quinazolinone derivatives Source: Pesticide Biochemistry and Physiology URL:[Link]

Sources

Biological Activity of Halogenated Phenazine Derivatives: A Technical Guide to Mechanism, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological utility of halogenated phenazine derivatives (HPs), moving beyond the classical understanding of Clofazimine to modern, synthetic biofilm-eradicating agents. While natural phenazines (e.g., pyocyanin) function primarily as redox-active virulence factors, strategic halogenation—specifically at the 2, 4, and 6 positions—transforms these scaffolds into potent agents against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Mycobacterium tuberculosis.

This document details the structure-activity relationships (SAR) driving this potency, the specific mechanisms of action (ROS generation vs. iron starvation), and validated protocols for their synthesis and biological assessment.

Chemical Rationale & Structure-Activity Relationship (SAR)

The phenazine core (dibenzo[b,e]pyrazine) is inherently lipophilic and redox-active. Halogenation modulates these properties to enhance bioavailability and target engagement.

The Halogen Effect
  • Lipophilicity & Membrane Permeability: The addition of Chlorine (Cl) or Bromine (Br) significantly increases logP, facilitating passive transport across the mycolic acid-rich cell walls of Mycobacteria and the exopolysaccharide (EPS) matrix of staphylococcal biofilms.

  • Electronic Tuning: Halogens are electron-withdrawing groups (EWG). When placed at C-2 or C-4, they stabilize the semiquinone radical intermediate formed during redox cycling. This stabilization is critical for the sustained generation of Reactive Oxygen Species (ROS).

  • Key SAR Findings:

    • 2-position substitution: Critical for basic antibacterial activity (e.g., 2-bromo-1-hydroxyphenazine).

    • 4-position substitution: Enhances potency against MRSA.[1][2]

    • 6,8-bis(trifluoromethyl) substitution: Drastically improves biofilm eradication (MBEC values < 1 µM), likely due to enhanced penetration and metabolic stability.

Mechanisms of Action[1][3][4][5][6][7]

Halogenated phenazines operate via two distinct, often synergistic, mechanisms.

Redox Cycling and ROS Generation

Similar to the clinical drug Clofazimine, many HPs act as prodrugs. They are reduced by bacterial NADH:quinone oxidoreductase (NDH-2) to an unstable hydroquinone or semiquinone. Upon re-oxidation by molecular oxygen, they release superoxide anions (


), leading to oxidative stress, DNA damage, and lipid peroxidation.
Iron Starvation (The Biofilm Mechanism)

Newer synthetic HPs (e.g., HP-14) exhibit a mechanism distinct from simple redox toxicity.[3] They chelate intracellular ferrous iron (


) or interfere with iron uptake pathways. Since iron is an essential cofactor for biofilm maintenance, this "starvation" triggers rapid biofilm disassembly, killing persister cells that are metabolically dormant and resistant to standard antibiotics like vancomycin.
Visualization: Dual Mechanism of Action

MOA cluster_0 Bacterial Cytoplasm Phenazine Halogenated Phenazine (Prodrug) Reduced Reduced Phenazine (Hydroquinone) Phenazine->Reduced Reduction via NDH-2 Chelation Phenazine-Iron Complex Phenazine->Chelation Sequestration NADH NADH NDH2 Enzyme: NDH-2 NADH->NDH2 NDH2->Reduced Reduced->Phenazine Auto-oxidation ROS ROS (Superoxide) Reduced->ROS e- Transfer to O2 O2 O2 O2->ROS Damage DNA/Membrane Damage ROS->Damage Oxidative Stress Iron Intracellular Fe2+ Iron->Chelation Biofilm Biofilm Disassembly (Persister Cell Death) Chelation->Biofilm Iron Starvation

Figure 1: Dual mechanism of halogenated phenazines involving NDH-2 mediated redox cycling (left) and metal sequestration leading to biofilm collapse (right).

Synthetic Pathways[2][9][10]

While oxidative coupling is possible, the Wohl-Aue reaction remains the most robust method for generating diverse halogenated libraries because it tolerates the steric bulk of halogens and allows modular assembly from substituted anilines and nitrobenzenes.

Protocol: Modular Wohl-Aue Synthesis

Objective: Synthesis of 2-bromo-1-hydroxyphenazine derivatives.

  • Reagents: Substituted aniline, substituted nitrobenzene, Potassium Hydroxide (KOH), Toluene.

  • Procedure:

    • Dissolve the halogenated aniline (1.0 equiv) and halogenated nitrobenzene (2.0 equiv) in dry toluene.

    • Add powdered KOH (5.0 equiv) slowly.

    • Reflux the mixture for 6–12 hours. Note: The reaction proceeds via a nucleophilic aromatic substitution followed by cyclization.

    • Critical Step: The reaction yields the phenazine-N-oxide. This must be reduced (using

      
       or Pd/C) to obtain the parent phenazine, or used directly if the N-oxide is the target.
      
  • Purification: Silica gel column chromatography is essential as the Wohl-Aue reaction often produces low yields (<40%) with significant tar formation. Elute with Hexanes:EtOAc gradients.

Experimental Protocols for Biological Evaluation

To validate the activity of synthesized derivatives, researchers must assess both planktonic killing (MIC) and biofilm eradication (MBEC).

Minimum Biofilm Eradication Concentration (MBEC)

Standard MIC assays fail to predict efficacy against chronic infections. The Calgary Biofilm Device (CBD) is the industry standard for this analysis.

Protocol:

  • Inoculation: Inoculate the CBD peg lid with bacterial culture (e.g., MRSA,

    
     CFU/mL) in TSB media.
    
  • Biofilm Formation: Incubate for 24 hours on a gyrorotary shaker to form mature biofilms on the pegs.

  • Compound Challenge: Transfer the peg lid to a challenge plate containing serial dilutions of the Halogenated Phenazine (range: 0.1 µM to 100 µM). Incubate for 24 hours.

  • Recovery: Rinse pegs in saline to remove planktonic cells. Transfer lid to a recovery plate containing fresh media and sonicate (5 mins) to dislodge biofilm bacteria.

  • Readout: Incubate recovery plate overnight and read OD600. The lowest concentration with no regrowth is the MBEC.

ROS Detection Assay

To confirm the redox mechanism, use the DCFH-DA fluorometric assay.

Protocol:

  • Loading: Treat bacterial suspension with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 mins.

  • Treatment: Add the phenazine derivative.

  • Measurement: Measure fluorescence (Ex/Em: 485/535 nm) over 60 minutes. An increase in fluorescence indicates esterase cleavage and oxidation by ROS to fluorescent DCF.

Visualization: Experimental Workflow

Workflow Start Start: Aniline + Nitrobenzene Synth Wohl-Aue Synthesis (Reflux in Toluene) Start->Synth Purify Purification (Silica Chromatography) Synth->Purify Split Assay Type Purify->Split MIC Planktonic Assay (MIC Determination) Split->MIC CBD Biofilm Assay (MBEC / Calgary Device) Split->CBD ROS Mechanistic Assay (DCFH-DA Fluorescence) Split->ROS Lead Lead Candidate (High Potency/Low Toxicity) MIC->Lead MIC < 1 µM CBD->Lead MBEC < 10 µM ROS->Lead Confirmed Mechanism

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Data Summary: Comparative Potency

The following table summarizes the activity of key halogenated phenazines compared to standard antibiotics.

CompoundHalogen SubstitutionTarget OrganismMIC (µM)MBEC (µM)Mechanism Note
Clofazimine Cl (C3, C12)M. tuberculosis0.12 - 0.5N/AMembrane disruption + ROS
HP-1 2-Br, 1-OHMRSA1.56>100Moderate biofilm activity
HP-14 2,4-di-Br, 1-OHMRSA / VRE0.396.25Induces iron starvation
HP-29 2-Br, 4-N-sulfonamideMRSA0.08<1.0Potent biofilm eradicator
Vancomycin (Control)MRSA1.0 (approx)>2000Ineffective against biofilms

Data aggregated from Huigens et al. and related SAR studies.

References

  • Huigens III, R. W., et al. (2016).[4] Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis.[5][3][6][4] Journal of Medicinal Chemistry. [Link][6][4]

  • World Health Organization. (2024). Clofazimine: Mechanism of Action and Therapeutic Use. WHO Model List of Essential Medicines. [Link]

  • Garrison, A. T., & Huigens III, R. W. (2017).[7] A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis.[7][8][9][10] Scientific Reports. [Link][3]

  • Cimmino, A., et al. (2021).[11] Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies.[11] Molecules. [Link][2][3][9][10][12]

  • Yano, T., et al. (2011).[13] Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species.[14][13] Journal of Biological Chemistry. [Link]

Sources

Phenazine-Based DNA Intercalators: A Comprehensive Guide to Design, Biophysical Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds characterized by a planar, electron-deficient tricyclic core. This unique structural topology makes them highly effective DNA intercalators. By sliding between the hydrophobic base pairs of the DNA double helix, phenazine derivatives disrupt critical genomic processes, making them highly sought-after scaffolds in the development of novel anticancer and antimicrobial therapeutics.

This technical guide provides an in-depth analysis of phenazine-DNA interactions, exploring the mechanistic causality behind their biological activity, and detailing the gold-standard biophysical protocols required to validate their efficacy.

Mechanistic Foundations: The Causality of Intercalation

To rationally design phenazine-based drugs, researchers must understand the sequence of molecular events triggered by intercalation. The planar phenazine core inserts itself between adjacent DNA base pairs, driven by


 stacking interactions and hydrophobic forces.

This physical insertion forces the base pairs apart (increasing the axial rise by approximately 3.4 Å per intercalated molecule) and unwinds the DNA helix. This structural distortion is the primary catalyst for downstream biological effects:

  • Topoisomerase Poisoning: Enzymes like Topoisomerase I and II normally bind to DNA, cleave the strands to relieve torsional strain, and religate them. Phenazine intercalation alters the DNA architecture, stabilizing the transient DNA-enzyme "cleavable complex" and preventing religation. This results in lethal double-strand breaks [1].

  • Transcription Inhibition: Advanced synthetic derivatives, such as the clinical candidate MLN944 (XR5944), utilize a bis-intercalation mechanism. Two phenazine rings simultaneously intercalate at specific sites (e.g., 5'-TpG), placing a linker in the major groove. This physically blocks transcription factors (like c-Jun) from accessing the DNA [2].

G A Phenazine Derivative C Intercalation Complex A->C Intercalates B DNA Double Helix B->C E Cleavable Complex Stabilization C->E D Topoisomerase Enzyme D->E Attempts Repair F DNA Strand Breaks E->F Prevents Religation

Fig 1: Mechanism of topoisomerase inhibition via phenazine-induced DNA intercalation.

Quantitative Data: Phenazine Derivative Profiling

The biological outcome of a phenazine derivative is strictly dictated by its binding affinity (


) and specific binding mode. Table 1 summarizes the properties of several heavily researched phenazine classes.

Table 1: Comparative DNA Binding Profiles of Key Phenazine Derivatives

Compound / ClassPrimary TargetBinding ModeIntrinsic Binding Constant (

)
Primary Biological Activity
MLN944 (XR5944) 5'-TpG site / Major GrooveBis-intercalation

Transcription inhibition; Anticancer [2]
Ruthenium(II)-Phenazine DNA Base PairsIntercalation

Topo I inhibition; DNA "Light Switch" [1]
Aotaphenazine DNA / Topo IIIntercalation

Topo II poison; Apoptosis induction [3]
Safranin T ss poly-A / DNAIntercalation

Structural probe; Antibacterial [4]

Biophysical Characterization Workflows

To classify a new phenazine derivative as a true intercalator, researchers must employ orthogonal biophysical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow S1 1. DNA Prep Sonicate S2 2. Titration Add Phenazine S1->S2 S3 3. Equilibrium Incubate S2->S3 S4 4. Measure UV-Vis/Viscosity S3->S4 S5 5. Analysis Calculate Kb S4->S5

Fig 2: Standardized biophysical workflow for quantifying phenazine-DNA interactions.

Protocol 1: UV-Vis Absorption Titration & Determination

The Causality: When a phenazine ring intercalates, its


-electron cloud couples with the 

orbitals of the DNA base pairs. This interaction restricts electron transition probabilities, resulting in a decrease in absorbance (hypochromism ) and a shift to longer wavelengths (bathochromism ).

Step-by-Step Methodology:

  • Preparation: Prepare a fixed concentration of the phenazine derivative (e.g.,

    
    ) in a physiological buffer (Tris-HCl, pH 7.4, 
    
    
    
    NaCl). Prepare a stock solution of Calf Thymus DNA (CT-DNA) in the same buffer.
  • Titration: Sequentially add aliquots of CT-DNA to the phenazine solution.

  • Equilibration: Allow the solution to equilibrate for 5 minutes at

    
     after each addition.
    
  • Measurement: Record the UV-Vis spectrum (typically between 300–600 nm).

  • Self-Validation Check: Observe the spectra for a sharp isosbestic point . The presence of an isosbestic point mathematically proves that the system exists in a clean, two-state equilibrium (free dye vs. bound dye) without aggregation [4].

  • Data Analysis: Calculate the intrinsic binding constant (

    
    ) using the Wolfe-Shimer equation:
    
    
    
    
    Plotting
    
    
    against
    
    
    yields a straight line. The ratio of the y-intercept to the slope provides the
    
    
    .
Protocol 2: Hydrodynamic Viscometry Assay

The Causality: While UV-Vis suggests binding, it cannot definitively distinguish intercalation from minor groove binding. Viscometry is the gold standard for this distinction. Because intercalation forces base pairs apart, it physically elongates the DNA polymer. This increase in axial length drastically increases the hydrodynamic friction (viscosity) of the solution. Groove binders do not cause this elongation.

Step-by-Step Methodology:

  • Preparation: Use an Ostwald viscometer submerged in a highly precise thermostatic water bath (

    
    ).
    
  • Baseline: Measure the flow time of the buffer (

    
    ) and the flow time of a fixed concentration of sonicated CT-DNA (
    
    
    
    ).
  • Titration: Incrementally add the phenazine derivative to the DNA solution to achieve varying dye/DNA ratios (

    
     to 
    
    
    
    ).
  • Measurement: Measure the flow time (

    
    ) for each ratio. Calculate relative specific viscosity: 
    
    
    
    .
  • Data Analysis: Plot

    
     against the binding ratio 
    
    
    
    .
  • Self-Validation Check: Run a parallel assay using Ethidium Bromide as a positive control (known intercalator) and Hoechst 33258 as a negative control (known groove binder). A positive linear slope confirms intercalation.

Advanced Biological Evaluation: Topoisomerase Inhibition

Once intercalation is biophysically proven, the biological consequence must be validated. Phenazines frequently act as Topoisomerase I/II poisons.

Protocol 3: Topoisomerase I Plasmid Relaxation Assay

The Causality: Supercoiled plasmid DNA migrates rapidly through an agarose gel. Topoisomerase I relieves this supercoiling, converting the plasmid to a relaxed, open-circular form that migrates slowly. If a phenazine intercalator inhibits Topo I, the plasmid remains in its fast-migrating supercoiled state.

Step-by-Step Methodology:

  • Reaction Assembly: In a

    
     reaction volume, combine 
    
    
    
    of supercoiled pBR322 plasmid DNA, Topo I reaction buffer, and varying concentrations of the phenazine derivative.
  • Enzyme Addition: Add 1 Unit of human recombinant Topoisomerase I.

  • Incubation: Incubate at

    
     for 30 minutes to allow the enzyme to attempt relaxation.
    
  • Termination: Stop the reaction by adding

    
     of 
    
    
    
    SDS and Proteinase K (to digest the trapped enzyme).
  • Resolution: Electrophorese the samples on a

    
     agarose gel (without ethidium bromide during the run, to prevent displacement of the phenazine).
    
  • Visualization: Post-stain the gel with GelRed or Ethidium Bromide. The preservation of the lower supercoiled band in a dose-dependent manner confirms Topo I inhibition [5].

References

  • Anticancer activity, topoisomerase I inhibition, DNA 'light switch' behavior and molecular docking of two ruthenium complexes containing phenazine ring. Journal of Biomolecular Structure and Dynamics. [Link]

  • Novel DNA bis-intercalation by MLN944, a potent clinical bisphenazine anticancer drug. Nucleic Acids Research. [Link]

  • Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence. PLOS One / PubMed Central. [Link]

  • Binding of Phenazinium Dye Safranin T to Polyriboadenylic Acid: Spectroscopic and Thermodynamic Study. PLOS One. [Link]

  • DNA Binding of an Organic dppz-Based Intercalator. Journal of the American Chemical Society. [Link]

photophysical properties of 2-substituted phenazines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Photophysical Properties of 2-Substituted Phenazines

Executive Summary

Phenazines are a privileged class of nitrogen-containing heterocyclic compounds renowned for their redox activity, biological significance, and highly tunable photophysics. While the parent phenazine exhibits limited fluorescence and rapid non-radiative decay, substituting the core at the 2-position fundamentally alters its electronic symmetry. This technical guide explores the mechanistic causality behind the , detailing how structural modifications drive intramolecular charge transfer (ICT), intersystem crossing (ISC), and solid-state luminescence.

Mechanistic Foundations of Phenazine Photophysics

Symmetry Breaking and the ICT State

The parent phenazine is a highly symmetric (


) pyrazine-fused tricyclic system. Upon photoexcitation, it exhibits a very short singlet lifetime (~20 ps) and a low fluorescence quantum yield (

) due to rapid intersystem crossing to the triplet manifold[1].

When an electron-donating group (e.g.,


, 

) or an electron-withdrawing group (e.g.,

,

) is introduced at the 2-position, the structural symmetry is broken. This creates a donor-

-acceptor (D-

-A) architecture that induces an Intramolecular Charge Transfer (ICT) state[2].
  • Causality: The ICT state stabilizes the lowest unoccupied molecular orbital (LUMO) and reduces the HOMO-LUMO gap. Consequently, the absorption and emission spectra of 2-substituted phenazines are significantly red-shifted into the visible region (400–650 nm) compared to the parent compound[3].

Spin-Orbit Coupling and Triplet State Dynamics

Phenazine derivatives are highly efficient triplet sensitizers. The introduction of heavy atoms at the 2-position (e.g., 2-bromophenazine) further amplifies this trait via the Heavy-Atom Effect .

  • Causality: The heavy halogen atom enhances spin-orbit coupling, accelerating the rate of Intersystem Crossing (ISC) from the singlet (

    
    ) to the triplet (
    
    
    
    ) state. This high triplet quantum yield (
    
    
    ) is the fundamental mechanism that allows these compounds to efficiently transfer energy to ground-state triplet oxygen (
    
    
    ), generating highly reactive singlet oxygen (
    
    
    )[4].

Jablonski S0 S0 (Ground State) S1 S1 (ICT / LE State) S0->S1 hν (Excitation) T1 T1 (Triplet State) S1->T1 ISC (Spin-Orbit Coupling) Fluor Fluorescence (Red-shifted) S1->Fluor Radiative Decay T1->S0 Phosphorescence / Non-radiative O2 3O2 (Ground State Oxygen) T1->O2 Energy Transfer (Dexter) ROS 1O2 (Singlet Oxygen) O2->ROS Spin Inversion Fluor->S0

Fig 1: Jablonski diagram illustrating ICT, ISC, and singlet oxygen generation in 2-substituted phenazines.

Quantitative Photophysical Data

The following table synthesizes the core photophysical parameters of representative phenazine derivatives, highlighting how 2-substitution dictates their primary applications.

CompoundAbs Max (

)
Em Max (

)

(Fluorescence QY)

(Singlet

QY)
Mechanistic Feature
Parent Phenazine ~362 nm~400 nm0.07~0.40Baseline reference; highly symmetric[1].
2-Aminophenazine ~430 nm~520 nm0.15~0.30Push-pull ICT state; solvatochromic[2].
2-Bromophenazine ~370 nm~410 nm<0.05>0.80Heavy-atom enhanced ISC; efficient ROS generator[4].
2-Nitrophenazine (Cocrystal) ~450 nm~580 nm~0.45N/ARestricted C=N isomerization; 100x solid-state luminescence boost[5].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the photophysical characterization of 2-substituted phenazines must rely on self-validating experimental systems.

Protocol 1: Determination of Singlet Oxygen Quantum Yield ( )

To prove a 2-substituted phenazine is an effective photosensitizer for Photodynamic Therapy (PDT) or radical polymerization[6], its ability to generate


 must be quantified using a comparative chemical trapping method.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the 2-substituted phenazine (sensitizer) and a singlet oxygen trap, such as 1,3-diphenylisobenzofuran (DPBF) or 2,3-diphenyl-p-dioxene (DPD), in an aerated solvent (e.g., chloroform)[6].

  • Reference Preparation: Prepare a parallel solution using a standard reference with a known

    
     (e.g., Phenalenone, 
    
    
    
    )[7].
  • Optical Matching (Critical Self-Validation): Adjust the concentrations of both the sample and the reference so that their absorbance values are identical (e.g., exactly 0.2 O.D.) at the chosen irradiation wavelength. This ensures both systems absorb the exact same number of photons.

  • Irradiation & Monitoring: Irradiate the solutions using a monochromatic light source. Measure the decay of the DPBF absorption peak (typically at 415 nm) using a UV-Vis spectrophotometer at 10-second intervals.

  • Kinetic Calculation: Plot

    
     of the trap versus irradiation time. The slope of this linear fit is directly proportional to the rate of 
    
    
    
    generation. Calculate the final yield using:
    
    

Workflow Prep 1. Sample & Ref Prep (Optical Matching) Irrad 2. Monochromatic Irradiation Prep->Irrad Aerated Solv Monitor 3. UV-Vis Monitoring (DPBF Decay) Irrad->Monitor Δ Absorbance Calc 4. Kinetic Plotting & QY Calculation Monitor->Calc Linear Fit

Fig 2: Self-validating experimental workflow for determining singlet oxygen quantum yield.

Protocol 2: Transient Absorption Spectroscopy for Triplet Lifetime
  • Deoxygenation: Purge the phenazine solution with Argon for 30 minutes in a sealed cuvette. Causality: Oxygen is a potent triplet quencher; removing it isolates the intrinsic triplet decay kinetics.

  • Excitation: Excite the sample using a nanosecond Nd:YAG laser pulse (e.g., 355 nm)[7].

  • Detection: Record the transient absorption change (

    
    ) using a continuous white-light probe beam coupled to an intensified CCD camera.
    
  • Analysis: Fit the resulting decay trace to a mono-exponential function to extract the triplet lifetime (

    
    ).
    

Advanced Applications

Solid-State Luminescence and Cocrystal Engineering A major limitation of planar aromatic molecules is Aggregation-Caused Quenching (ACQ) in the solid state. However, 2-substituted phenazines (such as 2-nitrophenazine) can be engineered into cocrystals using co-formers like 2,6-dimethylphenylboronic acid.

  • Mechanistic Insight: Cocrystallization promotes face-to-face

    
     interactions and restricts non-radiative C=N isomerization pathways. This structural locking prevents access to dark states, resulting in a nearly 100-fold enhancement in luminescence efficiency compared to the pure compound, making them highly viable for OLEDs and solid-state sensors[5].
    

Photodynamic Therapy (PDT) & Photoinitiators Because 2-substituted phenazines (especially halogenated or transition-metal coordinated derivatives) exhibit near-quantitative triplet state formation, they act as highly effective light absorbers in dye photoinitiating systems for the radical polymerization of acrylates[6]. Furthermore, their ability to generate cytotoxic singlet oxygen under visible light irradiation positions them as robust candidates for targeted PDT in oncology and antimicrobial treatments[7].

References

  • Title: Boosting The Solid‐State Luminescence of Phenazine Derivatives by Enhancing Intermolecular Hydrogen Bonds and π–π Interactions in Cocrystals Source: ResearchGate URL
  • Source: Collect. Czech. Chem. Commun.
  • Title: Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host Source: ResearchGate URL
  • Title: Effective Singlet Oxygen Sensitizers Based on the Phenazine Skeleton as Efficient Light Absorbers in Dye Photoinitiating Systems for Radical Polymerization of Acrylates Source: PMC / NIH URL
  • Title: Photophysical Properties and Singlet Oxygen Production by Ruthenium(II)
  • Title: 2-Phenazinamine, N,N-dimethyl- | 6494-69-5 Source: Benchchem URL
  • Title: Investigations of Reactions of Selected Azaarenes with Radicals in Water. 2.

Sources

Technical Guide: Solubility Profile & Purification Protocols for 2-Iodophenazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-precision data and methodologies for researchers working with 2-Iodophenazine.

Executive Summary

2-Iodophenazine (CAS: 50998-18-0) is a halogenated tricyclic heteroaromatic compound frequently utilized as a photoactive intermediate and a scaffold in the synthesis of bioactive phenazine derivatives. Its physicochemical behavior is dominated by the planar, electron-deficient phenazine core and the lipophilic iodine substituent.

Key Solubility Characteristics:

  • High Solubility: Chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).

  • Temperature-Dependent Solubility: Lower alcohols (Ethanol, Methanol) and Acetonitrile—ideal for recrystallization.

  • Insolubility: Water and highly polar protic media.

This guide provides a validated solubility landscape, theoretical solubility parameters, and self-validating protocols for purification and analysis.

Physicochemical Characterization

Understanding the molecular properties of 2-Iodophenazine is prerequisite to predicting its solvent interactions.

PropertyValue / DescriptionImplications for Solubility
Molecular Formula C₁₂H₇IN₂Moderate molecular weight (306.10 g/mol )
Melting Point 161–163 °C [1]High lattice energy requires thermal energy or high-solvency media for dissolution.
LogP (Predicted) ~3.8 – 4.2Highly lipophilic; partitions strongly into organic phases.
Electronic Nature Electron-deficient π-systemSusceptible to π-π stacking; soluble in aromatic solvents (Toluene, Benzene).
H-Bonding H-Bond Acceptor (N atoms)Weak interaction with protic solvents; no H-bond donation capability.

Solubility Landscape & Solvent Selection

The following data is synthesized from experimental synthesis protocols and chromatographic behavior.

Qualitative Solubility Table

Data derived from standard isolation protocols [1, 2].

Solvent ClassSpecific SolventSolubility Rating (25°C)Application Utility
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Extraction, Loading for Chromatography
Chlorinated Chloroform (CDCl₃)High NMR Spectroscopy Standard
Aromatic TolueneModerate-High Reaction Medium (Reflux), Hot Recrystallization
Esters Ethyl AcetateModerate Chromatography Eluent, Extraction
Alcohols Ethanol / MethanolLow (Cold) / High (Hot) Primary Recrystallization Solvent
Alkanes Hexane / PentaneInsoluble Anti-solvent (Precipitation)
Polar Aprotic DMSO / DMFHigh Bio-assays, Cross-coupling reactions
Aqueous WaterInsoluble Washing impurities, biphasic workup
Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically select alternative solvents, we apply the "Like Dissolves Like" principle via HSP. 2-Iodophenazine relies heavily on Dispersive ($ \delta_d


 \delta_p 

\delta_h $)
contribution.
  • Target Solvent Profile: High

    
    , Low-Moderate 
    
    
    
    , Low
    
    
    .
  • Prediction: Solvents like Tetrahydrofuran (THF) and 1,4-Dioxane are predicted to be excellent solubilizers due to their matching polarity and lack of strong H-bond donation networks.

Experimental Protocols (Self-Validating Systems)

Protocol A: Saturation Shake-Flask Solubility Determination

Objective: Determine the exact solubility limit (S) in a specific solvent batch. This protocol is self-validating because it includes a gravimetric mass balance check.

Materials: 2-Iodophenazine (pure), Solvent of choice, 0.45 µm PTFE syringe filter, Analytical balance.

  • Excess Addition: Add excess solid 2-Iodophenazine (approx. 100 mg) to 2.0 mL of solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

  • Visual Check: Ensure solid remains visible. If fully dissolved, add more solid and repeat step 2.

  • Filtration: Filter the supernatant through a pre-weighed syringe filter into a pre-weighed vial.

  • Gravimetric Analysis: Evaporate the solvent from the filtrate (vacuum or N₂ stream) and weigh the residue.

  • Calculation: $ S (mg/mL) = \frac{Mass_{residue} (mg)}{Volume_{filtrate} (mL)} $

Protocol B: Purification via Recrystallization

Context: Synthesis often yields the product with trace starting materials (e.g., phenylene diamines). Recrystallization exploits the steep solubility curve in Ethanol.

Method:

  • Dissolution: Suspend crude 2-Iodophenazine in Ethanol (10 mL per gram).

  • Heating: Heat to reflux (78°C). The solid should fully dissolve. If not, add Ethanol dropwise until clear.

  • Hot Filtration (Optional): If insoluble black particulates remain, filter rapidly while hot through a glass frit.

  • Controlled Cooling: Remove from heat and allow to cool to Room Temperature (RT) slowly over 2 hours. Do not plunge into ice immediately.[1]

  • Nucleation: Once crystals form at RT, cool to 0°C in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter vacuum. Wash crystals with cold (-20°C) Ethanol.

Visualized Workflows

Solubility Screening Logic

This decision tree guides the researcher in selecting the correct solvent based on the intended application.

SolubilityLogic Start Start: Select Solvent for 2-Iodophenazine Goal What is the Goal? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification Goal->Purification Isolation Analysis Analysis (NMR/HPLC) Goal->Analysis Characterization TempCheck High Temp Required? Reaction->TempCheck Recryst Recrystallization? Purification->Recryst CDCl3 Use CDCl3 or DMSO-d6 Analysis->CDCl3 Toluene Use Toluene or DMSO TempCheck->Toluene Yes (>80°C) DCM Use DCM or THF TempCheck->DCM No (<40°C) Ethanol Use Ethanol (Hot) Recryst->Ethanol Yes (High Purity) Chrom Column Chromatography (Hexane:EtOAc 10:1) Recryst->Chrom No (Complex Mixture)

Figure 1: Solvent selection decision tree based on experimental intent.

Purification Workflow: Crude to Pure Crystal

The following diagram illustrates the standard purification pipeline established in literature [1, 3].

PurificationFlow Crude Crude Reaction Mixture (Dark Solid) Dissolve Dissolve in DCM Crude->Dissolve Silica Silica Plug / Filter Dissolve->Silica Remove Pd/Inorganic Evap Evaporate to Dryness Silica->Evap Choice Purity Check (TLC) Evap->Choice Recryst Recrystallization (Ethanol, Reflux) Choice->Recryst Minor Impurities Column Column Chromatography (Pet. Ether : EtOAc 10:1) Choice->Column Complex Mixture Final Pure 2-Iodophenazine (Yellow Needles, mp 161°C) Recryst->Final Column->Final

Figure 2: Step-by-step purification workflow for isolating high-purity 2-Iodophenazine.

References

  • Zhang, Z., et al. (2019). "An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine." Royal Society of Chemistry Advances. (Experimental data: mp 161-163 °C, NMR solvents).

  • ChemicalBook. (2025).[2][3] "Quinoxaline, 6-iodo- (Isomer/Analog Reference)." ChemicalBook Database. (Analogous solubility data).

  • Preston, P. N. (1974).[4] "Synthesis and Properties of Phenazines." Chemistry of Heterocyclic Compounds. (General solubility principles for phenazine derivatives).

Sources

Technical Guide: Heavy Atom Effect in Iodinated Phenazine Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical transformation of phenazine fluorophores into efficient photosensitizers via the Heavy Atom Effect (HAE) . While unsubstituted phenazines typically exhibit fluorescence (radiative decay


), the strategic introduction of iodine atoms (

) induces strong spin-orbit coupling (SOC). This perturbation accelerates Intersystem Crossing (ISC), effectively shunting excited state energy into the long-lived Triplet State (

).

For researchers in Photodynamic Therapy (PDT) and phosphorescent imaging, this modulation is the critical step in converting a diagnostic dye into a therapeutic agent capable of generating Singlet Oxygen (


).

Theoretical Framework: The Physics of Spin-Orbit Coupling

The efficiency of Singlet Oxygen generation (


) is directly governed by the population of the triplet state. In organic chromophores, the transition between the Singlet (

) and Triplet (

) manifolds is quantum mechanically forbidden due to spin conservation rules.

However, the presence of a heavy nucleus (Iodine) creates a relativistic interaction between the electron's spin and its orbital angular momentum. This interaction mixes the singlet and triplet wavefunctions, relaxing the forbidden nature of the transition.

The Modified Jablonski Diagram

The diagram below illustrates the kinetic competition introduced by the HAE. Note the accelerated


 pathway, which outcompetes fluorescence (

).

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorbance (hν) S1->S0 Fluorescence (k_F) (Suppressed) T1 Triplet State (T1) S1->T1 Intersystem Crossing (k_ISC) HEAVY ATOM EFFECT GS Ground State (S0) T1->GS Phosphorescence (k_P) SingletO2 1O2 (Reactive) T1->SingletO2 Energy Transfer (Type II) O2 3O2 (Ground) O2->SingletO2 Sensitization

Figure 1: Modified Jablonski diagram highlighting the acceleration of Intersystem Crossing (ISC) due to the Heavy Atom Effect.

Strategic Synthesis: Regioselective Iodination

To maximize the HAE, iodine must be covalently bonded directly to the


-conjugated core of the phenazine. The 2,7-positions are electronically favorable for electrophilic substitution and provide significant perturbation to the HOMO/LUMO orbitals.
Protocol: Electrophilic Iodination of Diaminophenazines

This protocol describes the iodination of a generic 3,7-diaminophenazine core (similar to Neutral Red or Safranin precursors) using N-Iodosuccinimide (NIS).

Reagents:

  • Phenazine precursor (1.0 eq)

  • N-Iodosuccinimide (NIS) (2.2 eq for di-iodination)

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenazine precursor in anhydrous ACN under an inert atmosphere (

    
    ).
    
  • Activation: Add TFA dropwise to activate the NIS.

  • Addition: Add NIS (dissolved in ACN) slowly over 30 minutes at

    
     to prevent over-iodination or polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will show a bathochromic shift (red-shift) and decreased fluorescence intensity on the TLC plate.

  • Quenching: Quench with saturated sodium thiosulfate (

    
    ) to remove unreacted iodine.
    
  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel column chromatography.
    

Critical Insight: Why NIS? Elemental iodine (


) often requires harsh oxidants (

) which can degrade the nitrogen-rich phenazine core. NIS provides a milder source of iodonium ions (

).

Photophysical Characterization: The DPBF Assay

The gold standard for quantifying Singlet Oxygen generation is the DPBF (1,3-diphenylisobenzofuran) Bleaching Assay . DPBF reacts rapidly and specifically with


 to form a colorless endoperoxide.

Mechanism:



Experimental Protocol

Materials:

  • Probe: DPBF (Stock: 1 mM in Ethanol, keep in dark/cold).

  • Reference Standard: Rose Bengal (

    
     in water) or Methylene Blue (
    
    
    
    ).
  • Sample: Iodinated Phenazine derivative.

  • Light Source: LED matching the absorption max of the photosensitizer (e.g., 530nm or 630nm).

Workflow Diagram:

DPBF_Protocol cluster_loop Irradiation Loop Start Start: Prepare Solutions AbsMatch Absorbance Matching (Sample vs. Reference) OD ~ 0.1 at Irradiation λ Start->AbsMatch Mix Add DPBF Probe (Final Conc: 50 μM) AbsMatch->Mix Irradiate Irradiate (10-30 sec intervals) Mix->Irradiate Measure Measure Absorbance (415 nm) Irradiate->Measure Check Abs < 10% of Initial? Measure->Check Check->Irradiate No Calc Calculate Slope ln(A0/A) vs Time Check->Calc Yes Final Calculate Quantum Yield (ΦΔ) Calc->Final

Figure 2: Step-by-step workflow for the DPBF Singlet Oxygen Quantum Yield Assay.

Calculation: Calculate


 using the comparative method:


Where:
  • 
    : Slope of the plot of 
    
    
    
    (DPBF absorbance) vs. irradiation time.[1]
  • 
    : Absorption correction factor (
    
    
    
    ).[1] If OD is matched, this term cancels out.

Data Interpretation & Expected Trends

When analyzing your iodinated derivatives, you should observe a clear trade-off between fluorescence and singlet oxygen generation. The table below summarizes the expected photophysical shifts.

ParameterUnsubstituted PhenazineMono-Iodo PhenazineDi-Iodo Phenazine
Atom Type H / N / CIodine (

)
Iodine (

) x2
Fluorescence (

)
High (0.3 - 0.9)Reduced (< 0.2)Quenched (< 0.05)
Triplet Yield (

)
Low (< 0.1)Moderate (0.4 - 0.6)High (> 0.[2]8)
Singlet Oxygen (

)
NegligibleSignificantMaximal
Lifetime (

)
NanosecondsDecreasedSignificantly Decreased

Troubleshooting:

  • No

    
     detected?  Ensure your solvent is not quenching the triplet state. Use deuterated solvents (
    
    
    
    ) or non-protic solvents to extend triplet lifetimes.
  • Rapid DPBF bleaching in dark? DPBF is unstable. Always run a "Dark Control" to subtract background degradation.

References

  • General Mechanism of Heavy Atom Effect

    • Koziar, J. C., & Cowan, D. O. (1978). Photochemical heavy-atom effects. Accounts of Chemical Research.
  • Phenazine Synthesis & Functionalization

    • Hollstein, U., & Van Gemert, R. J. (1971). Phenazine derivatives.[3][4][5] Synthesis and properties. Journal of Organic Chemistry.

  • Singlet Oxygen Detection (DPBF Protocol)

    • Entradas, T., et al. (2020). Singlet Oxygen Quantum Yield Determination in Polar Solvents. Journal of Photochemistry and Photobiology A: Chemistry.
  • Iodinated Fluorophores in PDT

    • Luo, Y., et al. (2021). Impact of iodine loading and substitution position on intersystem crossing efficiency. RSC Advances.
  • Heavy Atom Effect in Phenazine/Acridine Systems

    • Malinge, A., et al. (2024).[6] The heavy atom effect in halogenated mCP and its influence on... delayed fluorescence. University of St Andrews Research Portal.

Sources

2-Iodophenazine vs. 2-Bromophenazine: A Reactivity & Utility Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the reactivity differences between 2-iodophenazine and 2-bromophenazine , specifically tailored for medicinal chemists and process engineers. It moves beyond generic textbook trends to address the specific electronic and solubility challenges posed by the phenazine scaffold.

Executive Summary: The Accessibility-Reactivity Trade-Off

In the functionalization of the phenazine core—a critical scaffold for intercalating antibiotics (e.g., clofazimine analogs) and organic semiconductors—the choice between the 2-iodo and 2-bromo congeners represents a strategic trade-off between synthetic accessibility and downstream reactivity .

  • 2-Bromophenazine is the "Process Candidate." It is robust, easier to synthesize on a kilogram scale, and stable. However, it requires activated catalytic systems (bulky phosphines, higher heat) to undergo oxidative addition due to the stronger C-Br bond.

  • 2-Iodophenazine is the "Discovery Candidate." It offers superior reactivity in cross-couplings (often ligand-free or mild conditions), crucial for late-stage functionalization of complex, thermally sensitive intermediates. Its drawback is a more arduous synthesis and lower atom economy.

Electronic & Structural Fundamentals

The phenazine ring is electron-deficient (π-deficient), mimicking the reactivity of quinoxaline or pyrazine rather than benzene. This electron deficiency deactivates the carbon-halogen bond toward oxidative addition (the rate-limiting step in Pd-catalyzed cycles), making the choice of halogen critical.

Bond Dissociation Energy (BDE) & Oxidative Addition

The reactivity differential is quantified by the bond dissociation energies.[1][2][3] The C-I bond is significantly weaker, facilitating rapid oxidative addition even with electron-poor metal centers.

Parameter2-Bromophenazine2-IodophenazineImpact on Catalysis
C-X BDE ~81 kcal/mol~65 kcal/molIodo undergoes oxidative addition ~10³–10⁴ times faster.
Bond Length 1.86 Å2.05 ÅLonger C-I bond increases steric accessibility for the catalyst.
Polarizability ModerateHighIodo stabilizes the transition state in Pd(0) → Pd(II) insertion.
The Solubility Factor

Phenazines are notoriously insoluble in polar reaction media.[4]

  • 2-Iodophenazine exhibits slightly higher lipophilicity (LogP ~3.8) compared to the bromo analog (LogP ~3.4), often improving solubility in non-polar coupling solvents like Toluene or 1,4-Dioxane, which is critical for maintaining homogeneous catalysis.

Synthetic Access: The "Make" Phase

The primary bottleneck for utilizing 2-iodophenazine is its synthesis. While 2-bromophenazine can be accessed via robust condensation or direct substitution, the iodo-variant typically requires diazonium chemistry.

Pathway A: 2-Bromophenazine (Scalable)
  • Method: Wohl-Aue Reaction or Condensation.[5]

  • Mechanism: Condensation of 4-bromo-1,2-diaminobenzene with 1,2-cyclohexanedione (followed by oxidation) or direct condensation with ortho-quinones.

  • Pros: One-pot potential; cheap starting materials.

  • Cons: Isomer separation (1-bromo vs 2-bromo) can be challenging depending on the method.

Pathway B: 2-Iodophenazine (The Sandmeyer Route)

Direct iodination of phenazine is poor due to the ring's electron deficiency. The standard route is indirect:

  • Synthesis of 2-aminophenazine .

  • Diazotization (

    
    ).
    
  • Displacement with Potassium Iodide (

    
    ).
    
  • Pros: Regiospecific (determined by the amine precursor).

  • Cons: Multi-step; generation of diazonium intermediates poses safety risks at scale; "tarry" side products common in phenazine diazonium chemistry.

Cross-Coupling Reactivity Profiles

Suzuki-Miyaura Coupling
  • 2-Iodophenazine: Reacts at room temperature or mild heating (40–60°C) using simple catalysts like

    
     or even ligand-free 
    
    
    
    in some cases. Ideal for coupling unstable boronic acids (e.g., 2-heterocyclic boronic acids prone to protodeboronation).
  • 2-Bromophenazine: Typically requires temperatures >80°C and electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition into the stronger C-Br bond on the electron-poor ring.

Buchwald-Hartwig Amination

This is the most critical reaction for synthesizing antibiotic analogs.

  • The Challenge: The phenazine nitrogens can chelate Pd, poisoning the catalyst.

  • The Solution: 2-Iodophenazine is superior here. Its rapid oxidative addition outcompetes the non-productive coordination of Pd to the phenazine ring nitrogens. Bromophenazines often require "throw-away" ligand loadings (up to 10 mol%) to drive conversion.

Visualizing the Catalytic Divergence

Reactivity Start Catalytic Cycle Start Pd(0)L2 Iodo_Sub 2-Iodophenazine Start->Iodo_Sub Bromo_Sub 2-Bromophenazine Start->Bromo_Sub OA_Fast Oxidative Addition (FAST, Low Ea) Iodo_Sub->OA_Fast k_obs (High) Complex_I L2Pd(Ar)I OA_Fast->Complex_I Transmetal Transmetalation (R-B(OH)2) Complex_I->Transmetal OA_Slow Oxidative Addition (SLOW, High Ea) Bromo_Sub->OA_Slow k_obs (Low) Requires Heat/Ligands Side Catalyst Poisoning (Pd-N coordination) Bromo_Sub->Side Competing Pathway Complex_Br L2Pd(Ar)Br OA_Slow->Complex_Br Complex_Br->Transmetal RE Reductive Elimination (Product Release) Transmetal->RE RE->Start Regenerate Pd(0)

Caption: Kinetic bifurcation in the catalytic cycle. The rapid oxidative addition of the iodo-species avoids the catalyst poisoning pathway common in N-heterocycles.

Experimental Protocols

Protocol A: Synthesis of 2-Iodophenazine (Sandmeyer Route)

Use this when reactivity is paramount.

  • Diazotization: Suspend 2-aminophenazine (1.0 equiv) in 50%

    
     at 0°C. Add 
    
    
    
    (1.2 equiv) dropwise as an aqueous solution. Stir for 30 min. Note: The solution will turn dark red/brown.
  • Substitution: Dissolve

    
     (2.5 equiv) in minimal water. Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring. Significant nitrogen gas evolution will occur.
    
  • Workup: Heat the mixture to 80°C for 1 hour to ensure completion. Cool, neutralize with saturated

    
    , and extract with Chloroform (
    
    
    
    ).
  • Purification: Silica gel chromatography (Eluent:

    
    /Hexanes).
    
    • Yield Expectations: 40–60%.

    • Safety: Phenazine diazonium salts are potentially explosive; do not isolate the dry salt.

Protocol B: Comparative Suzuki Coupling

Standardized conditions to test reactivity.

ComponentIodo-Conditions (Mild)Bromo-Conditions (Forced)
Catalyst

(3 mol%)

(2 mol%) + XPhos (4 mol%)
Base

(2.0 equiv)

(3.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water (10:1)
Temp/Time 60°C, 4 hours100°C, 12–18 hours
Notes High tolerance for steric bulk.Requires rigorous deoxygenation.

Strategic Selection: The Decision Matrix

When should you invest the extra effort to synthesize the Iodo-derivative?

DecisionMatrix Start Select Halogenated Phenazine Q1 Is the coupling partner thermally unstable? Start->Q1 Q2 Is the coupling partner sterically hindered? Q1->Q2 No Res_Iodo USE 2-IODOPHENAZINE (Prioritize Reactivity) Q1->Res_Iodo Yes (e.g., 2-pyridyl boronate) Q3 Is this for Process/Scale-up? Q2->Q3 No Q2->Res_Iodo Yes (Ortho-subs) Q3->Res_Iodo No (Discovery scale) Res_Bromo USE 2-BROMOPHENAZINE (Prioritize Cost/Stability) Q3->Res_Bromo Yes (>100g scale)

Caption: Strategic decision tree for selecting the optimal halogenated precursor based on project phase and substrate constraints.

References

  • Electronic Properties of Phenazines

    • Title: "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C
    • Source: PMC / NIH
    • URL:[Link]

  • Synthesis of Halogenated Phenazines (Antibiotic Applications)

    • Title: "Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis"[6][7]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • General Reactivity of Halo-Heterocycles (Suzuki Coupling)

    • Title: "Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine"[8]

    • Source: BenchChem Technical Guides[9][10]

  • Buchwald-Hartwig Amination Conditions

    • Title: "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors"
    • Source: PMC / NIH
    • URL:[Link]

Sources

Leveraging 2-Iodophenazine as a Strategic Precursor for Advanced Phenazine-Based OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the strategic use of 2-Iodophenazine in the synthesis and development of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Designed for researchers and materials scientists, this document elucidates the rationale behind molecular design, provides detailed synthetic protocols, and explores the fabrication and characterization of OLED devices incorporating these novel materials.

Introduction: The Rise of Phenazines in Emitter Technology

The phenazine core, a nitrogen-containing heterocyclic aromatic compound, has become a cornerstone in the design of next-generation OLED materials.[1] Its inherent electron-deficient nature makes it an excellent acceptor moiety, crucial for creating materials with tailored electronic properties. When strategically functionalized with electron-donating groups, phenazine derivatives can form powerful donor-acceptor (D-A) structures. These structures are instrumental in the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1][2]

The primary challenge in harnessing the potential of the phenazine core lies in its precise and efficient functionalization. This is where halogenated intermediates, particularly 2-Iodophenazine, play a pivotal role. The carbon-iodine bond is relatively weak and highly susceptible to cleavage by transition metal catalysts, making 2-Iodophenazine a versatile and highly reactive precursor for a variety of essential cross-coupling reactions. This guide will explore how this seemingly simple molecule serves as a powerful gateway to complex, high-performance OLED emitters.

The Strategic Intermediate: 2-Iodophenazine

The utility of 2-Iodophenazine stems directly from its chemical structure. The iodine atom at the 2-position activates the molecule for subsequent functionalization, transforming the inert phenazine scaffold into a customizable building block.

Caption: Molecular structure of 2-Iodophenazine.

Synthesis of 2-Iodophenazine

The synthesis of halogenated phenazines can be achieved through several established routes. A common approach involves the condensation reaction of a halogenated o-phenylenediamine with a catechol or its equivalent under oxidative conditions. The specific synthesis of 2-Iodophenazine is a critical first step in the development pathway of advanced emitters.

Physicochemical Properties

The key feature of 2-Iodophenazine is its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the precise installation of various functional groups, which is fundamental to tuning the optoelectronic properties of the final material.

  • Electrochemical Properties: As a derivative of phenazine, 2-Iodophenazine is expected to have a low-lying Lowest Unoccupied Molecular Orbital (LUMO), characteristic of electron-accepting materials.[3]

  • Reactivity: The C-I bond is the most reactive among halogens (I > Br > Cl) for oxidative addition in catalytic cycles, enabling reactions like Buchwald-Hartwig amination and Suzuki coupling to proceed under milder conditions with higher yields.[4]

Synthetic Pathways to High-Performance Emitters

2-Iodophenazine is the ideal starting point for constructing D-A type TADF emitters. By attaching electron-donating units to the 2-position of the phenazine core, a spatial separation between the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the LUMO, localized on the phenazine acceptor, can be achieved.[5] This separation is critical for minimizing the singlet-triplet energy gap (ΔEST), which facilitates the efficient reverse intersystem crossing (RISC) that defines TADF materials.[6]

Synthetic_Pathway start 2-Iodophenazine (Acceptor Core) catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand & Base start->catalyst Buchwald-Hartwig Amination donor Donor Moiety (e.g., DMAC, PXZ) donor->catalyst product Donor-Acceptor TADF Emitter catalyst->product

Caption: Synthetic route from 2-Iodophenazine to a D-A TADF emitter.

Protocol: Buchwald-Hartwig Amination for D-A Emitter Synthesis

This protocol describes a general procedure for coupling an amine-based donor (e.g., 9,9-dimethylacridan - DMAC) to the 2-Iodophenazine core. This reaction is fundamental for creating many of the most efficient phenazine-based TADF emitters.[1]

Materials:

  • 2-Iodophenazine (1 equivalent)

  • Donor amine (e.g., 9,9-dimethylacridan) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)

  • Ligand (e.g., Xantphos) (0.1 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Iodophenazine, the donor amine, sodium tert-butoxide, and the ligand.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature and quench with deionized water. Extract the organic phase with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel to isolate the desired D-A compound.

  • Final Purification: For OLED applications, high purity is paramount. The final product should be further purified by temperature-gradient sublimation to remove trace impurities that can act as quenching sites in a device.[1]

OLED Device Fabrication and Characterization

The performance of a newly synthesized emitter must be evaluated within a multilayer OLED device. The architecture of the device is critical for ensuring balanced charge injection and transport, maximizing the recombination of electrons and holes within the emissive layer.[7]

OLED_Structure sub Glass Substrate anode Anode (e.g., ITO) sub->anode htl Hole Transport Layer (HTL) anode->htl eml Emissive Layer (EML) Host : Dopant htl->eml etl Electron Transport Layer (ETL) eml->etl cathode Cathode (e.g., LiF/Al) etl->cathode l1 Holes (h+) → l2 ← Electrons (e-) l3 Light Emission

Caption: Typical multilayer architecture of an OLED device.

Protocol: OLED Fabrication by Thermal Evaporation

This protocol outlines the fabrication of a standard OLED device using the synthesized phenazine derivative as a dopant in an emissive layer.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Host material for the emissive layer (e.g., CBP)

  • Synthesized phenazine-based emitter (dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)[5]

  • Lithium Fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before loading into the evaporation chamber.

  • HTL Deposition: Deposit the HTL material (e.g., 40 nm of NPB) onto the ITO anode at a rate of ~1-2 Å/s.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP) and the synthesized phenazine emitter. The doping concentration is critical and typically ranges from 5-15 wt%. A typical thickness is 20 nm. The deposition rates must be precisely controlled to achieve the target doping ratio.

  • ETL Deposition: Deposit the ETL material (e.g., 20 nm of TPBi) at a rate of ~1-2 Å/s.[5]

  • Cathode Deposition: Deposit a thin layer of LiF (1 nm) to facilitate electron injection, followed by a thicker layer of Aluminum (100 nm) to serve as the cathode.

  • Encapsulation: Immediately encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Performance Analysis: A Case Study

To illustrate the potential of this synthetic strategy, we can analyze the performance of emitters derived from a similar functionalized phenazine core. For instance, emitters based on a dibenzo[a,c]phenazine (DPPZ) acceptor, which could be synthesized from a di-iodinated precursor, have demonstrated exceptional performance.

A study on DPPZ-based isomers showed that attaching a 9,9-dimethylacridine (DMAC) donor to the 11-position of the core (DMAC-11-DPPZ) resulted in a highly efficient orange-emitting OLED.[6] The strategic placement of the donor, enabled by a halogenated precursor, balanced the wave function overlap to achieve both a high photoluminescence quantum yield (PLQY) and a fast RISC rate.[6]

Table 1: Performance Data for a High-Efficiency Phenazine-Based OLED (Data adapted from a representative high-performance device using a DMAC-DPPZ emitter)[6]

ParameterValue
Emission Peak (nm)576
Color Coordinates (CIE)(0.54, 0.45)
Max. External Quantum Eff. (EQE)23.8%
Max. Current Efficiency (cd/A)65.2
Max. Power Efficiency (lm/W)55.6
Max. Luminance (cd/m²)> 10,000

This level of performance underscores the efficacy of using halogenated phenazines as precursors. The ability to precisely engineer the D-A interface through cross-coupling reactions is directly responsible for achieving high quantum efficiencies.

Conclusion

While 2-Iodophenazine itself is not an active OLED material, its value as a strategic synthetic intermediate is immense. It provides a reliable and versatile platform for accessing a wide range of complex phenazine derivatives through well-established cross-coupling chemistry. This "precursor strategy" allows materials scientists to rationally design and synthesize novel emitters with finely tuned electronic properties, leading to the development of highly efficient and color-pure OLEDs. The continued exploration of functionalization pathways starting from 2-Iodophenazine and its analogues will undoubtedly pave the way for the next generation of TADF emitters and other advanced optoelectronic materials.

References

  • Time in Barcelona, ES. Google.
  • Application Notes and Protocols for Employing Phenazine Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.
  • Summary of the device performances of the OLEDs based on 1 and 2.
  • Electron Transport Materials: Synthesis, Properties and Device Performance.
  • Functionalized tetraazapentacenes as electron-transport m
  • Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1. PMC.
  • pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines.
  • Isolation and characterization of methanophenazine and function of phenazines in membrane-bound electron transport of Methanosarcina mazei Gö1. PubMed.
  • Organic Light Emitting Diode: OLED Gener
  • The characteristics of the OLED devices: a) electroluminescence spectra.
  • Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs.
  • Exploring The Synthesis Techniques Of OLED Material Intermedi

Sources

Methodological & Application

Application Note: Synthesis of 2-Iodophenazine via Sandmeyer-Type Diazotization-Iodination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 2-iodophenazine from 2-aminophenazine, detailing the mechanistic causality behind each experimental condition.

Introduction & Rationale

2-Iodophenazine is a highly valuable synthetic intermediate used in the development of complex pharmaceuticals, quinoxaline derivatives, and advanced organic electronics, including thermally activated delayed fluorescent (TADF) emitters[1]. The most direct route to synthesize 2-iodophenazine is the Sandmeyer-type transformation of 2-aminophenazine.

However, the phenazine core possesses two weakly basic nitrogen atoms that complicate solubility and reactivity[2]. Standard aniline diazotization protocols often fail or produce low yields when applied to phenazines due to incomplete protonation and the formation of stable triazene byproducts. This guide outlines a highly optimized, field-validated methodology that leverages excess acidity and strategic quenching to ensure high yields and high purity.

Mechanistic Insights: Causality in Experimental Design

To master this synthesis, one must understand the why behind the what:

  • Amine Protonation & Dissolution (The Role of Excess Acid): 2-Aminophenazine is poorly soluble in neutral aqueous media. A significant excess of strong acid (typically 37% HCl) is required. This serves a dual purpose: it generates the active nitrosating agent (nitrosonium ion,

    
    ) from sodium nitrite, and it fully protonates the basic phenazine nitrogens. Complete protonation is non-negotiable; it ensures a homogeneous reaction mixture and prevents unreacted amine from coupling with the diazonium salt to form unwanted triazenes.
    
  • Diazonium Stability (The Role of Temperature): The resulting phenazine-2-diazonium intermediate[3] is highly reactive and prone to decomposition. Maintaining the reaction temperature strictly between 0–5 °C prevents premature hydrolysis, which would yield 2-hydroxyphenazine instead of the desired iodinated product.

  • Transition-Metal-Free Iodination: Unlike chlorination or bromination, which strictly require copper(I) salts (the classic Sandmeyer reaction), iodination proceeds smoothly without a transition metal catalyst. The iodide ion (

    
    ) is a sufficiently strong reducing agent to initiate a single-electron transfer (SET) to the diazonium salt, facilitating a radical-nucleophilic aromatic substitution that extrudes nitrogen gas (
    
    
    
    ).

ReactionPathway A 2-Aminophenazine (Starting Material) B Phenazine-2-diazonium (Intermediate) A->B NaNO2, HCl (aq) 0-5 °C C 2-Iodophenazine (Target Product) B->C KI (aq) 25-60 °C - N2 (g)

Figure 1: Mechanistic pathway for the conversion of 2-aminophenazine to 2-iodophenazine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and operational parameters for a standard 10 mmol scale reaction.

ParameterReagent / ConditionEquivalentsMechanistic Purpose
Substrate 2-Aminophenazine1.0 eqStarting material
Acid HCl (37% aq)8.0 - 10.0 eqSolvent, proton source, prevents triazene formation
Nitrosating Agent

1.15 eqGenerates nitrosonium ion for diazonium formation
Iodinating Agent

(or

)
2.5 eqNucleophilic iodine source & SET reducing agent
Quenching Agent

(sat. aq)
ExcessReduces byproduct molecular iodine (

) to

Temperatures 0–5 °C

60 °C
N/A0–5 °C for stability; 60 °C for

extrusion

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Salt Formation and Diazotization
  • Dissolution: Equip a round-bottom flask with a magnetic stir bar and an internal thermometer. Suspend 2-aminophenazine (1.0 eq) in a mixture of distilled water and concentrated HCl (37%, ~8.0 eq). Stir vigorously at room temperature until the amine is fully protonated and a uniform suspension/solution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Nitrosation: Prepare a concentrated aqueous solution of sodium nitrite (

    
    , 1.15 eq). Add this solution dropwise to the acidic amine mixture over 15 minutes, ensuring the internal temperature never exceeds 5 °C.
    
  • Self-Validation (Nitrous Acid Test): After 15 minutes of stirring post-addition, spot the reaction mixture onto starch-iodide indicator paper.

    • Pass: An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

    • Fail: If no color change occurs, add an additional 0.1 eq of

      
       and re-test.
      
  • Urea Quench (Optional but Recommended): Add a small spatula tip of urea or sulfamic acid to the mixture to destroy the slight excess of nitrous acid. This prevents the oxidation of iodide to iodine in the subsequent step.

Phase 2: Iodination and Nitrogen Extrusion
  • Iodide Addition: Prepare a concentrated aqueous solution of potassium iodide (

    
    , 2.5 eq). Add this solution dropwise to the cold diazonium mixture. A dark, highly colored intermediate complex will form immediately.
    
  • Thermal Activation: Remove the ice bath. Allow the reaction to warm to room temperature, then gently heat the mixture to 50–60 °C.

  • Self-Validation (Gas Evolution): Observe the reaction carefully. You must see the evolution of nitrogen gas (bubbling). Continue heating and stirring for 1–2 hours until all gas evolution completely ceases, indicating the successful extrusion of

    
     and formation of the C-I bond.
    
Phase 3: Workup and Purification
  • Iodine Quenching: Cool the mixture to room temperature. The solution will appear dark brown/purple due to molecular iodine (

    
    ) formed as a byproduct. Add a saturated aqueous solution of sodium thiosulfate (
    
    
    
    ) dropwise while stirring vigorously.
  • Self-Validation (Color Change): Stop adding thiosulfate when the dark iodine color entirely dissipates, yielding a lighter (usually yellow/orange) suspension.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (DCM) or ethyl acetate three times.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure.
    
  • Chromatography: Purify the crude residue via silica gel column chromatography (using petroleum ether/ethyl acetate mixtures) to afford pure 2-iodophenazine[1].

Workflow Step1 1. Salt Formation Dissolve in HCl (aq) Step2 2. Diazotization NaNO2 addition (0-5 °C) Step1->Step2 Cool to 0 °C Step3 3. Iodination KI addition & Heating Step2->Step3 Verify with Starch-Iodide Step4 4. Quenching Na2S2O3 (aq) addition Step3->Step4 Wait for N2 evolution to cease Step5 5. Purification Extraction & Chromatography Step4->Step5 Decolorization of I2

Figure 2: Step-by-step experimental workflow for the Sandmeyer-type iodination.

Analytical Characterization

To verify the identity and purity of the synthesized 2-iodophenazine, the following analytical signatures should be expected:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Characteristic downfield shifts for the phenazine core are expected. The proton adjacent to the iodine (H-1) typically appears as a distinct doublet with a small meta-coupling constant (e.g.,
    
    
    Hz) around 8.4–8.6 ppm due to the combined deshielding effect of the adjacent halogen and the electron-deficient phenazine ring. The remaining aromatic protons will appear as multiplets in the 7.8–8.3 ppm range[1].
  • Mass Spectrometry (HRMS, ESI+): Calculated for

    
    
    
    
    
    : m/z 306.97, found accordingly.

References

  • Title: Product Class 16: Phenazines Source: thieme-connect.de URL: 2

  • Title: Photocatalytic dye degradation and biological activities of the Fe2O3/Cu2O nanocomposite Source: rsc.org URL: 3

  • Title: Supporting Information: An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine Source: rsc.org URL: 1

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Iodophenazine via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide to the synthesis of 2-iodophenazine, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol is centered around the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a wide array of functional groups. This guide is designed to not only provide a step-by-step experimental procedure but also to offer insights into the underlying chemical principles and critical safety considerations.

Introduction: The Sandmeyer Reaction and Its Application to Phenazines

The Sandmeyer reaction is a versatile and widely used method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1] This reaction opens up synthetic pathways that are often not achievable through direct substitution methods. The transformation of an amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles, allows for the introduction of halides, cyano groups, and other functionalities onto an aromatic ring.[2]

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The ability to selectively functionalize the phenazine scaffold is of significant interest in the development of new therapeutic agents and advanced materials. This application note details a robust protocol for the synthesis of 2-iodophenazine, starting from the readily accessible 2-aminophenazine.

Synthesis of the Starting Material: 2-Aminophenazine

Protocol for the Synthesis of 2-Aminophenazine from 2-Chlorophenazine

This procedure involves the nucleophilic aromatic substitution of the chlorine atom in 2-chlorophenazine with ammonia.

Materials:

  • 2-Chlorophenazine

  • Aqueous Ammonia (28-30%)

  • Copper(I) Iodide (CuI) (optional, as a catalyst)

  • A high-pressure reaction vessel (autoclave) or a sealed tube

Procedure:

  • In a high-pressure reaction vessel, combine 2-chlorophenazine (1.0 eq), and aqueous ammonia (a large excess, e.g., 20-30 eq).

  • If desired, a catalytic amount of copper(I) iodide (e.g., 0.1 eq) can be added to facilitate the reaction.

  • Seal the vessel and heat it to a temperature of 150-180 °C for 12-24 hours. Caution: This reaction should be carried out with appropriate safety precautions for high-pressure reactions.

  • After cooling the vessel to room temperature, carefully vent any excess pressure.

  • The reaction mixture is then transferred to a beaker, and the excess ammonia is removed by gentle heating in a well-ventilated fume hood.

  • The resulting solid is collected by filtration, washed with water, and then dried.

  • The crude 2-aminophenazine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The Sandmeyer Reaction Protocol for 2-Iodophenazine

The core of this application note is the detailed protocol for the Sandmeyer iodination of 2-aminophenazine. A key feature of the iodination version of the Sandmeyer reaction is that it often does not require a copper catalyst, with potassium iodide being a sufficient iodide source.[3][4]

Table 1: Reagent Quantities for the Sandmeyer Iodination of 2-Aminophenazine

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 1g of 2-aminophenazine)
2-Aminophenazine1.0195.221.0 g
Hydrochloric Acid (conc.)3.036.46~2.2 mL
Sodium Nitrite (NaNO₂)1.169.000.39 g
Potassium Iodide (KI)1.5166.001.28 g
Water-18.02As required

Experimental Workflow:

Sandmeyer_Workflow cluster_diazotization Part A: Diazotization cluster_iodination Part B: Iodination cluster_workup Part C: Work-up and Purification A1 Dissolve 2-Aminophenazine in HCl/Water A2 Cool to 0-5 °C A1->A2 A3 Slowly add NaNO₂ solution A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 B2 Add KI solution to Diazonium Salt Solution A4->B2 B1 Prepare KI solution B1->B2 B3 Warm to Room Temperature B2->B3 B4 Heat to 50-60 °C B3->B4 C1 Cool Reaction Mixture B4->C1 C2 Extract with Organic Solvent C1->C2 C3 Wash Organic Layer C2->C3 C4 Dry and Concentrate C3->C4 C5 Purify by Chromatography C4->C5

Caption: Workflow for the synthesis of 2-Iodophenazine.

Step-by-Step Protocol:

Part A: Diazotization of 2-Aminophenazine

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-aminophenazine (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension of 2-aminophenazine hydrochloride. Maintain the temperature of the reaction mixture strictly between 0 and 5 °C. The addition should take approximately 15-20 minutes.[2][5]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The formation of a clear solution may be observed.

Part B: Iodination

  • In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • To ensure the complete decomposition of the diazonium salt, gently heat the reaction mixture to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. The filtrate should then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If no precipitate is present, directly proceed to extraction.

  • Combine the organic extracts and wash them successively with a saturated solution of sodium thiosulfate (to remove any residual iodine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude 2-iodophenazine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

The Underlying Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6]

Sandmeyer_Mechanism cluster_step1 Step 1: Reduction of Diazonium Ion cluster_step2 Step 2: Loss of Nitrogen cluster_step3 Step 3: Radical Combination A Ar-N₂⁺ + I⁻ B [Ar-N=N•] + I• A->B Electron Transfer C [Ar-N=N•] D Ar• + N₂ C->D E Ar• + I• F Ar-I E->F

Caption: Mechanism of the Sandmeyer Iodination.

In the case of iodination without a copper catalyst, the iodide ion itself can act as the electron donor to initiate the reaction.[4] The diazonium salt is reduced by the iodide ion to form an aryl radical and elemental iodine. The aryl radical then reacts with the iodine to form the final aryl iodide product.

Critical Safety Precautions

Diazonium salts are notoriously unstable and can be explosive, especially when dry.[1][5] Therefore, strict adherence to safety protocols is paramount.

  • Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the uncontrolled decomposition of the diazonium salt.[2]

  • Never Isolate the Diazonium Salt: The diazonium salt should be generated in situ and used immediately in the subsequent reaction without isolation.[7]

  • Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid the presence of excess nitrous acid.[5]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood. The reaction releases nitrogen gas, which can cause pressure buildup if the system is not properly vented.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling of Iodine: Iodine and its compounds can be corrosive and harmful. Handle them with care and avoid inhalation of vapors.[9]

  • Quenching: Any residual diazonium salt at the end of the reaction should be quenched by adding a reducing agent like sodium bisulfite or hypophosphorous acid before disposal.[5]

Characterization of 2-Iodophenazine

The structure and purity of the synthesized 2-iodophenazine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, confirming the position of the iodine substituent on the phenazine ring.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can provide information about its fragmentation pattern.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of 2-iodophenazine using the Sandmeyer reaction. By following the outlined protocols for the synthesis of the starting material, the diazotization-iodination sequence, and adhering to the critical safety precautions, researchers can safely and efficiently prepare this valuable compound. The provided mechanistic insights and characterization guidelines further support the successful execution and validation of this synthetic procedure.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 439-444.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].

  • ResearchGate. Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Available at: [Link].

  • Hassan, S. Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2795-2821.
  • Chemistry Stack Exchange. Why use potassium iodide instead of copper iodide in Sandmeyer reaction? Available at: [Link].

  • J&K Scientific LLC. (2021). Sandmeyer Reaction. Available at: [Link].

  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts. Available at: [Link].

  • Filimonov, V. D., et al. (2009). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis, 2009(18), 3059-3062.
  • Organic Chemistry Portal. Diazotisation. Available at: [Link].

  • Smith, C. J., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1999.
  • Scilit. SYNTHESIS OF SOME PHENAZINE DERIVATIVES. Available at: [Link].

  • The University of Vermont. Iodinations: Standard Operating Procedures. Available at: [Link].

  • OSTI.gov. Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. Available at: [Link].

  • ResearchGate. Synthesis of 8-aminophenazine-2-sulfonamide 53 by oxidative cyclization. Available at: [Link].

  • PubMed. NMR characterization of new 10-membered-ring macrolactones and dihydrobenzophenazine-5-one, oxidized derivatives of benzo[a]phenazines. Available at: [Link].

  • ResearchGate. Solid‐state NMR Spectroscopy of Iodine(I) Complexes. Available at: [Link].

  • PubChem. 2-Aminophenazine. Available at: [Link].

  • PubMed. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Available at: [Link].

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link].

  • European Pharmaceutical Review. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link].

  • ResearchGate. Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). Available at: [Link].

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Iodophenazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Phenazine Scaffolds

Phenazines are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant biological and material science applications. Their derivatives are explored as antimicrobial agents, anticancer therapeutics, and advanced organic electronic materials. The ability to precisely functionalize the phenazine core is paramount for the development of novel compounds with tailored properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the C-C and C-N bond formation, enabling the introduction of a wide array of substituents onto the phenazine scaffold.[1]

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 2-iodophenazine, a key building block for the synthesis of functionalized phenazine derivatives. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices will be elucidated to empower researchers to optimize these transformations for their specific synthetic targets.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylphenazines

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides.[2][3] In the context of 2-iodophenazine, this reaction allows for the direct introduction of aryl or heteroaryl moieties, creating a diverse library of 2-substituted phenazines.

Mechanistic Considerations: A Self-Validating System

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding these steps is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 2-iodophenazine to a Pd(0) complex. The high reactivity of the C-I bond makes this step generally facile.[6]

  • Transmetalation: The subsequent transmetalation involves the transfer of the organic group from the boronic acid to the palladium center. This step is typically base-mediated, which activates the boronic acid.[7] The choice of base is critical and can influence reaction rates and yields.

  • Reductive Elimination: The final step is the reductive elimination of the 2-arylphenazine product, regenerating the Pd(0) catalyst.[8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (2-Iodophenazine) Pd(0)L2->Oxidative_Addition ArPd(II)IL2 Phenazinyl-Pd(II)-I Complex Oxidative_Addition->ArPd(II)IL2 Transmetalation Transmetalation (Ar'-B(OH)2, Base) ArPd(II)IL2->Transmetalation ArPd(II)Ar'L2 Phenazinyl-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 2-Arylphenazine Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodophenazine with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of 2-phenylphenazine.

Materials:

  • 2-Iodophenazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-iodophenazine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.) to the flask under a positive flow of inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of 2-Iodophenazine
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8080-90
3-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene10075-85

Part 2: Sonogashira Coupling for the Synthesis of 2-Alkynylphenazines

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynyl-substituted aromatic compounds.[9][10] This reaction is instrumental in the synthesis of phenazine derivatives with extended π-systems, which are of interest in materials science.

Mechanistic Insights: The Dual Catalytic System

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[11][12]

  • Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of 2-iodophenazine and reductive elimination of the final product.

  • Copper Cycle: The copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[13]

Diagram of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents 2-Iodophenazine Terminal Alkyne Base (e.g., Et3N) Catalysts Pd Catalyst (e.g., PdCl2(PPh3)2) CuI Solvent Degassed Solvent (e.g., THF/Et3N) Mixing Combine all components under inert atmosphere Solvent->Mixing Heating Stir at specified temperature (e.g., RT to 65°C) Monitoring Monitor by TLC Quenching Quench with water or NH4Cl(aq) Monitoring->Quenching Extraction Extract with organic solvent Purification Column Chromatography Product 2-Alkynylphenazine Purification->Product Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (2-Iodophenazine) Pd(0)L->Oxidative_Addition ArPd(II)IL Phenazinyl-Pd(II)-I Complex Oxidative_Addition->ArPd(II)IL Amine_Coordination Amine Coordination & Deprotonation (Base) ArPd(II)IL->Amine_Coordination Amido_Complex Phenazinyl-Pd(II)-Amido Complex Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product 2-Aminophenazine Reductive_Elimination->Product

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of Phenazine Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity of Phenazine Scaffolds

Phenazine derivatives represent a critical class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and electronics. Their rigid, planar structure and unique electronic properties make them attractive scaffolds for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and fluorescent probes. The functionalization of the phenazine core is paramount to modulating its properties, and the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging carbon-carbon bonds.[1][2][3]

However, the inherent electron-deficient nature of the phenazine ring system, a consequence of the two nitrogen atoms, presents a distinct set of challenges for Suzuki-Miyaura coupling. This electron deficiency can impact the oxidative addition step of the catalytic cycle and increase the propensity for side reactions.[4][5] Furthermore, the nitrogen atoms can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[4] These factors necessitate carefully optimized reaction conditions to achieve high yields and purity of the desired arylated or vinylated phenazine products.

This comprehensive guide provides a detailed exploration of the critical parameters for the successful Suzuki-Miyaura coupling of phenazine halides. We will delve into the rationale behind the selection of catalysts, ligands, bases, and solvent systems, offering field-proven insights to navigate the intricacies of this transformation. Detailed, step-by-step protocols and troubleshooting guidance are provided to empower researchers, scientists, and drug development professionals to effectively synthesize functionalized phenazine derivatives.

Understanding the Core of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with a halide or triflate.[5][6] The generally accepted mechanism, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Phenazine-X ArPd(II)XL2 Phenazine-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ Base ArPd(II)R'L2 Phenazine-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Phenazine-R'

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The choice of each reaction component is critical to ensure the smooth progression of this cycle and to overcome the specific challenges posed by phenazine halides.

Optimizing Reaction Parameters for Phenazine Halides

The success of the Suzuki-Miyaura coupling of phenazine halides hinges on the judicious selection of several key parameters. Due to the electron-deficient nature of the phenazine core, conditions that favor the oxidative addition step and prevent catalyst inhibition are paramount.

Palladium Catalyst and Ligand Selection: The Heart of the Transformation

The combination of the palladium source and the supporting ligand is the most critical factor in achieving a successful coupling. For electron-deficient heteroaromatic halides like phenazines, traditional catalysts such as Pd(PPh₃)₄ may prove insufficient. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are often required.[7]

Catalyst/PrecatalystLigandKey Advantages for Phenazine HalidesTypical Loading (mol%)
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands: SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition of less reactive chlorides and stabilize the active Pd(0) species.[7][8][9]1 - 5
Buchwald Precatalysts (e.g., XPhos Pd G3)Integrated LigandAir- and moisture-stable, providing a reliable source of the active Pd(0) catalyst.[10]1 - 5
Pd/CNone (Heterogeneous)Offers ease of removal and potential for recycling, representing a more sustainable option.[11]3 - 10
PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Highly active catalysts that can be effective for challenging couplings, including those with sterically hindered substrates.1 - 3

Expert Insight: For initial screenings with phenazine chlorides, which are generally less reactive than bromides or iodides, a combination of Pd₂(dba)₃ with XPhos or the use of an XPhos-based precatalyst is a robust starting point. The increased electron density and steric bulk of these ligands facilitate the challenging oxidative addition step.

The Role of the Base: Activating the Boron Reagent

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[12] The choice of base can significantly impact the reaction rate and the prevalence of side reactions, such as protodeboronation of the boronic acid.

BaseStrengthKey Considerations for Phenazine Chemistry
K₂CO₃ / Na₂CO₃ModerateOften effective, especially when used in an aqueous-organic solvent mixture.[13][14]
K₃PO₄StrongA frequently used base for challenging couplings, including those involving nitrogen-containing heterocycles.[10][15]
Cs₂CO₃StrongCan be highly effective but is more expensive.
Organic Bases (e.g., Et₃N, DIPEA)WeakGenerally less effective for Suzuki-Miyaura couplings of aryl halides.

Expert Insight: Potassium phosphate (K₃PO₄) is often the base of choice for Suzuki-Miyaura couplings of nitrogen-rich heterocycles.[15] Its strength is sufficient to promote transmetalation without causing significant degradation of sensitive substrates. For less challenging couplings, potassium carbonate (K₂CO₃) can be a more economical and equally effective option.

Solvent System: A Balancing Act of Solubility and Reactivity

The solvent system must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

Solvent(s)PolarityRationale for Use with Phenazines
Toluene, Dioxane, THFNonpolar/Polar AproticCommonly used solvents for Suzuki-Miyaura reactions, often in combination with water.[16]
DMF, DMAcPolar AproticCan be effective for solubilizing polar substrates but may lead to side reactions at high temperatures.
n-ButanolPolar ProticHas shown to be an excellent solvent for couplings involving heteroaryl boronic acids.[7]
WaterPolar ProticOften used as a co-solvent to dissolve the inorganic base and can accelerate the reaction.[13]

Expert Insight: A mixture of an organic solvent like dioxane or toluene with water (e.g., a 4:1 or 5:1 ratio) is a versatile starting point.[16] The water aids in dissolving the base, while the organic solvent solubilizes the phenazine halide, boronic acid, and catalyst complex.

The Boron Reagent: Stability and Reactivity

While arylboronic acids are the most common coupling partners, their stability can be a concern, especially for electron-rich or certain heteroaromatic boronic acids which are prone to protodeboronation.[17]

Boron ReagentStabilityKey Features
Boronic Acids (Ar-B(OH)₂)ModerateWidely available but can undergo protodeboronation.[5]
Boronate Esters (e.g., Pinacol Esters)HighMore stable than the corresponding boronic acids and can be purified by chromatography.[17][18]
MIDA BoronatesVery HighBenchtop-stable and unreactive under anhydrous conditions, allowing for iterative cross-coupling.
Potassium Trifluoroborate Salts (Ar-BF₃K)HighAir- and moisture-stable crystalline solids.

Expert Insight: For routine couplings, arylboronic acids are generally sufficient. However, when dealing with precious or unstable boronic acids, the use of the corresponding pinacol ester can significantly improve the reaction outcome by minimizing decomposition.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of phenazine halides. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Phenazine Halide with an Arylboronic Acid

Figure 2: General workflow for Suzuki-Miyaura coupling of phenazine halides.

Materials:

  • Phenazine halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)

  • Ligand (e.g., XPhos, 0.06 mmol, 6 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene, 5 mL)

  • Degassed water (1 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the phenazine halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), ligand (e.g., XPhos, 0.06 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the anhydrous organic solvent (5 mL) and degassed water (1 mL) to the reaction vessel.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of any dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the specific phenazine halide.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Using a Palladium Precatalyst for Enhanced Reproducibility

Materials:

  • Phenazine halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., dioxane/water 4:1, 5 mL)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the phenazine halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (0.02 mmol), and base (2.0 mmol) to a reaction vessel.

  • Solvent Addition: Add the degassed solvent system (5 mL).

  • Reaction Execution: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 4-24 hours).

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Presence of oxygen.1. Use a fresh palladium source or a more active precatalyst. Increase catalyst/ligand loading. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature in 10 °C increments. 4. Ensure proper degassing of solvents and maintenance of an inert atmosphere.
Protodeboronation of Boronic Acid 1. Base is too strong or reaction time is too long. 2. Presence of excess water.1. Use a milder base (e.g., K₂CO₃) or reduce the reaction time. 2. Use a boronate ester instead of a boronic acid. Ensure solvents are anhydrous if running under non-aqueous conditions.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High catalyst loading.1. Thoroughly degas the reaction mixture. 2. Reduce the catalyst loading.
Dehalogenation of Phenazine Halide 1. Presence of water or other proton sources. 2. Certain ligand/base combinations.1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases.

Conclusion

The Suzuki-Miyaura coupling of phenazine halides is a highly valuable transformation for the synthesis of functionalized phenazine derivatives. While the electron-deficient nature of the phenazine core presents challenges, a systematic approach to the optimization of reaction conditions can lead to high yields and successful outcomes. The use of modern, bulky, and electron-rich phosphine ligands, appropriate bases such as potassium phosphate, and carefully selected solvent systems are key to overcoming the hurdles associated with these substrates. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of phenazines and unlock their potential in various scientific disciplines.

References

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 43-52. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 50(36), 8412-8415. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 11(6), 669. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Angewandte Chemie International Edition, 49(37), 6542-6545. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8510-8513. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(51), 16038-16049. [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ChemInform, 42(40). [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(11), 4123-4127. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(4), 743-764. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Turkish Journal of Chemistry, 38(5), 893-902. [Link]

  • Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2268-2279. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

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Sonogashira coupling using 2-Iodophenazine substrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Sonogashira Coupling with 2-Iodophenazine: A Detailed Application Guide for Researchers

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2][3] This guide provides a comprehensive overview and a detailed experimental protocol for the Sonogashira coupling of 2-iodophenazine, a substrate of significant interest in medicinal chemistry and materials science. Phenazine derivatives exhibit a wide range of biological activities and unique photophysical properties, making their functionalization a key objective for drug development professionals and materials scientists.[4][5][6] This document delves into the reaction mechanism, offers a step-by-step protocol for a model coupling, provides troubleshooting guidance, and discusses the broader applications of this methodology.

Introduction: The Convergence of a Powerful Reaction and a Privileged Scaffold

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, with the Sonogashira reaction emerging as a cornerstone methodology.[3][7] First reported in 1975, its utility lies in its ability to couple terminal alkynes with aryl or vinyl halides under remarkably mild conditions, a feat enabled by a dual palladium and copper(I) catalytic system.[1][8][9] This reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.

Parallel to the rise of such synthetic tools, certain molecular scaffolds have achieved "privileged" status in drug discovery. The phenazine core is one such example.[5] This nitrogen-containing heterocycle is a key structural motif in numerous natural products and synthetic molecules displaying potent anticancer, antimicrobial, and antimalarial activities.[5][10] Furthermore, the planar, aromatic nature of the phenazine system imparts unique electronic and photophysical properties, leading to applications in optical sensing and organic electronics.[4][6]

The strategic functionalization of the phenazine scaffold is therefore a critical endeavor. The Sonogashira coupling provides an elegant and efficient method to introduce alkynyl moieties, which can serve as rigid linkers, pharmacophoric elements, or handles for further chemical elaboration. This guide focuses on 2-iodophenazine as an exemplary substrate, leveraging the high reactivity of the carbon-iodine bond to achieve efficient and predictable C-C bond formation.[1]

Mechanism and Scientific Principles

A deep understanding of the reaction mechanism is paramount for successful execution and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[11][8][12]

  • The Palladium Cycle: This is the main cross-coupling engine.

    • Reductive Activation: The reaction typically starts with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) which is reduced in situ to the active Pd(0) species.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of 2-iodophenazine, forming a square planar Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive halides like bromides or chlorides.[13]

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the iodide ligand.

    • Reductive Elimination: The two organic moieties (the phenazine and the alkyne) on the palladium center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]

  • The Copper Co-Catalyst Cycle: The role of copper is to facilitate the efficient generation of the nucleophilic acetylide.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the triple bond of the terminal alkyne, increasing the acidity of its terminal proton.[12]

    • Deprotonation: A base, typically an amine like triethylamine, deprotonates the alkyne to form the crucial copper(I) acetylide intermediate.[14] This species is now primed to participate in the transmetalation step of the palladium cycle.

The base plays the dual role of neutralizing the hydrogen iodide (HI) byproduct formed during the reaction and facilitating the deprotonation of the alkyne.[1][14]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Phenazine-Pd(II)-I) Pd0->OxAdd 2-Iodophenazine Trans Transmetalation Intermediate (Phenazine-Pd(II)-Alkyne) OxAdd->Trans From Cu Cycle Product 2-Alkynylphenazine Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne Terminal Alkyne (R-C≡C-H) CuAcetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->CuAcetylide + CuI, Base CuI Cu(I) Iodide CuAcetylide->OxAdd To Pd Cycle Base Amine Base (e.g., Et₃N) HI H-Base⁺ I⁻ Base->HI Neutralizes HI

Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes the coupling of 2-iodophenazine with phenylacetylene as a model reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Iodophenazine>98%Sigma-AldrichStore in a desiccator.
Phenylacetylene>98%Acros OrganicsDistill before use if purity is questionable.
PdCl₂(PPh₃)₂Catalyst GradeStrem ChemicalsHandle in a glovebox or under inert gas.
Copper(I) Iodide (CuI)>99%Sigma-AldrichUse freshly opened bottle or purified material.
Triethylamine (Et₃N)Anhydrous, >99.5%Sigma-AldrichUse from a Sure/Seal™ bottle.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse from a Sure/Seal™ bottle.
Ethyl AcetateACS GradeFisher ScientificFor workup and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated NH₄Cl (aq)N/ALab-preparedFor workup.
Anhydrous Na₂SO₄ACS GradeVWRFor drying.
Experimental Workflow Diagram

Workflow Setup 1. Assemble & Flame-Dry Schlenk Flask Inert 2. Establish Inert Atmosphere (Ar/N₂) Setup->Inert Reagents 3. Add Solids: 2-Iodophenazine, Pd Catalyst, CuI Inert->Reagents Purge 4. Evacuate & Backfill (3 cycles) Reagents->Purge Solvents 5. Add Anhydrous Solvents (THF, Et₃N) Purge->Solvents Degas 6. Degas Mixture (Ar sparging, 15 min) Solvents->Degas Alkyne 7. Add Phenylacetylene via Syringe Degas->Alkyne React 8. Stir at Room Temp Monitor by TLC Alkyne->React Workup 9. Aqueous Workup (NH₄Cl, Extraction) React->Workup Purify 10. Column Chromatography Workup->Purify Analyze 11. Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for the Sonogashira coupling of 2-Iodophenazine.
Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed using standard Schlenk line or glovebox techniques.[15]

  • Vessel Preparation: To a 50 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodophenazine (306 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 10 mL) and anhydrous triethylamine (Et₃N, 5 mL) via syringe.

  • Degassing: Sparge the resulting yellow-brown suspension with a gentle stream of argon gas through a needle for 15-20 minutes to ensure the removal of all dissolved oxygen. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[16]

  • Substrate Addition: Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 2-iodophenazine spot (visualized under UV light) indicates reaction completion, typically within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL). Wash the organic phase sequentially with saturated aqueous ammonium chloride (NH₄Cl, 2 x 20 mL) to remove copper and amine salts, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure product, 2-(phenylethynyl)phenazine.

Optimized Reaction Parameters
ParameterRecommended ValueRationale
Substrate 2-IodophenazineAryl iodides are highly reactive, enabling mild reaction conditions.[1]
Alkyne 1.1 - 1.5 equivA slight excess ensures complete consumption of the more valuable aryl iodide.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A robust and commercially available precatalyst.
Cu(I) Co-catalyst CuI (2-5 mol%)Accelerates the reaction significantly, allowing for room temperature conditions.[17]
Base Triethylamine (Et₃N)Acts as both base and co-solvent, effectively neutralizing HI.[14]
Solvent THF / Amine mixtureTHF provides good solubility for the aryl halide and catalyst.[1]
Temperature Room TemperatureSufficient for the highly reactive iodide substrate.
Atmosphere Inert (Argon or N₂)Critical to prevent catalyst degradation and alkyne homocoupling.[15][16]

Troubleshooting and Optimization Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive Pd catalyst. 2. Insufficient degassing. 3. Poor quality reagents.1. Use fresh, high-purity catalyst. Consider a more active precatalyst if needed. 2. Ensure rigorous inert atmosphere techniques are used.[13] 3. Use anhydrous solvents and purified substrates.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Improve degassing procedure (sparging, freeze-pump-thaw cycles).[16] 2. Reduce CuI loading. If the problem persists, switch to a copper-free protocol.[9][18]
Formation of Palladium Black Catalyst decomposition at elevated temperatures.Maintain reaction at room temperature. If heating is required for a less reactive substrate (e.g., a bromide), use a more thermally stable ligand/catalyst system.[13]
Complex Product Mixture Side reactions or substrate/product degradation.Ensure the base is not reacting with other functional groups on the substrate. If substrates are amine-sensitive, consider using an inorganic base like K₂CO₃ or Cs₂CO₃.[1][14]

Conclusion and Future Outlook

The Sonogashira coupling of 2-iodophenazine is a highly efficient and reliable method for introducing structural diversity into a medicinally relevant scaffold. The protocol detailed herein provides a robust starting point for researchers, emphasizing the critical importance of maintaining an inert atmosphere and using high-purity reagents. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and adapt this reaction for a wide array of terminal alkynes. The resulting 2-alkynylphenazine products are valuable intermediates, poised for further transformation or direct evaluation in drug discovery programs and materials science applications, paving the way for the development of novel therapeutics and functional materials.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. (n.d.). CiteDrive. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design strategies and applications of novel functionalized phenazine derivatives: a review. (n.d.). [Link]

  • Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. (2026, January 27). YouTube. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). KAUST. [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). J&K Scientific. [Link]

  • Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). MDPI. [Link]

  • Synthetic strategies of phenazine derivatives: A review - ResearchGate. (2021, December 4). ResearchGate. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC. (2022, February 7). NCBI. [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). JOCPR. [Link]

  • Design strategies and applications of novel functionalized phenazine derivatives: a review - Journal of Materials Chemistry C (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). ACS Publications. [Link]

  • Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine - PMC. (2024, April 3). NCBI. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (n.d.). RSC Publishing. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sonogashira cross-coupling in iodo-containing 2-aryloxazolines | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). NCBI. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 2-Iodophenazine: Overcoming Catalyst Poisoning in Heterocyclic Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of functionalized phenazines is of paramount importance in the development of advanced organic materials (e.g., Thermally Activated Delayed Fluorescence (TADF) emitters) and novel antimicrobial agents targeting resistant biofilms . While the Buchwald-Hartwig amination is a staple for C–N bond formation, applying this methodology to electron-deficient, multi-nitrogen heterocycles like phenazine presents unique bench-level challenges.

This application note provides a comprehensive, self-validating protocol for the efficient amination of 2-Iodophenazine. By strategically selecting highly reactive iodine-substituted precursors and sterically demanding biaryl phosphine precatalysts, we can effectively suppress off-cycle catalyst poisoning and achieve near-quantitative yields.

Mechanistic Rationale & Catalyst Selection

The Substrate: Why 2-Iodophenazine?

In traditional cross-coupling, aryl chlorides and bromides are favored for their commercial availability. However, phenazine possesses two highly basic pyrazine nitrogen atoms. During the prolonged heating required to activate 2-chlorophenazine or 2-bromophenazine, these nitrogens competitively coordinate to the Palladium(0) center, forming stable, inactive complexes that halt the catalytic cycle.

Causality: By utilizing 2-Iodophenazine , the activation energy required for the initial oxidative addition is drastically reduced. The rapid insertion of Pd(0) into the C–I bond outcompetes the deleterious N-coordination, allowing the reaction to proceed swiftly at milder temperatures (80–90 °C) .

The Catalyst System: BrettPhos Pd G3

To further insulate the Palladium center from the phenazine nitrogens, bulky, electron-rich ligands are required. Standard bidentate ligands like BINAP often fail to provide sufficient steric shielding in this specific microenvironment .

  • Ligand Choice: BrettPhos creates a sterically demanding pocket that physically blocks the phenazine nitrogens from binding to the metal center, while its electron-rich nature accelerates both oxidative addition and reductive elimination.

  • Precatalyst Choice: The BrettPhos Pd G3 precatalyst ensures a rapid, quantitative generation of the active monoligated Pd(0) species under mild basic conditions, preventing the formation of inactive Pd aggregates (Pd black).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition + 2-Iodophenazine Pd0->OA PdII_1 L_nPd(II)(Ar)(I) Intermediate I OA->PdII_1 AmineCoord Amine Coordination + Amine, + Base PdII_1->AmineCoord PdII_2 L_nPd(II)(Ar)(NR2) Intermediate II AmineCoord->PdII_2 RE Reductive Elimination - Product PdII_2->RE RE->Pd0

Fig 1. Buchwald-Hartwig catalytic cycle tailored for 2-Iodophenazine amination.

Optimization Data

The following quantitative data illustrates the dramatic impact of ligand and halide selection on the reaction efficiency. Data is normalized for the coupling of 2-halophenazine with morpholine (1.2 equiv) at 90 °C for 12 hours.

EntrySubstrateCatalyst SystemBaseSolventYield (%)Observation
12-ChlorophenazinePd₂(dba)₃ / BINAPCs₂CO₃Toluene14%Heavy Pd black precipitation
22-BromophenazinePd(OAc)₂ / XPhosNaOtBu1,4-Dioxane58%Incomplete conversion
32-IodophenazinePd₂(dba)₃ / BrettPhosNaOtBuToluene89%Clean reaction, minor byproducts
4 2-Iodophenazine BrettPhos Pd G3 NaOtBu 1,4-Dioxane 98% Optimal conditions; rapid conversion

Standard Operating Procedure (SOP)

Reagents & Equipment
  • Substrate: 2-Iodophenazine (1.0 mmol, strictly dried)

  • Amine Partner: Secondary or primary amine (1.2 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol). Note: Substitute with Cs₂CO₃ if the amine contains base-sensitive functional groups.

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

  • Equipment: Schlenk tube with a Teflon stopcock, magnetic stir bar, heating block.

Workflow S1 1. Inert Setup Schlenk/Glovebox S2 2. Reagent Mixing Pd G3, Base, Substrates S1->S2 S3 3. Thermal Activation 90°C, 1,4-Dioxane S2->S3 S4 4. Quench & Filter Celite Pad S3->S4 S5 5. Purification Flash Chromatography S4->S5

Fig 2. Step-by-step experimental workflow for the amination protocol.

Step-by-Step Protocol

Step 1: Reaction Setup (Glovebox or Standard Schlenk Technique)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Iodophenazine (306 mg, 1.0 mmol), BrettPhos Pd G3 (18 mg, 0.02 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • If the amine is a solid, add it at this stage (1.2 mmol).

  • Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. (If setting up outside a glovebox, evacuate and backfill the tube with ultra-high purity Argon three times).

Step 2: Solvent and Liquid Amine Addition

  • Under a positive pressure of Argon, inject 5.0 mL of anhydrous, sparged 1,4-Dioxane.

  • If the amine is a liquid, inject it dropwise now (1.2 mmol).

  • Replace the septum with a Teflon stopcock under a heavy flow of Argon and seal tightly.

Step 3: Thermal Activation and Self-Validation

  • Transfer the sealed Schlenk tube to a pre-heated oil bath or heating block set to 90 °C.

  • Self-Validating Checkpoint: Observe the solution color. Initially, the mixture will appear deep burgundy/red (characteristic of the G3 precatalyst). Within 10–15 minutes at 90 °C, the color should transition to a dark, homogenous orange-brown. This color shift confirms the activation of the precatalyst and the generation of the active Pd(0) species.

  • Stir vigorously (800 rpm) for 4 to 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 3:1) until the fluorescent spot corresponding to 2-Iodophenazine is completely consumed.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate and filter through a tightly packed pad of Celite to remove inorganic salts and spent catalyst. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate. Note: Aminophenazines are highly colorful (often bright yellow to deep red) and strongly fluorescent under 365 nm UV light, making visual tracking on the column exceptionally easy.

Critical Parameters & Troubleshooting

  • Issue: Formation of a Silver/Black Mirror on the Flask.

    • Causality: This indicates the precipitation of Palladium black (catalyst death). It is almost always caused by oxygen ingress or wet solvent.

    • Solution: Ensure 1,4-Dioxane is strictly anhydrous and degassed via the freeze-pump-thaw method prior to use. Check all Schlenk line seals.

  • Issue: High Levels of Dehalogenated Phenazine (Phenazine core without amine).

    • Causality: Premature reductive elimination or beta-hydride elimination (if the amine possesses beta-hydrogens) competing with the desired C–N bond formation.

    • Solution: Increase the concentration of the amine to 1.5 equivalents to drive the equilibrium of the amine coordination step (Intermediate I to II). Ensure the base is fully soluble; switching to a mixed solvent system (e.g., Dioxane/Toluene) can sometimes improve base solubility profiles.

  • Issue: No Reaction (Starting Material Recovered).

    • Causality: The NaOtBu may have degraded into NaOH and Na₂CO₃ due to atmospheric moisture exposure, rendering it insufficiently basic to deprotonate the coordinated amine.

    • Solution: Use a fresh, unopened bottle of NaOtBu stored strictly in an argon-filled glovebox.

References

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules (MDPI), 2022. URL: [Link]

  • Title: An Efficient Buchwald-Hartwig/Reductive Cyclization for the Scaffold Diversification of Halogenated Phenazines: Potent Antibacterial Targeting, Biofilm Eradication, and Prodrug Exploration Source: Journal of Medicinal Chemistry (ACS Publications), 2018. URL: [Link]

  • Title: Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation Source: Heterocycles, 2012. URL: [Link]

Application Notes & Protocols: Direct Iodination of Phenazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Iodophenazines

Phenazine is a nitrogen-containing heterocyclic aromatic compound that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide range of biological activities, including antibacterial and anticancer properties.[2][3] The introduction of an iodine atom onto the phenazine scaffold is a synthetically valuable transformation, as iodoarenes are versatile precursors for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of more complex and highly functionalized phenazine derivatives.

However, the direct C-H iodination of phenazine presents a significant chemical challenge. The presence of two electron-withdrawing nitrogen atoms renders the phenazine ring system electron-deficient.[4] This electronic nature deactivates the aromatic core towards classical electrophilic aromatic substitution (SEAr), the most common pathway for iodination. Consequently, direct iodination of phenazine requires highly reactive electrophilic iodine sources and often forcing reaction conditions to overcome the inherent low reactivity of the substrate.

This guide provides a detailed analysis of the mechanistic principles and offers robust, field-tested protocols adapted for the direct iodination of phenazine. We will explore three primary methodologies leveraging different iodinating systems, explaining the chemical rationale behind each approach to empower researchers in drug discovery and materials science to successfully synthesize these valuable intermediates.

Mechanistic Considerations: Overcoming an Electron-Deficient Core

The direct iodination of any arene proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the attack of an electron-rich aromatic π-system on an electrophilic iodine species (I⁺ or a polarized equivalent) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the site of substitution, restoring aromaticity and yielding the iodinated product.[5]

For an electron-deficient system like phenazine, the key to a successful reaction lies in generating a sufficiently powerful iodine electrophile to initiate the first step. The electron-withdrawing nature of the ring nitrogens slows this step, requiring either highly activated reagents or catalytic assistance to increase the electrophilicity of the iodine source.

Electrophilic_Iodination_Mechanism Phenazine Phenazine (Ar-H) Sigma_Complex Sigma Complex (Arenium Ion) Phenazine->Sigma_Complex + I⁺ Iodine_Electrophile Iodine Electrophile (I⁺) Iodophenazine Iodophenazine (Ar-I) Sigma_Complex->Iodophenazine + B: Protonated_Base Protonated Base (B-H⁺) Sigma_Complex->Protonated_Base - H⁺ Base Base (B:)

Caption: General mechanism for electrophilic aromatic iodination of phenazine.

Methodology 1: N-Iodosuccinimide (NIS) with Strong Acid Catalysis

Rationale: N-Iodosuccinimide (NIS) is a widely used, easy-to-handle source of electrophilic iodine.[6] While moderately reactive on its own, its potency is dramatically enhanced in the presence of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid.[7][8] The acid protonates the succinimide carbonyl group, increasing the polarization of the N-I bond and generating a highly reactive "I⁺" equivalent. This method is effective for a broad range of deactivated aromatic compounds and represents a primary strategy for the direct iodination of phenazine.[8][9]

Protocol 1: NIS/TFA Iodination

Materials:

  • Phenazine (C₁₂H₈N₂)

  • N-Iodosuccinimide (NIS), 95% (C₄H₄INO₂)[6]

  • Trifluoroacetic Acid (TFA), ≥99% (CF₃COOH)

  • Dichloromethane (DCM), anhydrous (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • TFA is highly corrosive; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • NIS is a mild oxidant and should be handled with care.

Procedure:

  • To a clean, dry round-bottom flask, add phenazine (1.0 eq.).

  • Dissolve the phenazine in a minimal amount of anhydrous dichloromethane.

  • Add N-Iodosuccinimide (1.1 - 1.5 eq.) to the solution and stir to create a suspension.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (5-10 eq., can also be used as solvent) dropwise to the stirring suspension. The reaction mixture may change color.

  • After the addition of TFA, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, cold saturated solution of sodium thiosulfate to quench unreacted NIS. Stir until the orange/brown color of iodine dissipates.

  • Transfer the mixture to a separatory funnel and dilute with additional dichloromethane.

  • Carefully neutralize the acidic solution by washing with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the iodophenazine product(s).

Methodology 2: Iodination with Iodine Monochloride (ICl)

Rationale: Iodine monochloride (ICl) is a potent interhalogen compound and a powerful electrophilic iodinating agent.[5][10] The I-Cl bond is polarized towards the more electronegative chlorine atom, making the iodine atom highly electrophilic. This reagent is effective for iodinating a range of aromatic compounds, including those that are deactivated, and has been successfully employed in the ipso-iodination of a phenazine derivative, demonstrating its suitability for this heterocyclic system.[11][12]

Protocol 2: ICl Iodination

Materials:

  • Phenazine (C₁₂H₈N₂)

  • Iodine monochloride (ICl), 1.0 M solution in DCM or as a solid

  • Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Safety Precautions:

  • Iodine monochloride is highly corrosive and a strong oxidant. Handle with extreme care in a fume hood.

  • Reacts with water; ensure all glassware is dry.[10]

  • Wear appropriate PPE at all times.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenazine (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to -20 °C or 0 °C using an appropriate cooling bath (e.g., dry ice/acetone or ice/salt).

  • Slowly add a solution of iodine monochloride (1.1 eq.) in DCM dropwise via a syringe or dropping funnel over 15-30 minutes. Maintain the low temperature during the addition.

  • After the addition is complete, stir the reaction at the same temperature for 1 hour, then allow it to slowly warm to room temperature.

  • Continue stirring at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by adding saturated sodium thiosulfate solution.

  • Separate the organic layer in a separatory funnel. Wash the organic phase sequentially with additional Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue via silica gel column chromatography to obtain the desired product.

Methodology 3: Elemental Iodine with a Strong Oxidant

Rationale: Molecular iodine (I₂) itself is not electrophilic enough to react with deactivated arenes. However, in the presence of a strong oxidizing agent (e.g., periodic acid, iodic acid, or nitric acid) in an acidic medium, it can be oxidized in situ to a highly electrophilic iodine species, such as the iodonium ion (I⁺) or a protonated hypoiodous acid derivative.[13][14] This approach is particularly well-suited for the iodination of strongly deactivated aromatic rings.[15][16] The use of periodic acid (H₅IO₆) with iodine is a well-established method for this purpose.[17]

Protocol 3: I₂/Periodic Acid Iodination

Materials:

  • Phenazine (C₁₂H₈N₂)

  • Iodine (I₂), solid

  • Periodic acid dihydrate (H₅IO₆), solid

  • Glacial acetic acid (CH₃COOH)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme caution and add it slowly to other solutions to manage heat generation.

  • The reaction can be exothermic. Maintain external cooling during the addition of sulfuric acid.

  • Work in a well-ventilated fume hood and wear all necessary PPE.

Procedure:

  • In a round-bottom flask, prepare a mixture of glacial acetic acid and water (e.g., in a 4:1 v/v ratio).

  • Add phenazine (1.0 eq.), elemental iodine (0.5-1.0 eq.), and periodic acid dihydrate (0.3-0.5 eq.) to the solvent mixture. Stir to create a suspension.

  • Cool the flask in an ice-water bath.

  • Very slowly and carefully, add concentrated sulfuric acid dropwise to the stirring mixture, ensuring the internal temperature does not rise significantly.

  • After adding the acid, remove the ice bath and allow the mixture to stir at room temperature. Gently heat to 40-60 °C to increase the reaction rate if necessary.

  • Stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it onto a mixture of ice and an aqueous solution of sodium sulfite or sodium thiosulfate to reduce any unreacted iodine and oxidant.

  • Extract the aqueous mixture with a suitable organic solvent like DCM or chloroform (3 x volume).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography or recrystallization.

Comparative Overview and Data Presentation

The choice of method depends on factors such as available reagents, scale, and desired selectivity. The following table summarizes the key parameters of the proposed protocols.

ParameterProtocol 1: NIS/TFAProtocol 2: IClProtocol 3: I₂/Periodic Acid
Iodine Source N-Iodosuccinimide (NIS)Iodine Monochloride (ICl)Elemental Iodine (I₂)
Activator Trifluoroacetic Acid (TFA)None (inherently reactive)Periodic Acid (H₅IO₆) / H₂SO₄
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Acetic Acid / Water
Temperature 0 °C to Room Temp.-20 °C to Room Temp.Room Temp. to 60 °C
Key Features Mild conditions; common lab reagents.Highly reactive; may offer different selectivity.For highly deactivated systems; harsh conditions.
Workup Reductive (Na₂S₂O₃) & Basic (NaHCO₃)Reductive (Na₂S₂O₃)Reductive (Na₂SO₃)

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Phenazine, Reagents, Solvent) start->setup reaction Reaction (Temperature Control, Stirring) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (e.g., add Na₂S₂O₃) monitoring->quench Complete workup Aqueous Workup (Extraction, Washes) quench->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for direct iodination of phenazine.

References

  • D. Schmidt, D. Mirk, T. J. J. Müller, Fluorescent Indolo[3,2‐a]phenazines against Toxoplasma gondii: Concise Synthesis by Gold‐Catalyzed Cycloisomerization with 1,2‐Silyl Migration and ipso‐Iodination Suzuki Sequence. Chemistry – A European Journal.

  • D. Schmidt, D. Mirk, T. J. J. Müller, Fluorescent Indolo[3,2-a]phenazines against Toxoplasma gondii: Concise Synthesis by Gold-Catalyzed Cycloisomerization with 1,2-S. Chemistry – A European Journal.

  • L. H. Herfindal, et al., New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. European Journal of Medicinal Chemistry.

  • P. S. Radhika, et al., Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry.

  • Various Authors, N-Iodosuccinimide (NIS). Organic Chemistry Portal.

  • Y. Wu, et al., Iodine-mediated synthesis of 3-acylbenzothiadiazine 1,1-dioxides. Beilstein Journal of Organic Chemistry.

  • M. Siwy, et al., Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules.

  • A. Ortyl, et al., Highly Efficient Photoinitiation Systems Based on Dibenzo[a,c]phenazine Sensitivity to Visible Light for Dentistry. Molecules.

  • S. R. Yetra, et al., Modern approaches to the synthesis of phenazine derivatives (microreview). Chemistry of Heterocyclic Compounds.

  • Various Authors, Iodine Monochloride: A Versatile Catalyst in Organic Synthesis. Benchchem.

  • S. Mondal, et al., Synthesis of Phenazin-1-one from 3,4-Dihydroxysalicylaldehyde-Derived Schiff Base via Oxidative Condensation and Diversification. The Journal of Organic Chemistry.

  • Wikipedia Contributors, N-Iodosuccinimide. Wikipedia.

  • G. H. Elgemeie, et al., N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Synthetic Communications.

  • Various Authors, Synthesis of iodoarenes by iodination or substitution. Organic Chemistry Portal.

  • U. Urleb, Phenazines. Houben-Weyl Methods of Organic Chemistry.

  • NileRed, Iodine Monochloride | Synthesis and Reactions With an Interhalogen Compound. YouTube.

  • T. V. Hansen, et al., N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate.

  • H. A. G. Al-Sheikh, Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules.

  • T. M. Anderson, M. Movassaghi, Epidithiodioxopiperazines Occurrence Synthesis and Biogenesis. Natural Product Reports.

  • L. Skulski, An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules.

  • M. A. Gonzalez, et al., Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. Molecules.

  • S. G. Rampho, et al., Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.

  • Chemistry LibreTexts Contributors, Periodic Acid Oxidation. Chemistry LibreTexts.

  • D. G. Salazar, et al., Recent developments in the isolation, biological function, biosynthesis, and synthesis of phenazine natural products. Bioorganic & Medicinal Chemistry.

  • M. E. O'Donnell, et al., Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Medicinal Chemistry.

  • Various Authors, Periodic acid – Knowledge and References. Taylor & Francis Online.

  • MANAC Inc., Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia.

  • L. Skulski, An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules.

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Application Note: Advanced Isolation and Purification Strategies for 2-Iodophenazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating purification protocols, and analytical quality control for halogenated phenazines.

Executive Summary

Halogenated phenazines, specifically 2-Iodophenazine (CAS: 2876-21-3), are highly valued as electrophilic building blocks. They are critical intermediates in the synthesis of thermally activated delayed fluorescent (TADF) materials[1] and serve as core scaffolds for potent biofilm-eradicating antibacterial agents[2]. However, the presence of the labile carbon-iodine bond, combined with the planar, electron-deficient nature of the phenazine core, makes the purification of 2-iodophenazine uniquely challenging. This application note details a field-proven, self-validating protocol for isolating 2-iodophenazine following Ag(I)-promoted umpolung cyclization, ensuring high purity (>98%) while preventing metal-catalyzed dehalogenation.

Mechanistic Rationale: The Purification Challenge

When synthesized via the Ag₂O-mediated oxidative cyclization of 2-(4-iodophenyl)-diazaboroles[1], the crude reaction mixture contains unreacted precursors, dimethyl sulfoxide (DMSO), and colloidal silver (Ag⁰).

  • The Metal Contamination Challenge: The Ag(I) oxidant is reduced to Ag⁰, forming fine colloidal suspensions. Causality: If applied directly to a silica column, these Ag⁰ nanoparticles become trapped in the stationary phase and can catalyze the premature dehalogenation of the labile C-I bond on the acidic silica surface.

  • The Polarity Overlap Challenge: Unreacted diazaborole precursors and phenazine products exhibit similar polarities. Causality: DMSO possesses a high dielectric constant. If not completely removed prior to chromatography, it acts as a strong eluent modifier, overriding the intended solvent system and causing the target phenazine and highly polar impurities to co-elute (streaking).

ReactionMechanism Substrate 2-(4-Iodophenyl)- diazaborole Intermediate Radical Intermediate (N-N Bond Formation) Substrate->Intermediate Oxidation Reagents Ag2O / DMSO (Oxidant/Solvent) Reagents->Intermediate Product 2-Iodophenazine (Target) Intermediate->Product Cyclization

Logical pathway of the Ag(I)-promoted umpolung synthesis of 2-Iodophenazine.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system , meaning each step includes an observable metric to confirm success before proceeding to the next phase.

Reagents and Materials
  • Crude 2-Iodophenazine mixture (in DMSO, post-Ag₂O oxidation)[3]

  • Dichloromethane (CH₂Cl₂, ACS grade)

  • Petroleum Ether (PE, boiling range 60-90 °C)

  • Ethyl Acetate (EtOAc, ACS grade)

  • Celite® 545 and Silica Gel (100-200 mesh)

Experimental Workflow

Step 1: Solvent Evaporation & Quenching

  • Following the 24-hour reaction at 80 °C, cool the reaction vessel to ambient temperature.

  • Remove the DMSO solvent under high vacuum distillation (e.g., using a rotary evaporator equipped with a high-vacuum pump and an 80 °C water bath).

  • Validation Checkpoint: The residue must appear as a dry, dark-brown solid or highly viscous paste. The absence of a strong sulfurous DMSO odor confirms sufficient solvent removal.

Step 2: Dilution and Celite Filtration

  • Suspend the crude residue in 10–15 mL of CH₂Cl₂.

  • Prepare a 2-inch tightly packed Celite® 545 pad in a glass fritted funnel. Pre-wet the pad with CH₂Cl₂.

  • Filter the suspension through the Celite pad under mild vacuum. Wash the pad with an additional 20–30 mL of CH₂Cl₂.

  • Causality: The Celite pad physically traps the fine Ag⁰ particles and insoluble boronic acid byproducts that would otherwise blind the silica column[3].

  • Validation Checkpoint: The filtrate should be a clear, bright yellow/orange solution. The Celite pad will retain a dark grey/black band of silver residue.

Step 3: Silica Gel Column Chromatography

  • Concentrate the combined CH₂Cl₂ filtrates using a rotary evaporator (water bath at 30 °C).

  • Dry-load the resulting solid onto a small amount of silica gel (100-200 mesh) to ensure a narrow loading band.

  • Pack a chromatography column with silica gel using Petroleum Ether.

  • Elute the column using an isocratic solvent system of Petroleum Ether / Ethyl Acetate (10:1, v/v)[3].

  • Causality: The 10:1 PE/EtOAc ratio provides the precise dielectric constant required to separate the non-polar, planar 2-iodophenazine from the slightly more polar unreacted diazaborole precursors.

Step 4: Fraction Collection & Final Isolation

  • Collect the bright yellow fractions.

  • Validation Checkpoint (Self-Validation): Spot the collected fractions on a silica TLC plate. Elute with PE/EtOAc (10:1). 2-Iodophenazine will appear as a single bright yellow spot with an

    
     under ambient light, which strongly absorbs under short-wave UV (254 nm). Verify the absolute absence of the precursor diazaborole (
    
    
    
    ).
  • Evaporate the solvent from the combined pure fractions to afford 2-iodophenazine as a yellow solid.

PurificationWorkflow Crude Crude Reaction Mixture (2-Iodophenazine, Ag, DMSO) Evap Vacuum Evaporation (Remove DMSO at 80°C) Crude->Evap Dilute Dilution (Suspend in CH2Cl2) Evap->Dilute Filter Celite Pad Filtration (Trap Ag/Boron Residues) Dilute->Filter Chrom Silica Column Chromatography (PE/EtOAc 10:1) Filter->Chrom Pure Pure 2-Iodophenazine (Yellow Solid, >98% Purity) Chrom->Pure

Workflow for the isolation and purification of 2-Iodophenazine from crude reaction mixtures.

Data Presentation & Analytical Validation

To ensure the integrity of the purified intermediate before downstream cross-coupling or biological assay testing[4], the following quantitative metrics should be observed:

Purification StageVisual AppearanceEstimated PurityKey Contaminants RemovedYield Recovery
Crude Mixture Dark brown viscous liquid< 40%NoneN/A
Post-Celite Filtrate Clear orange/yellow solution~ 70%Ag⁰, Boronic acids, DMSO> 95%
Post-Chromatography Bright yellow solid> 98%Unreacted diazaborole61%[3]

Analytical Signatures for Pure 2-Iodophenazine:

  • High-Resolution Mass Spectrometry (HRMS ESI+): Calculated for

    
    
    
    
    
    : 306.9727.
  • Melting Point: Ensure the solid exhibits a sharp melting point to confirm the absence of co-eluted structural isomers.

References

  • Title: An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF)
  • Title: Supporting Information: An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine | Source: RSC.
  • Title: Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation | Source: ACS Publications | URL
  • Title: Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent | Source: PMC | URL

Sources

Application Notes & Protocols: Strategic Crystallization of Iodophenazines for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystalline Form in Iodophenazine Functionality

Iodophenazines, a class of halogenated nitrogen-containing heterocyclic compounds, are of significant interest in pharmaceutical and materials science research. Their utility as antimicrobial and antibiofilm agents, as well as their potential in organic electronics, is intrinsically linked to their solid-state structure.[1][2] The precise three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4][5] Therefore, the ability to control the crystallization process and obtain high-quality single crystals is paramount for both structural elucidation via X-ray diffraction and the development of effective, reliable formulations.[3][4]

This guide provides a comprehensive overview of solvent systems and methodologies for the successful crystallization of iodophenazine derivatives. It moves beyond simple procedural lists to explain the underlying principles of solvent selection and technique optimization, empowering researchers to develop robust and reproducible crystallization protocols.

Pillar 1: The Science of Solvent Selection for Iodophenazines

The selection of an appropriate solvent or solvent system is the most critical factor in a successful crystallization experiment.[6] The ideal solvent will exhibit moderate solubility for the iodophenazine at room or elevated temperatures, allowing for the creation of a supersaturated solution from which crystals can nucleate and grow.

Understanding Iodophenazine Solubility

The introduction of one or more iodine atoms onto the phenazine scaffold significantly influences its solubility profile. The large, polarizable nature of iodine can lead to strong intermolecular interactions, including halogen bonding, which can affect how the molecule interacts with potential solvents.[7] While phenazine itself is a planar, aromatic system with a degree of polarity due to the nitrogen atoms, the iodine substituents increase the molecule's molecular weight and surface area, often decreasing its solubility in non-polar solvents.

A systematic approach to solvent screening is recommended. This typically involves testing the solubility of a small amount of the iodophenazine in a range of solvents with varying polarities.

Key Solvent Properties and Their Impact
  • Polarity: A solvent's polarity will determine its ability to dissolve the iodophenazine. A good starting point is to match the polarity of the solvent to the polarity of the solute.

  • Boiling Point: The volatility of the solvent is crucial, especially for slow evaporation and vapor diffusion techniques. A solvent with a moderate boiling point will evaporate at a controlled rate, preventing the rapid precipitation of amorphous material.[6]

  • Miscibility: When using multi-solvent systems (e.g., for anti-solvent crystallization or layering), the miscibility of the solvents is essential for creating the desired diffusion gradient.[8]

The following table summarizes common solvents used for the crystallization of aromatic and heterocyclic compounds, categorized by their properties. This serves as a starting point for screening iodophenazine solubility.

Solvent Category Examples Typical Application for Iodophenazines Rationale
Halogenated Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneGood initial solvents for dissolving iodophenazines."Like dissolves like" principle; the presence of halogens in both solvent and solute can lead to favorable interactions.
Aromatic Toluene, Xylenes, Benzene (use with caution)Can be effective due to potential π-π stacking interactions with the phenazine core.[9] Toluene is often preferred over the more toxic benzene.[9]The aromatic nature of the solvent can stabilize the dissolved iodophenazine molecules.
Ethers Diethyl ether, Tetrahydrofuran (THF), 1,4-DioxaneOften used as anti-solvents due to the lower solubility of many organic compounds in them.Can be used to induce crystallization when introduced into a solution of the iodophenazine in a better solvent.
Alcohols Methanol, Ethanol, IsopropanolCan be used as primary solvents or as components in co-solvent systems.The polarity can be tuned by mixing with other solvents like water.
Ketones Acetone, 2-Butanone (MEK)Good general-purpose solvents for many organic compounds.Can effectively dissolve a range of polar and non-polar compounds.
Esters Ethyl acetateA good choice for organic complexes and can be a suitable solvent for some iodophenazines.[9]Offers a balance of polarity and volatility.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Can be excellent solvents for dissolving poorly soluble compounds, but their high boiling points can make slow evaporation challenging.Their high polarity can overcome strong crystal lattice forces.
Non-Polar Hexanes, Heptane, CyclohexaneAlmost exclusively used as anti-solvents.Iodophenazines are generally poorly soluble in these solvents, making them ideal for inducing precipitation.

Pillar 2: Core Crystallization Protocols for Iodophenazines

There is no universal crystallization technique; the optimal method is compound-dependent and often requires empirical determination.[9] It is highly recommended to screen multiple techniques in parallel.

Protocol 1: Slow Evaporation

This is often the simplest method and works well for compounds that are not sensitive to ambient conditions.[10] The principle is to slowly increase the concentration of the iodophenazine in solution to the point of supersaturation, from which crystals can form.[11][12]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the iodophenazine has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the iodophenazine in the chosen solvent. This can be done by adding the solid to the solvent until a small amount of undissolved material remains, then filtering the solution.

  • Setup: Transfer the filtered solution to a clean vial or small beaker. The container should be covered, but not airtight, to allow for slow evaporation. A common practice is to cover the vial with aluminum foil and pierce a few small holes in it.[10]

  • Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[11]

  • Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor using a pipette or by decanting the remaining solvent.

Causality and Trustworthiness: The slow rate of evaporation is critical to allow for the ordered arrangement of molecules into a crystal lattice rather than the rapid formation of an amorphous precipitate.[13] The cleanliness of the vessel minimizes unwanted nucleation sites, promoting the growth of fewer, larger crystals.

Protocol 2: Vapor Diffusion

This is arguably one of the best methods for obtaining high-quality single crystals, especially when only small amounts of the compound are available.[9][10] The technique involves the slow diffusion of an anti-solvent vapor into a solution of the iodophenazine, gradually decreasing its solubility.[11]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Solvent (S1): A solvent in which the iodophenazine is readily soluble. This solvent should be less volatile.

    • Anti-solvent (S2): A solvent in which the iodophenazine is poorly soluble. This solvent must be more volatile than S1.[10][13]

  • Setup:

    • Dissolve the iodophenazine in a small amount of S1 in a small, open vial.

    • Place this small vial inside a larger vial or beaker that contains a small volume of the anti-solvent, S2.

    • Seal the outer container tightly.[9][13]

  • Incubation: Store the setup in a stable, vibration-free environment. Over time, the more volatile anti-solvent (S2) will diffuse into the inner vial containing the iodophenazine solution, causing the compound to slowly precipitate and form crystals.[10][11]

  • Monitoring and Harvesting: Monitor the inner vial for crystal growth. Once crystals of sufficient size have formed, carefully open the container and harvest them.

Diagram of Vapor Diffusion Setup:

Caption: Vapor diffusion setup for crystallization.

Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)

This technique relies on the slow mixing of two miscible solvents with different densities and in which the iodophenazine has different solubilities.[9][11]

Step-by-Step Methodology:

  • Solvent System Selection:

    • "Good" Solvent: A denser solvent in which the iodophenazine is soluble.

    • "Poor" Solvent (Anti-solvent): A less dense solvent in which the iodophenazine is insoluble or sparingly soluble.[11]

  • Setup:

    • Dissolve the iodophenazine in the "good" solvent in a narrow container, such as a test tube or NMR tube.

    • Carefully and slowly layer the "poor" solvent on top of the iodophenazine solution, minimizing mixing at the interface.[9]

  • Incubation: Seal the container and leave it undisturbed. Over time, the two solvents will slowly diffuse into one another.

  • Crystal Formation: Crystals will ideally form at the interface between the two solvent layers where the solubility of the iodophenazine is lowest.[9][11]

Diagram of Solvent Layering:

G cluster_vial Sealed Vial Layer1 Anti-solvent (Less Dense) Layer2 Iodophenazine Solution (Denser) Crystals Crystals Form at Interface Layer2->Crystals Diffusion Leads to Supersaturation

Caption: Liquid-liquid diffusion (solvent layering).

Pillar 3: Advanced Strategies and Troubleshooting

Co-crystallization

For particularly challenging iodophenazines, co-crystallization can be a powerful technique.[3] This involves crystallizing the target molecule with a second, benign molecule (a "co-former") to form a new crystalline solid with improved properties.[3][5] The co-former is chosen based on its ability to form non-covalent interactions, such as hydrogen bonds or halogen bonds, with the iodophenazine.[7][14]

Troubleshooting Common Crystallization Problems
Problem Potential Cause(s) Recommended Solution(s)
Amorphous Precipitate or Oil Supersaturation is too high; cooling or diffusion is too rapid.Decrease the initial concentration; slow down the rate of evaporation/diffusion; use a solvent in which the compound is less soluble.[13]
Many Small Crystals The nucleation rate is too high.Decrease the concentration; slow down the crystallization process; use cleaner vials to reduce nucleation sites.[13]
No Crystals Form The solution is not sufficiently supersaturated; the compound is too soluble.Try a different solvent system with a better anti-solvent; increase the concentration; try cooling the setup.
Poor Crystal Quality Rapid crystal growth; presence of impurities.Further purify the starting material; slow down the crystallization process by reducing the temperature or using a less volatile anti-solvent.[13]

Conclusion

The successful crystallization of iodophenazines is a critical step in their development as therapeutic agents and functional materials. A logical, systematic approach to solvent selection, combined with the parallel screening of multiple crystallization techniques, will significantly increase the probability of obtaining high-quality single crystals. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor. By understanding the causality behind each experimental choice, scientists can more effectively troubleshoot and optimize their crystallization strategies for this important class of compounds.

References

  • Guide for crystallization. (n.d.).
  • Crystallisation Techniques. (2006, January 8).
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Sitting Drop Vapor Diffusion. (n.d.).
  • Crystallization Techniques: Methods and Applications in Industry. (2025, October 3). Zhanghua - Filter Dryer.
  • Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis. (n.d.). Benchchem.
  • Slow evaporation method: Significance and symbolism. (2025, July 31).
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Crystal Structure of an Iodine Phenazine Complex: C12H9N2 + · I3-. C12H8N2 · 1/6I2. (n.d.).
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.
  • Crystal Structure of the Phenazine-Iodine Molecular Complex. (2006, March 27). Oxford Academic.
  • Rapid single crystal growth via guest displacement from host. (2023, September 14).
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (n.d.).
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology.
  • An Iodine‐Vapor‐Induced Cyclization in a Crystalline Molecular Flask. (2016, April 6). PMC - NIH.
  • How To Grow Crystals. (2015, April 28). The Center for Xray Crystallography » University of Florida.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Rsc.org.
  • I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. (n.d.). PMC.
  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.).
  • How to Select the Best Solvent for Crystallization? (2020, October 14). YouTube.
  • Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. (2024, March 5). Crystal Growth & Design - ACS Publications.
  • Solvent-free preparation of co-crystals of phenazine and acridine with vanillin. (n.d.). Request PDF - ResearchGate.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023, May 17). MDPI.
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. (n.d.). PMC.
  • Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation. (2025, September 7). Organic Letters - ACS Publications.
  • Single Crystal Growth Tricks and Treats. (2022, September 21). arXiv.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • Pharmaceutical Cocrystallization: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. (2014, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr.
  • A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. (n.d.). PMC.
  • From form to function: Crystallization of active pharmaceutical ingredients. (n.d.). ResearchGate.
  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. (n.d.). PMC.
  • Single crystal growth method. (n.d.). Google Patents.
  • Crystallization Kinetics of an Amorphous Pharmaceutical Compound Using Fluorescence-Lifetime-Imaging Microscopy. (n.d.). PMC.
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles.
  • Crystallization based separation of enantiomers (Review). (n.d.). Request PDF - ResearchGate.
  • Solubility of Iodine in Some Organic Solvents. (2019, April 22). Chemistry Stack Exchange.
  • Prediction of solubility of drugs and other compounds in organic solvents. (2010, March 15). PubMed.
  • Enantioselective synthesis of (−)-tetrabenazine via continuous crystallization-induced diastereomer transformation. (n.d.). Chemical Science (RSC Publishing) - The Royal Society of Chemistry.
  • Solubility of Iodine in Some Organic Solvents. (n.d.). ECHEMI.

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Iodophenazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Iodophenazine in Research and Development

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of a variety of natural and synthetic molecules with significant biological and material science applications. Among these, 2-Iodophenazine is a key intermediate in the synthesis of more complex phenazine derivatives. The presence of the iodine atom at the 2-position provides a versatile handle for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups and the construction of novel molecular architectures. These derivatives are of great interest to researchers in medicinal chemistry for the development of new therapeutic agents, as well as to materials scientists for the creation of advanced organic electronics and functional dyes.

The development of a robust and scalable synthetic route to 2-Iodophenazine is therefore of critical importance to facilitate its wider application in research and drug development. This application note provides a detailed, step-by-step guide for the multi-gram scale synthesis of 2-Iodophenazine, focusing on practical and scalable methodologies. The protocols have been designed with an emphasis on safety, efficiency, and the generation of a high-purity final product.

Synthetic Strategy: A Multi-Step Approach to 2-Iodophenazine

The synthesis of 2-Iodophenazine is accomplished through a three-step sequence, commencing with the formation of the phenazine core, followed by regioselective nitration, reduction of the nitro group to an amine, and finally, a Sandmeyer iodination. This pathway was selected for its reliability and the commercial availability of the starting materials.

Synthetic_Pathway A Phenazine B 2-Nitrophenazine A->B Nitration (HNO₃, H₂SO₄) C 2-Aminophenazine B->C Reduction (e.g., SnCl₂/HCl) D 2-Iodophenazine C->D Sandmeyer Iodination (NaNO₂, KI)

Caption: Overall synthetic pathway for 2-Iodophenazine.

PART 1: Synthesis of 2-Aminophenazine Precursor

The synthesis of the key intermediate, 2-aminophenazine, is achieved in two stages: the synthesis of the phenazine scaffold via the Wohl-Aue reaction, followed by nitration and subsequent reduction.

Step 1.1: Synthesis of Phenazine via Wohl-Aue Reaction

The Wohl-Aue reaction provides a classical and scalable method for the synthesis of the phenazine core from readily available starting materials.[1][2][3]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask of appropriate size with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Addition: To the flask, add nitrobenzene and aniline in a 1:1 molar ratio.

  • Base Addition: While stirring, slowly and carefully add powdered potassium hydroxide (3-4 equivalents). The addition is exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 8-10 hours. The reaction mixture will become a dark, viscous mass.

  • Work-up: After the reaction is complete, allow the mixture to cool to below 100 °C. Carefully and slowly add water to the reaction mixture to dissolve the potassium salts. The crude phenazine will precipitate.

  • Purification: Collect the crude solid by filtration and wash thoroughly with water until the filtrate is neutral. The crude phenazine can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).

Step 1.2: Synthesis of 2-Nitrophenazine

The nitration of phenazine is a critical step that introduces the nitro group at the 2-position, which will subsequently be converted to the amino group.

Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenazine in concentrated sulfuric acid at 0-5 °C (ice bath).

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of phenazine in sulfuric acid, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The 2-nitrophenazine will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with copious amounts of water until the filtrate is neutral, and dry. The crude 2-nitrophenazine can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 1.3: Reduction of 2-Nitrophenazine to 2-Aminophenazine

The reduction of the nitro group to an amine is a crucial transformation to set the stage for the Sandmeyer reaction. Several methods are available for the reduction of nitroarenes, with tin(II) chloride in acidic medium being a reliable and scalable option.[4][5][6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitrophenazine in ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-aminophenazine can be purified by column chromatography or recrystallization.

PART 2: Scale-Up Synthesis of 2-Iodophenazine via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens.[7][8][9] For the synthesis of 2-Iodophenazine, a non-aqueous Sandmeyer protocol is recommended for scalability and to minimize aqueous work-up.[10]

Safety First: Handling Diazonium Salts

Aryl diazonium salts are potentially explosive, especially in the solid state. It is imperative to handle them with extreme care. The following safety precautions must be strictly adhered to during the Sandmeyer reaction:

  • Temperature Control: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.[11]

  • No Isolation: The diazonium salt should be generated and used in situ without isolation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. A blast shield is highly recommended, especially for larger scale reactions.

  • Scale-up Precautions: When scaling up, it is crucial to ensure efficient stirring and cooling to dissipate the heat generated during the reaction.[12][13]

Protocol: Non-Aqueous Sandmeyer Iodination

This protocol is adapted from a procedure demonstrated to be viable for industrial scale-up.[10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10 g 2-aminophenazine)Moles
2-Aminophenazine195.2210.0 g0.0512
tert-Butyl nitrite103.126.7 mL (5.9 g)0.0573
Diiodomethane (CH₂I₂)267.8420 mL-
Acetonitrile41.05200 mL-
Potassium Iodide (KI)166.0017.0 g0.102

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminophenazine (1.0 eq) in acetonitrile.

  • Addition of Iodide Source: Add diiodomethane to the suspension.

  • Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

  • Diazotization: Slowly add tert-butyl nitrite (1.1-1.2 eq) dropwise to the cooled suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, slowly warm the mixture to room temperature and continue stirring for an additional 2-3 hours, or until nitrogen evolution ceases. The reaction progress can be monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, carefully pour the mixture into a solution of sodium thiosulfate to quench any remaining iodine. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-Iodophenazine can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend 2-Aminophenazine in Acetonitrile B Add Diiodomethane A->B C Cool to 0-5 °C B->C D Dropwise addition of tert-Butyl Nitrite C->D E Stir at 0-5 °C D->E F Warm to RT and stir E->F G Quench with Na₂S₂O₃ solution F->G H Extract with Organic Solvent G->H I Wash and Dry H->I J Concentrate I->J K Purify (Chromatography/ Recrystallization) J->K

Caption: Experimental workflow for the Sandmeyer iodination of 2-Aminophenazine.

PART 3: Characterization of 2-Iodophenazine

The identity and purity of the synthesized 2-Iodophenazine should be confirmed by standard analytical techniques.

Expected Characterization Data:

TechniqueExpected Results
¹H NMR Aromatic protons will exhibit characteristic chemical shifts and coupling patterns. The introduction of the iodine atom will cause a downfield shift of the adjacent protons.
¹³C NMR The spectrum will show the expected number of carbon signals for the phenazine core. The carbon atom bearing the iodine will show a characteristic chemical shift, typically in the range of 90-100 ppm.[14]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-Iodophenazine (C₁₂H₇IN₂). The presence of iodine will be evident from the characteristic isotopic pattern.[15][16][17]
Melting Point A sharp melting point is indicative of a pure compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 2-Iodophenazine, a valuable intermediate in chemical research and drug development. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently produce multi-gram quantities of high-purity 2-Iodophenazine. The presented methodologies are designed to be robust and adaptable, providing a solid foundation for the further exploration and application of phenazine chemistry.

References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 2004, 8 (6), 1059–1064.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Scale-Up Reaction Safety. Stanford University Environmental Health & Safety. 2019.
  • ¹H and (b) ¹³C NMR spectra recorded for the mono-iodo derivative of II.
  • Mass Spectrometry.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 2004.
  • Mechanistic studies of phenazine formation from bis(2-nitrophenyl)
  • Synthesis of phenazine (1) by Wohl–Aue method.
  • A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Tetrahedron Letters, 2000, 41 (51), 10025-10029.
  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 2023, 88 (3), 1547-1558.
  • Combination of ¹H and ¹³C NMR Spectroscopy.
  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. 2023.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • SYNTHESIS OF SOME PHENAZINE DERIV
  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances, 2023, 13, 604-623.
  • Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis.
  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Studies on phenazines. VIII. Some observations in the phenazine synthesis by the improved Wohl-Aue reaction. Pharmaceutical Bulletin, 1954, 2 (3), 292-294.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal.
  • A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Iodo-2-methyloct-1-ene. Benchchem. 2025.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem. 2025.
  • Reduction of nitro compounds. Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021, 18, 3379-3416.
  • 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. 2023.
  • The nitro to amine reduction: from millions of tons to single molecule studies.
  • Mass Spectrometry.
  • Interpret
  • Deaminative chlorination of aminoheterocycles.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes.
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 2022, 27 (3), 1039.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 2016, 14, 674-678.
  • Reduction of 2,4,6-trinitrotoluene by iron metal: kinetic controls on product distributions in batch experiments. Environmental Science & Technology, 2005, 39 (1), 230-238.

Sources

Troubleshooting & Optimization

improving yield of Sandmeyer reaction for phenazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize phenazine cores.

The Sandmeyer reaction—converting an aryl amine to an aryl halide via a diazonium intermediate—is a cornerstone of organic synthesis. However, applying classical Sandmeyer conditions to aminophenazines often results in poor yields, intractable tar, or complete reaction failure. This guide deconstructs the mechanistic bottlenecks of phenazine diazotization and provides field-proven, self-validating protocols to rescue your yields.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the initial diazotization of my aminophenazine incomplete, leaving unreacted starting material? The Causality: Phenazines contain two basic nitrogen atoms within their heterocyclic core. Under the highly acidic conditions required for traditional aqueous diazotization, these ring nitrogens protonate. This transforms the phenazine core into a strongly electron-withdrawing system, which drastically reduces the nucleophilicity of the exocyclic amine. Consequently, the amine's attack on the nitrosonium ion (NO⁺) becomes kinetically sluggish. The Solution: You must force the equilibrium. Increase the acid concentration to ensure a continuous, high concentration of NO⁺. Alternatively, bypass aqueous protonation entirely by switching to a non-aqueous diazotization using alkyl nitrites (e.g., tert-butyl nitrite) in acetonitrile. Regardless of the method, strict temperature control (0–5 °C) is critical, as electron-deficient aryl diazonium salts are thermally unstable and decompose rapidly at elevated temperatures[1].

Q2: I am isolating massive amounts of hydroxyphenazine (phenol) instead of my desired halophenazine. How do I prevent this hydrolysis? The Causality: Hydrolysis of the diazonium salt to the corresponding phenol is the most notorious competing reaction in aqueous Sandmeyer protocols[2]. Because the protonated phenazine diazonium salt is highly electrophilic, it is exceptionally vulnerable to nucleophilic attack by water. If the subsequent electron transfer from the copper catalyst is slow, water wins the race. The Solution: First, ensure the counterion of your copper(I) salt strictly matches the conjugate base of your hydrohalic acid (e.g., CuBr with HBr) to prevent mixed halogen/hydroxy products[3]. Second, ensure your copper catalyst is fully dissolved in the hydrohalic acid before addition. If hydrolysis persists, you must eliminate water from the system by adopting the non-aqueous Doyle modification (Protocol B).

Q3: The diazotization seems successful, but the halogenation step is low-yielding and produces black tar. What is going wrong? The Causality: The Sandmeyer reaction relies on a delicate catalytic cycle: Cu(I) donates an electron to the diazonium salt to form an aryl radical and Cu(II). The Cu(II) species must then rapidly donate a halogen back to the aryl radical to regenerate Cu(I) and form the product[3]. Phenazine radicals can be exceptionally stable; if the halogen transfer from Cu(II) is too slow, these radicals escape the solvent cage and polymerize, forming tar. The Solution: Doping your Cu(I) catalyst with 10–15 mol% of Cu(II) salts artificially accelerates the radical trapping step, leading to excellent yields[1]. Alternatively, modern electrochemical Sandmeyer strategies—using electricity as the driving force alongside inexpensive halogen sources like NBS or LiCl—can efficiently bypass the copper redox bottleneck entirely[4][5].

Q4: Are there safety concerns with scaling up phenazine diazonium intermediates? The Causality: Aryl diazonium salts can pose severe explosion hazards if allowed to accumulate in high concentrations. The Solution: Never isolate the dry phenazine diazonium salt. For large-scale operations, consider emerging kinetic control methods, such as reducing nitrate salts with thiosulfate, which provides a gradual, controlled release of NO⁺ to prevent dangerous diazonium buildup[6].

Section 2: Parameter Optimization Matrix

To facilitate rapid decision-making, the following table summarizes how different reaction parameters influence the yield and byproduct profile of phenazine Sandmeyer reactions.

ParameterStandard AqueousModified Aqueous (Cu I/II)Non-Aqueous (Doyle)Electrochemical
Solvent System H₂O / HXH₂O / HXAcetonitrileAcetonitrile / DMF
Diazotizing Agent NaNO₂NaNO₂tert-Butyl NitriteNaNO₂ (in-situ)
Halogen Source CuX / HXCuX + CuX₂ / HXCuX₂NBS, CBrCl₃, LiCl
Typical Yield 20 - 40%50 - 70%65 - 85%70 - 90%
Primary Byproduct HydroxyphenazineProtodehalogenationMinimalPolyhalogenation
Best Used For Simple AnilinesSluggish RadicalsHydrolysis-Prone CoresElectron-Deficient Cores

Section 3: Self-Validating Experimental Protocols

Protocol A: Modified Aqueous Sandmeyer (Cu(I)/Cu(II) Co-Catalysis)

Mechanism & Causality: The deliberate addition of Cu(II) ensures that the phenazine radical is immediately quenched upon formation, preventing the accumulation of radicals that lead to polymerization.

  • Substrate Dissolution: In a round-bottom flask, dissolve 1.0 eq of aminophenazine in 48% HBr (use HCl for chlorination). Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring[1].

  • Diazotization: Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise. Validation Checkpoint: Maintain the temperature strictly below 5 °C. A drop of the reaction mixture on starch-iodide paper must turn immediately blue/black, confirming the presence of excess nitrous acid.

  • Quenching: Stir for 30 minutes at 0 °C. Add sulfamic acid in small portions until the starch-iodide test is negative. Validation Checkpoint: This is critical; residual NO⁺ will oxidize your copper catalyst in the next step, killing the reaction.

  • Catalyst Preparation: In a separate, larger flask, dissolve CuBr (1.1 eq) and CuBr₂ (0.15 eq) in 48% HBr. Cool this solution in an ice bath[1].

  • Radical Generation: Slowly add the cold diazonium salt solution to the stirred copper solution. Validation Checkpoint: A vigorous evolution of nitrogen gas must be observed, confirming the single-electron transfer and generation of the aryl radical[1].

  • Completion: Heat the mixture gently to 60 °C for 1 hour to drive the halogen transfer to completion[1]. Cool, neutralize with saturated NaHCO₃, and extract with dichloromethane.

Protocol B: Non-Aqueous Doyle Diazotization

Mechanism & Causality: By excluding water entirely from the reaction matrix, the nucleophilic attack pathway leading to hydroxyphenazine (phenol) is completely shut down.

  • System Purge: Flame-dry a Schlenk flask and backfill with Argon.

  • Reagent Mixing: Suspend anhydrous CuBr₂ (1.2 eq) and the aminophenazine (1.0 eq) in anhydrous acetonitrile.

  • Temperature Control: Cool the dark suspension to 0 °C.

  • In-Situ Diazotization/Halogenation: Add tert-butyl nitrite (1.5 eq) dropwise via syringe. Validation Checkpoint: The solution will immediately begin to bubble (N₂ evolution) and shift in color. Because the environment is anhydrous, the diazonium intermediate is formed and instantaneously consumed by the Cu(II) species in a tight solvent cage.

  • Completion: Warm the reaction to room temperature and stir for 2 hours. Quench with 1M HCl to break up copper complexes, and extract with ethyl acetate.

Section 4: Diagnostic Workflow

Use the following logical workflow to determine the optimal Sandmeyer strategy for your specific phenazine derivative.

SandmeyerOptimization Start Aminophenazine Starting Material Solubility Soluble in Aqueous Acid without precipitation? Start->Solubility AqRoute Aqueous Diazotization (NaNO2, HX, 0-5°C) Solubility->AqRoute Yes NonAqRoute Non-Aqueous Diazotization (t-BuONO, MeCN) Solubility->NonAqRoute No Hydrolysis Hydrolysis > 10%? (Phenol Formation) AqRoute->Hydrolysis Sluggish Sluggish Halogenation or Tar Formation? NonAqRoute->Sluggish Hydrolysis->NonAqRoute Yes CuCat Standard Cu(I)X Addition Hydrolysis->CuCat No CuCat->Sluggish CuMix Use Cu(I)/Cu(II) Mixture or Electrochemical (LiCl/NBS) Sluggish->CuMix Yes Success High Yield Halophenazine Sluggish->Success No CuMix->Success

Diagnostic workflow for optimizing the Sandmeyer reaction in phenazine derivatives.

Section 5: References

  • BenchChem Technical Support Team. Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis. BenchChem.1

  • Lin Group. A general electrochemical strategy for the Sandmeyer reaction. Peking University / NIH. 4

  • Ritter, T. et al. Making diazonium chemistry safer. C&EN Global Enterprise - ACS Publications. 6

  • Chemistry Steps. Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. 2

  • J&K Scientific LLC. Sandmeyer Reaction. J&K Scientific. 3

Sources

Technical Support Center: 2-Iodophenazine Solubility & NMR Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PHZ-2-I-NMR Subject: Troubleshooting solubility, aggregation, and chemical shift anomalies for 2-Iodophenazine. Assigned Specialist: Senior Application Scientist, Structural Chemistry Division.

Executive Summary: The Nature of the Problem

2-Iodophenazine presents a dual challenge in NMR spectroscopy: rigid planarity and halogen-mediated packing .[1] The phenazine core is a planar, nitrogen-containing heterocycle that exhibits strong


 stacking interactions. The addition of an iodine substituent at the C2 position introduces a large, polarizable "soft" atom, which can enhance lattice energy through halogen bonding, further reducing solubility in standard non-polar solvents like Chloroform-d (

).

Users typically encounter three distinct failure modes:

  • Bulk Insolubility: The solid remains as a suspension in

    
    .
    
  • Aggregation-Induced Broadening: The sample dissolves but yields broad, undefined peaks due to oligomer formation in solution.[1]

  • Missing Quaternary Carbons: In

    
     NMR, long relaxation times (
    
    
    
    ) and broadening lead to the disappearance of the C-I or bridgehead carbons.[1]
Diagnostic Matrix: Solvent Selection Guide

Do not default to DMSO-d6 immediately.[1] Use this matrix to select the optimal solvent based on your specific analytical goal.

SolventSolubility RatingResolution RiskApplication Case
Chloroform-d (

)
Low to ModerateHigh (Aggregation)Initial screen.[1] Good for

if concentration is < 5 mM.[1]
Dichloromethane-d2 (

)
ModerateModerateBetter solubilizing power than

for polarizable aromatics.[1]
DMSO-d6 High Low (Viscosity broadening)Standard recommendation for bulk characterization.[1] Breaks

-stacks.[1]
Tetrachloroethane-d2 (

)
HighLow (at High Temp)The "Nuclear Option." Required for High-Temperature NMR (>80°C) to sharpen peaks.[1]
TFA-d (Trifluoroacetic acid) Very HighShift Distortion Protonates ring nitrogens.[1] Solubilizes instantly but changes chemical shifts (

).[1]
Troubleshooting Workflows
Issue A: Sample is "Insoluble" or Precipitates in Tube

Causality: The crystal lattice energy is overcoming the solvation energy.[1] Protocol:The "Dissolution Ladder"

  • Sonication: Sonicate the NMR tube for 10 minutes at 40°C. Warning: Ensure the cap is tight to prevent solvent evaporation.

  • Solvent Switch: If

    
     fails, evaporate and switch to DMSO-d6 . The sulfoxide oxygen acts as a hydrogen bond acceptor and disrupts the lattice.[1]
    
  • The Co-Solvent Trick: If you must use

    
     (e.g., for comparison with literature), add 5-10% MeOD-d4  or DMSO-d6 .[1] This disrupts the packing without completely altering the bulk solvent properties.[1]
    
Issue B: Broad Peaks (Aggregation)

Causality: Phenazines form "stacks" in solution.[1] The NMR timescale averages these tumbling aggregates, leading to rapid transverse relaxation (


) and broad linewidths.[1]

Experimental Protocol: Variable Temperature (VT) NMR

  • Solvent: Use DMSO-d6 (safe up to ~100°C) or Tetrachloroethane-d2 (safe up to ~130°C).[1]

  • Setup: Prepare a concentrated sample (20-30 mg/0.6 mL).

  • Stepwise Heating:

    • Acquire

      
       spectrum at 25°C (Baseline).
      
    • Increase temp to 50°C. Allow 10 min equilibration. Acquire.

    • Increase temp to 75°C. Allow 10 min equilibration. Acquire.

  • Validation: If peaks sharpen significantly at higher temperatures, aggregation was the cause.[1] Use the high-temp data for publication.

Issue C: Missing

Signals (C-I Carbon)

Causality: The carbon bonded to Iodine (C2) usually appears around 90-100 ppm.[1] However, Iodine is quadrupolar (spin 5/2), causing Scalar Relaxation of the Second Kind , which broadens the attached carbon signal, sometimes into the baseline.

Protocol: Optimized Carbon Acquisition

  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    to 3–5 seconds . Quaternary carbons relax slowly.[1]
  • Scans: You need signal-to-noise.[1] Run overnight (1000+ scans).

  • Chromium Acetylacetonate (

    
    ):  Add ~2-3 mg of this relaxation agent.[1] It is paramagnetic and shortens 
    
    
    
    for all carbons, intensifying the "invisible" quaternary signals.
Visual Logic: Decision Tree

SolventSelection Start Start: 2-Iodophenazine Solid TryCDCl3 Attempt Dissolution in CDCl3 Start->TryCDCl3 CheckSolubility Is it fully soluble? TryCDCl3->CheckSolubility RunNMR Run 1H NMR CheckSolubility->RunNMR Yes SwitchDMSO Switch to DMSO-d6 CheckSolubility->SwitchDMSO No (Suspension) CheckLines Are peaks sharp? RunNMR->CheckLines Success Proceed to Characterization CheckLines->Success Yes CheckLines->SwitchDMSO No (Broad/Broadening) CheckDMSO Soluble in DMSO? SwitchDMSO->CheckDMSO Heat Perform VT-NMR (50-80°C) CheckDMSO->Heat Yes, but broad TFA Add 1-2 drops TFA-d (Protonation Method) CheckDMSO->TFA No (Stubborn Solid) Heat->Success Peaks Sharpen TCE Switch to C2D2Cl4 (High Temp 100°C+) Heat->TCE Still Broad/Precipitates

Figure 1: Logical workflow for solvent selection and troubleshooting aggregation in planar aromatic systems.

Frequently Asked Questions (FAQs)

Q: Why does my chemical shift change when I switch from CDCl3 to DMSO-d6? A: This is the Solvent-Induced Shift (SIS) .[1] DMSO is a polar aprotic solvent that can hydrogen-bond with the phenazine nitrogens or interact with the iodine's polarizability.[1] Expect aromatic protons to shift downfield (higher ppm) by 0.1–0.5 ppm in DMSO compared to CDCl3. This is normal and physical, not an error.

Q: Can I use Acetone-d6? A: Acetone-d6 is a valid "middle ground."[1] It is less viscous than DMSO (sharper lines) but has better solubilizing power than Chloroform.[1] However, it is very volatile. If you are running long


 experiments, ensure the tube is well-sealed to prevent evaporation and concentration changes during the run.[1]

Q: The 2-position Carbon (C-I) is still invisible even with DMSO.[1] Why? A: This is likely due to the "Heavy Atom Effect" and scalar coupling to the Quadrupolar Iodine (


, Spin 5/2).[1] The coupling constant 

is large, and the relaxation is fast.
  • Fix: Use the

    
     method described in Protocol C.[1]
    
  • Alternative: Rely on HMBC (Heteronuclear Multiple Bond Correlation) 2D NMR. Look for cross-peaks from protons on C1 and C3 to the "invisible" C2 carbon to confirm its presence indirectly.[1]

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

  • Caira, M. R. (1998).[1] Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163–208. (Context on lattice energy and solubility of planar aromatics). Link[1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for relaxation agents and quadrupolar broadening mechanisms).[1][3] Link

Sources

Technical Support Center: High-Fidelity Phenazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Dehalogenation During Phenazine Coupling

Status: Active | Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Dehalogenation Paradox

Welcome to the technical support center. You are likely here because you are synthesizing a phenazine scaffold—perhaps via intramolecular


-arylation or double Buchwald-Hartwig coupling—and your "safety" halogen (Cl, F, or a reserved Br) is vanishing, replaced by a hydrogen atom.

In drug discovery, phenazines are privileged scaffolds (e.g., clofazimine derivatives, intercalators). The loss of a halogen handle (hydrodehalogenation) is not just a yield loss; it destroys your ability to perform downstream Structure-Activity Relationship (SAR) diversifications.

This guide treats your reaction as a competitive kinetic system. We must accelerate the desired Reductive Elimination (C-N bond formation) while suppressing


-Hydride Elimination  or Transfer Hydrogenation  (the pathways to dehalogenation).
Module 1: The Mechanistic Root Cause

To fix the problem, you must visualize the enemy. Dehalogenation is rarely random; it is a specific catalytic cycle mediated by Palladium-Hydride (Pd-H) species.[1]

The Critical Fork in the Road: Once your catalyst performs Oxidative Addition (OA) into the aryl halide intended for cyclization, it faces a choice.[2] If an amine binds and deprotonates, you get your phenazine. If a hydride source interferes, the Pd(II) species undergoes reductive elimination to form the dehalogenated arene (Ar-H).[1][2]

Visualization: The Competitive Catalytic Cycle

DehalogenationMechanism Pd0 Pd(0) Active Catalyst OA_Complex Oxidative Addition (Ar-Pd-X) Pd0->OA_Complex + Ar-X (Br/I) Amine_Coord Amine Coordination & Deprotonation OA_Complex->Amine_Coord Path A: Desired Hydride_Source Hydride Source Entry (Alcohol/Base/Water) OA_Complex->Hydride_Source Path B: Undesired Reductive_Elim Reductive Elimination (C-N Bond Formation) Amine_Coord->Reductive_Elim Dehalo_Elim Reductive Elimination (C-H Bond Formation) Hydride_Source->Dehalo_Elim Via Pd-H Species Product Target Phenazine (Halogen Retained) Reductive_Elim->Product Byproduct Dehalogenated Artifact (Halogen Lost) Dehalo_Elim->Byproduct Product->Pd0 Regenerate Pd(0) Byproduct->Pd0 Regenerate Pd(0)

Caption: Figure 1. The kinetic competition between productive phenazine formation (Path A) and hydrodehalogenation (Path B).

Module 2: The "Hardware" (Catalyst & Ligand Selection)

The most common error in phenazine synthesis is using a "general purpose" catalyst like Pd(PPh3)4 or Pd(dppf)Cl2 for complex halogenated substrates.

The Solution: Steric Bulk & Electron Richness You need ligands that accelerate the rate of reductive elimination (forming the C-N bond) so fast that the catalyst doesn't have time to find a hydride.

Ligand ClassRecommendationWhy it works for Phenazines
Dialkylbiaryl Phosphines (Buchwald) XPhos, RuPhos, BrettPhos The steric bulk promotes immediate reductive elimination of the bulky phenazine backbone. RuPhos is particularly excellent for secondary amines (like the diphenylamine intermediate).
Bisphosphines BINAP, Xantphos Xantphos has a wide bite angle which favors C-N bond formation. BINAP is the classic choice for phenazine "ligation" but requires higher temps (riskier).
Avoid PPh3, P(o-tol)3Too slow. The Pd(II) intermediate lingers too long, increasing the probability of encountering a hydride.

Expert Insight: If your phenazine precursor contains a Chloride you wish to keep, while you couple at a Bromine , you must control the reaction temperature strictly. Use a catalyst system that activates Br at <80°C (e.g., Pd2(dba)3 + RuPhos).

Module 3: The "Software" (Reaction Environment)

Your choice of base and solvent is the primary source of hydrides (H-).

1. The Solvent Trap
  • The Issue: Primary and secondary alcohols (EtOH, iPrOH) are hydride donors. Pd(II) can oxidize the solvent (converting isopropanol to acetone) and steal a hydride in the process.

  • The Fix: Switch to non-protic, non-oxidizable solvents.

    • Gold Standard: Toluene or Xylene (Inert).

    • Alternative: 1,4-Dioxane (Good solubility for phenazines, but ensure it is peroxide-free).

2. The Base Hazard
  • The Issue: Alkoxide bases (NaOtBu, KOtBu) are standard for Buchwald couplings but are risky here. They can undergo

    
    -hydride elimination to generate Pd-H.
    
  • The Fix: Use inorganic bases.

    • Recommendation: Cs2CO3 (Cesium Carbonate). It is soluble enough in organic solvents to be effective but lacks

      
      -hydrogens.
      
    • Alternative: K3PO4 (Tribasic Potassium Phosphate) – often used with water as a co-solvent (surfactant conditions), but keep water strictly controlled if dehalogenation is observed.

Module 4: Optimized Protocol (Halogen-Retentive Phenazine Cyclization)

This protocol is designed for the intramolecular cyclization of a 2-bromo-2'-amino-diphenylamine derivative (or similar) to form a phenazine while retaining a sensitive Chloride or Fluoride elsewhere on the ring.

Reagents:

  • Substrate: 1.0 equiv (e.g.,

    
    -(2-bromophenyl)-2-fluoroaniline)
    
  • Catalyst: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3 (1-2 mol%)

  • Ligand: XPhos or RuPhos (1.5 - 2.0 equiv relative to Pd)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Procedure:

  • Pre-complexation (Critical): In a glovebox or under strict Argon flow, mix the Pd source and Ligand in a small amount of Toluene. Stir for 5-10 minutes. Why? This ensures the active catalytic species is formed before it touches the substrate, preventing non-selective Pd "black" formation.

  • Loading: Add the Substrate and Cs2CO3 to the reaction vessel.

  • Solvent Addition: Add the pre-complexed catalyst solution to the vessel. Rinse with remaining Toluene to reach 0.1 M.

  • Degassing: Sparge with Argon for 10 minutes. Oxygen can oxidize the ligand, killing the active catalyst and leading to slow reactions that favor dehalogenation.

  • Thermal Ramp: Place in a pre-heated block at 80°C . Monitor by LCMS every hour.

    • Note: Do not jump immediately to 110°C. Many phenazine cyclizations proceed at lower temps with active ligands. Lower temp = Higher Selectivity.

  • Workup: Filter through Celite (to remove Pd/Base) and concentrate.

Module 5: Troubleshooting Matrix (FAQ)

Q1: I see the phenazine product, but 20% is dehalogenated. My solvent is Toluene. Where is the hydride coming from?

  • Diagnosis: Check your base and your starting material.[1][3]

  • Fix: If you are using an amine base (like TEA or DIPEA), switch to Cs2CO3. If your substrate itself has easily oxidizable positions, increase the catalyst loading (to 5 mol%) to "outrun" the side reaction. Also, ensure your Toluene is anhydrous; water + carbonate can act as a transfer hydrogenation system.

Q2: The reaction stalls at 50% conversion. Should I add more heat?

  • Warning: Adding heat often increases dehalogenation more than it increases coupling.

  • Fix: Instead of heat, add a second "shot" of catalyst/ligand (pre-mixed) after 4 hours. Phenazine synthesis can poison the catalyst via the product binding to the metal center.

Q3: Can I use microwave irradiation?

  • Analysis: Yes, but be careful. Microwaves superheat the solvent.

  • Strategy: Use "Power Cycling" (active cooling). Set the temperature to 100°C with high stirring. Short reaction times (10-30 mins) in the microwave often favor the desired coupling over the slower dehalogenation, provided the temp doesn't spike.

Q4: My halogen is Iodine. It's disappearing instantly.

  • Reality Check: Ar-I is extremely reactive.[1] If you are trying to couple an Ar-Br and keep an Ar-I, this is chemically nearly impossible with standard Pd catalysis.

  • Strategy: You must swap your synthetic order. Perform the chemistry at the Iodine first, or protect it. If you are trying to keep a Cl while reacting an I, use a ligand like BrettPhos which is highly selective for I/Br over Cl.

References
  • Winkler, J. D., Twenter, B. M., & Gendrineau, T. (2012).[4] Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation.[4][5][6] Heterocycles, 84(2), 1345–1353.[4]

  • BenchChem Technical Support. (2025).

    • (Simulated based on search context)

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry. (Foundational work on ligand effects on side reactions).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9][10][11][12] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

Sources

optimizing reaction temperature for phenazine iodination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenazine iodination. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing reaction temperatures for this critical transformation. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in the principles of electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: My phenazine iodination reaction shows no conversion of the starting material. What is the first thing I should check?

A1: The initial and most common culprit for a stalled reaction is insufficient activation energy. Electrophilic iodination of aromatic systems can be an endothermic process, unlike the more vigorous bromination or chlorination reactions.[1][2] Therefore, a lack of reactivity often points to two primary factors:

  • Reagent Reactivity: Ensure your iodinating agent is active. N-Iodosuccinimide (NIS), for example, can decompose if not stored properly away from light and moisture.[3] If using molecular iodine (I₂), an oxidizing agent is typically required to generate a more potent electrophilic iodine species.[3][4]

  • Reaction Temperature: Many iodination reactions that are sluggish at room temperature require gentle heating to initiate.[3] The temperature provides the necessary energy to overcome the activation barrier of the reaction. We recommend starting your optimization by gently heating the reaction to 40-50°C and monitoring for progress.[3]

Q2: I'm observing the formation of multiple products, and the purity of my desired mono-iodinated phenazine is low. How can temperature optimization help?

A2: The formation of multiple products typically indicates a lack of selectivity, which can manifest as poly-iodination or decomposition. Temperature plays a crucial role here. While higher temperatures increase the overall reaction rate, they can also accelerate side reactions.[5]

  • Poly-iodination: The mono-iodinated phenazine product is often more electron-rich than the starting material, making it susceptible to a second iodination.[3] Running the reaction at a lower temperature can significantly improve selectivity for the mono-iodinated product by slowing down the rate of the second substitution.[6]

  • Decomposition: Phenazine derivatives, especially those with sensitive functional groups, can decompose at elevated temperatures. If you observe dark, tar-like materials, it is a strong indicator that the reaction temperature is too high.[6]

Consider lowering the reaction temperature, even to 0°C, and monitoring the reaction over a longer period to favor the desired mono-iodinated product.[5]

Q3: Can the choice of iodinating agent affect the optimal reaction temperature?

A3: Absolutely. The reactivity of the iodinating agent is inversely related to the temperature required.

  • Molecular Iodine (I₂): As the weakest electrophile among the common halogens, reactions using I₂ often require an activating agent (e.g., an oxidant like H₂O₂ or a Lewis acid like AgNO₃) and/or higher temperatures to proceed effectively.[5][7]

  • N-Iodosuccinimide (NIS): NIS is more reactive than I₂ and many reactions can proceed at room temperature or with only gentle heating.[3][8]

  • Iodine Monochloride (ICl): ICl is a highly polarized and reactive agent.[9] Reactions with ICl are often rapid and may need to be conducted at lower temperatures (e.g., 0°C or below) to control selectivity and prevent side reactions.[6]

The optimal temperature is therefore a function of both the substrate's reactivity and the chosen iodinating agent.

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a deeper dive into resolving specific issues encountered during phenazine iodination by modulating the reaction temperature.

Issue 1: Low or No Product Yield

A lack of product formation is a common but solvable issue. The following workflow helps diagnose and address the root cause, with a focus on thermal conditions.

G start Problem: Low or No Yield check_reagents Step 1: Verify Reagent Activity - Use fresh NIS/ICl - Confirm oxidant activity for I₂ start->check_reagents check_substrate Step 2: Assess Substrate Reactivity - Is the phenazine core  electron-deficient? check_reagents->check_substrate Reagents OK temp_increase Step 3: Incremental Temperature Increase - Start at RT, then 40°C, 60°C - Monitor by TLC at each stage check_substrate->temp_increase Substrate OK add_catalyst Solution A: Add Lewis/Brønsted Acid Catalyst (e.g., TFA, AgNO₃) check_substrate->add_catalyst Heavily deactivated temp_increase->add_catalyst Still no reaction at 60°C switch_reagent Solution B: Switch to a More Reactive Iodinating Agent (e.g., ICl) temp_increase->switch_reagent No reaction, catalyst ineffective success Success: Product Formation Observed temp_increase->success Reaction proceeds add_catalyst->temp_increase Re-attempt temperature screen add_catalyst->success switch_reagent->success

Caption: Troubleshooting workflow for low yields in phenazine iodination.

Detailed Explanation:

  • Causality: The reaction rate is governed by the Arrhenius equation, where the rate constant increases exponentially with temperature. For endothermic reactions like iodination, this temperature dependence is particularly pronounced.[10] If the initial temperature does not provide sufficient kinetic energy for molecules to overcome the activation energy barrier, the reaction will not proceed.

  • Actionable Advice:

    • Initial Screen (Room Temperature): Always begin the reaction at room temperature (20-25°C) for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

    • Gentle Heating (40-60°C): If no reaction occurs, gently heat the mixture to 40°C. If the reaction is still sluggish, increase to 60°C.[11] Many successful iodinations are reported in this range.[3]

    • Higher Temperatures (>60°C): Proceed with caution. While temperatures up to 80°C or reflux might be necessary for highly deactivated phenazine cores, the risk of side reactions and decomposition increases significantly.[12]

    • Catalyst Synergy: For deactivated substrates, heat alone may be insufficient. The addition of a catalytic amount of an acid (e.g., trifluoroacetic acid) can enhance the electrophilicity of the iodine source, working synergistically with increased temperature.[3][5]

Issue 2: Poor Selectivity (Poly-iodination & Byproducts)

Achieving high selectivity for a single iodinated product requires balancing reaction rate with the prevention of unwanted follow-on reactions.

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions (Poly-iodination, Decomposition) Temp->SideRxns Increases (Exponentially) Selectivity Selectivity (Mono-iodination) Rate->Selectivity Decreases (often) SideRxns->Selectivity Decreases

Caption: The relationship between temperature, rate, and selectivity.

Detailed Explanation:

  • Causality: The desired mono-iodination and the undesired poly-iodination are competing reactions. While both are accelerated by heat, the activation energy for the second iodination may be lower (due to the activating effect of the first iodine atom), causing it to become disproportionately faster at higher temperatures.

  • Actionable Advice:

    • Lower the Temperature: If you observe multiple spots on your TLC corresponding to di- or tri-iodinated products, immediately lower the reaction temperature. Running the reaction at 0°C or even room temperature for a longer duration is the most effective strategy to enhance selectivity.[6]

    • Control Stoichiometry: Use a strict 1:1 or 1.05:1 molar ratio of the iodinating agent to the phenazine substrate. Adding the iodinating agent portion-wise over time can also help maintain a low concentration, further suppressing poly-iodination.[3]

    • Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC) to prevent the product from reacting further.[3]

Data Summary: Effect of Temperature on Iodination

The following table provides a representative summary of how temperature can influence the outcome of a typical iodination of a moderately activated phenazine using NIS.

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Mono-iodo Product (%)Yield of Di-iodo Product (%)Observations
0246560< 5Slow but very clean reaction.
25 (RT)8958510Good balance of rate and selectivity.
502>997524Fast conversion, but significant poly-iodination.[3]
800.5>994035Rapid reaction with noticeable decomposition (darkening color) and poor selectivity.[6]

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Mono-iodination

This protocol outlines a systematic approach to identify the optimal temperature for the mono-iodination of a generic phenazine substrate.

Materials:

  • Phenazine Substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)[3]

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile, or DMF)

  • Round-bottom flasks equipped with stir bars and nitrogen inlet

  • Heating mantle with a temperature controller and/or ice bath

  • TLC plates and appropriate eluent system

  • Quenching solution: 10% aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Setup: In four separate round-bottom flasks under a nitrogen atmosphere, dissolve the phenazine substrate (e.g., 100 mg, 1.0 equiv) in the chosen anhydrous solvent (e.g., 5 mL).

  • Reagent Addition: To each flask, add NIS (1.05 equiv) portion-wise at room temperature while stirring.[3]

  • Temperature Control:

    • Place Flask 1 in an ice bath (0°C).

    • Leave Flask 2 at ambient room temperature (approx. 25°C).

    • Place Flask 3 in a heating mantle set to 40°C.

    • Place Flask 4 in a heating mantle set to 60°C.

  • Monitoring: Monitor the progress of each reaction every 30-60 minutes using TLC. Spot the reaction mixture against the starting material. Visualize under UV light.

  • Reaction Endpoint: Consider the reaction complete when the starting material spot is no longer visible on the TLC plate. Record the time for each reaction.

  • Work-up:

    • Once a reaction is complete, cool it to room temperature (if heated).

    • Pour the reaction mixture into a separatory funnel containing 10% aqueous Na₂S₂O₃ solution to quench excess iodine.

    • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the ratio of mono- to di-iodinated product and assess the presence of byproducts. The optimal temperature is the one that provides the highest yield of the desired mono-iodinated product in a reasonable timeframe.

References

  • BenchChem. (2025). Troubleshooting guide for the iodination of 4-Amino-2-methoxybenzoic acid.
  • BenchChem. (2025). Troubleshooting low yields in ICl iodination reactions.
  • LibreTexts Chemistry. (2020). Aromatic Electrophilic substitution.
  • LibreTexts Chemistry. (2023). 16.2: Other Aromatic Substitutions.
  • Gribble, G. W. (2014). Fluorescent Indolo[3,2-a]phenazines against Toxoplasma gondii: Concise Synthesis by Gold-Catalyzed Cycloisomerization with 1,2-Silyl Shift. Chemistry – A European Journal.
  • RSC Publishing. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Iodine-Mediated Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a,b.
  • Adams, J. P., et al. (2013). Development of GSK's reagent guides – embedding sustainability into reagent selection. Green Chemistry, 15(6), 1542-1549.
  • ResearchGate. (n.d.). Optimization of di-iodination conditions.
  • Vaia. (n.d.). Problem 44 Aromatic iodination can be carried out....
  • Mastagli, P., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

Sources

Technical Support Center: Troubleshooting Low Conversion in Phenazine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving phenazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates in their phenazine coupling experiments. Phenazines, as electron-deficient N-heterocyclic compounds, present unique challenges compared to more common aryl or electron-rich heteroaryl substrates. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section directly addresses specific problems you might be observing at the bench. The advice provided is based on established mechanistic principles of palladium-catalyzed cross-coupling reactions, tailored to the specific electronic nature of the phenazine core.

Q1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted halophenazine starting material, even after extended reaction times. What is the likely cause?

Low or incomplete conversion is the most common issue in Suzuki couplings and can often be traced back to suboptimal reaction parameters or reagent degradation.[1] For phenazines, the electron-deficient nature of the ring system and the presence of nitrogen atoms introduce specific challenges.

Primary Suspects & Solutions:

  • Catalyst Deactivation: The lone pairs on the phenazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is a critical consideration for N-heterocyclic substrates.

    • Solution: Increase the ligand-to-palladium ratio (from a standard 1:1 or 2:1 up to 4:1) to ensure the palladium center remains coordinatively saturated and less susceptible to binding by the phenazine nitrogen.[1] Consider switching to bulkier, more electron-rich ligands that can shield the metal center.

  • Inefficient Oxidative Addition: While phenazines are electron-deficient, which should facilitate oxidative addition, steric hindrance near the halogen can slow this crucial first step.[3][4] The order of reactivity for the halide is I > Br > OTf >> Cl.[5]

    • Solution: If using a chloro- or bromophenazine, consider converting it to the corresponding iodophenazine to increase reactivity. For challenging substrates, employing more electron-rich and bulky ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly accelerate the oxidative addition step.[3][6]

  • Poor Reagent Quality or Handling:

    • Palladium Catalyst: Ensure your palladium source, especially Pd(OAc)₂, has not degraded. Older bottles can have reduced activity.

    • Phosphine Ligands: Phosphine ligands are susceptible to oxidation by air, which renders them ineffective.[1] Always handle them under an inert atmosphere.

    • Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially at high temperatures or in the presence of excess base.[2] Use fresh, high-purity boronic acid.

    • Solvents & Base: Ensure solvents are anhydrous (if required) and properly degassed.[1] The base should be finely powdered and dry.

Q2: My reaction mixture turns black and a precipitate forms, after which the reaction stops. What is happening?

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (insoluble Pd(0) aggregates).[1] Once this occurs, the palladium is no longer in the catalytic cycle, and the reaction will cease.

Causality & Corrective Actions:

  • Insufficient Ligand: An inadequate amount of ligand leaves the palladium center exposed and prone to aggregation.

    • Action: Increase the ligand-to-palladium ratio. Ensure you are using a ligand known to form stable palladium complexes.[1]

  • High Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[1]

    • Action: Try running the reaction at a lower temperature, even if it requires a longer reaction time. A good starting point for many Suzuki reactions is 60-80 °C.[7]

  • Poor Mixing: Inadequate stirring can create localized high concentrations of reagents, promoting catalyst decomposition.[1]

    • Action: Ensure vigorous and efficient stirring throughout the reaction.

Q3: I am observing significant formation of a homo-coupled product (dimer of my boronic acid). How can I minimize this side reaction?

Homo-coupling is a common side reaction, particularly when using Pd(II) precatalysts like Pd(OAc)₂. It is often facilitated by the presence of oxygen.[3]

Mitigation Strategies:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting the oxidative coupling of two boronic acid molecules.[1] Ensure your solvent and reaction setup are thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Source: Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. This reduction can consume the boronic acid or phosphine ligand, leading to homo-coupling.[3] Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often suppress this side reaction.[1]

  • Control Stoichiometry: Using a slight excess of the halophenazine relative to the boronic acid can also help minimize homo-coupling.[2]

Q4: My desired product is formed, but I also see a significant amount of dehalogenated phenazine. What causes this and how can it be prevented?

Dehalogenation is a side reaction where the halogen on your starting material is replaced by a hydrogen atom. This typically occurs after oxidative addition, where the palladium complex reacts with a hydride source.[3]

Identifying and Eliminating Hydride Sources:

  • Bases: Amine bases can be a source of hydrides.

    • Solution: Switch to a non-hydride-donating base such as a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄).[1]

  • Solvents: Alcohol solvents can also act as hydride sources.

    • Solution: Use an aprotic solvent like 1,4-dioxane, toluene, or THF.[1]

Frequently Asked Questions (FAQs)

This section addresses broader questions about optimizing Suzuki couplings for phenazine systems.

Q: Which palladium catalyst and ligand combination is best for phenazine Suzuki coupling?

There is no single "best" combination, as the optimal choice depends on the specific substitution pattern of your phenazine and boronic acid partners. However, for electron-deficient N-heterocycles like phenazines, systems known for high activity are often required.

Catalyst System ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ (Pd(0) source) or Pd(OAc)₂/Pd₂(dba)₃ (Pd(II) precatalysts)Pd(0) sources can minimize homo-coupling.[1] Pd(II) sources are often more air-stable and economical but require in situ reduction.
Ligands Buchwald-type biarylphosphines: SPhos, XPhos, RuPhos. Bulky alkylphosphines: P(t-Bu)₃. N-Heterocyclic Carbenes (NHCs): IPr, SImes.These ligands are both electron-rich and sterically bulky. The electron-rich nature promotes the rate-limiting oxidative addition step, which is crucial for less reactive halides.[6][8] The bulkiness promotes the final reductive elimination step and helps stabilize the palladium center, preventing decomposition.[6][9]

Q: How do I choose the right base and solvent?

The base and solvent are critical and work in concert. The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6][10]

  • Bases:

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. K₃PO₄ is a stronger base and often effective for more challenging couplings. Cs₂CO₃ is highly effective but more expensive.

    • Organic Bases: Generally avoided due to potential side reactions unless specifically required by the protocol.

  • Solvents:

    • Aprotic Ethers: 1,4-Dioxane or THF are excellent choices. They are often used with an aqueous solution of the base, creating a two-phase system.

    • Aromatic Hydrocarbons: Toluene is another common choice, particularly for higher-temperature reactions.

    • Polar Aprotic: Solvents like DMF or DMAc can be used but can make product isolation more difficult.

A typical and robust starting point is K₃PO₄ as the base in a 1,4-dioxane/water solvent system.[2]

Q: Does reaction temperature and concentration matter?

Absolutely.

  • Temperature: Most Suzuki reactions require heating, typically between 80-110 °C.[1] However, as mentioned, higher temperatures can lead to catalyst decomposition and protodeboronation of the boronic acid.[1][2] It's often a trade-off between reaction rate and stability. If you observe decomposition, lowering the temperature is a key first step.

  • Concentration: Typical concentrations range from 0.1 M to 0.5 M with respect to the limiting reagent. Excessively dilute conditions can slow the reaction, while overly concentrated conditions can lead to solubility issues and increase the likelihood of catalyst decomposition.

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for a Phenazine Suzuki Coupling Screening Experiment

This protocol outlines a robust starting point for coupling a halophenazine with an arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halophenazine (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This is critical to remove oxygen.

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[2]

  • Catalyst Addition:

    • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[2]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the halophenazine is consumed.

  • Work-up:

    • After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and boronic acid byproducts.[2][11]

Diagrams

Suzuki_Cycle_Phenazine pd0 Pd(0)Ln oa_complex Oxidative Addition Complex (Phenazine-Pd(II)-X)Ln pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Phenazine-Pd(II)-Ar)Ln oa_complex->trans_complex Transmetalation catalyst_inhibition Catalyst Inhibition (Side Reaction) oa_complex->catalyst_inhibition Coordination of Phenazine N-atom product_complex Product Complex trans_complex->product_complex Isomerization (cis to trans) product_complex->pd0 Reductive Elimination product Phenazine-Ar Product product_complex->product start Halophenazine (Ar'-X) start->oa_complex boronic ArB(OH)2 + Base -> [ArB(OH)3]⁻ boronic->trans_complex catalyst_inhibition->oa_complex Reversible/Irreversible Deactivation

Caption: The Suzuki catalytic cycle with a phenazine substrate, highlighting potential catalyst inhibition.

Troubleshooting_Workflow start Low Conversion in Phenazine Suzuki Coupling check_reagents 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Boronic Acid? - Dry, Degassed Solvent? start->check_reagents check_conditions 2. Assess Reaction Conditions - Atmosphere Inert? - Temperature Optimal? - Base Appropriate? check_reagents->check_conditions Reagents OK catalyst_system 3. Optimize Catalyst System - Increase Ligand:Pd Ratio? - Switch to Bulky/e⁻-rich Ligand? (e.g., SPhos, NHC) check_conditions->catalyst_system Conditions OK side_reactions 4. Identify Side Reactions - Pd Black -> Lower Temp/Better Ligand - Homocoupling -> Degas/Use Pd(0) - Dehalogenation -> Change Base/Solvent catalyst_system->side_reactions Still Low Yield success Improved Conversion side_reactions->success Optimized

Caption: A logical workflow for troubleshooting low conversion in phenazine Suzuki coupling.

References
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Winkler, J. D., Twenter, B. M., & Gend, T. (2012).
  • Winkler, J. D., Twenter, B. M., & Gend, T. (2011).
  • Request PDF. (n.d.). Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation.
  • Couto, C. G., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(21), 6432.
  • Prokopcová, H., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Winkler, J. D., Twenter, B. M., & Gend, T. (2012).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 6, 2026, from [Link]

  • Xia, Y., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(1), 136-144.
  • Chemistry LibreTexts. (2021, August 15). 8.5: Suzuki-Miyara Coupling.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(44), 11481-11496.
  • Fletcher, S. P., et al. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling.
  • Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview. Retrieved March 6, 2026, from [Link]

  • Lee, D. H., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki cross-coupling.
  • Sharma, S., & Singh, U. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd, 4(6), 163-170.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • G. M. L. Man, et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 17(24), 5919-5930.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Mthembu, S. J., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(10), 2456.
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Chen, J., et al. (2012). A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. Green Chemistry, 14(10), 2825-2832.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
  • Grzybowski, J., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 8(19), 5349-5358.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • University of Mary Washington. (2025, July 21). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.

Sources

Technical Support Center: Separation of 2-Iodophenazine from 2-Chlorophenazine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

[label="Crude Phenazine Mixture\n(2-Iodo & 2-Chloro

Finalizing the Structure

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Finalizing the Guide Structure

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Verifying the Separation

I'm now writing a detailed protocol to verify the UHPLC (PFP phase) conditions and incorporating mass spectrometry confirmation. I'm focusing on validating the column, mobile phase (methanol, not acetonitrile), and gradient elution parameters for 2-chlorophenazine and 2-iodophenazine. I've rechecked the m/z values for accuracy. I am verifying the supporting link is accurate.

Welcome to the Advanced Separations Technical Support Center. This guide provides mechanistic troubleshooting, validated protocols, and foundational theory for isolating 2-Iodophenazine from its closely related 2-chlorophenazine analog. Designed for drug development professionals and synthetic chemists, this document bypasses basic chromatography tutorials to focus directly on the physicochemical causality of halogenated heterocycle separation.

The Causality of Halogenated Phenazine Separation

The phenazine core is a highly conjugated, electron-deficient heterocyclic system. Halogenation at the 2-position introduces subtle variations in dipole moment, lipophilicity, and polarizability. Because these two impurities differ only by a single halogen atom (Iodine vs. Chlorine), separation requires exploiting the inverse relationship between their polarity and lipophilicity. This creates a self-validating system for orthogonal separation techniques:

  • Normal Phase (Silica): Driven by dipole-dipole interactions. Chlorine is highly electronegative, giving 2-chlorophenazine a stronger permanent dipole. It interacts more intensely with silanol groups and is retained longer.

  • Reverse Phase (PFP): Driven by lipophilicity, polarizability, and

    
     interactions. Iodine has a larger atomic radius and electron cloud, making 2-iodophenazine significantly more polarizable and lipophilic. It interacts more intensely with the stationary phase and is retained longer.
    

Troubleshooting Guides & FAQs

Q: My 2-Iodophenazine and 2-chlorophenazine peaks are co-eluting as a single broad peak on a standard C18 column. How do I resolve this? A: Standard C18 columns rely almost entirely on hydrophobic dispersion forces. Because the massive hydrophobic core of the phenazine ring dominates the interaction, the subtle lipophilic difference between the iodine and chlorine atoms is entirely masked. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms, including


 interactions, dipole-dipole interactions, and shape selectivity[1]. The highly electronegative fluorine atoms on the PFP phase create an electron-deficient ring that interacts strongly with the phenazine core, while the high polarizability of the iodine atom enhances dipole-induced dipole interactions, driving baseline separation.

Q: I switched to a PFP column, but the resolution is still poor. What mobile phase adjustments should I make? A: If you are using Acetonitrile (MeCN) as your organic modifier, switch immediately to Methanol (MeOH). Acetonitrile contains a


-electron system (the cyano group) that competes with the phenazine analytes for 

interactions with the fluorinated stationary phase, effectively suppressing the column's unique selectivity. Methanol is a protic solvent lacking

-electrons, which maximizes the halogen-dependent interactions between the analyte and the PFP phase.

Q: How can I isolate 2-Iodophenazine on a preparative scale without using prep-HPLC? A: You can achieve fractional separation using normal phase flash chromatography on fine silica gel (230-400 mesh)[2]. Because iodine is less electronegative than chlorine, 2-iodophenazine has a weaker permanent dipole moment than 2-chlorophenazine. Consequently, 2-iodophenazine interacts less strongly with the polar silanol groups on the silica surface and will elute before the chlorinated impurity when using a highly non-polar isocratic solvent system (e.g., Petroleum Ether : Ethyl Acetate, 10:1 v/v).

Standardized Experimental Protocols

Protocol A: Preparative Isolation via Normal Phase Flash Chromatography

This protocol is optimized for bulk separation (>100 mg) where exploiting the dipole moment differential is required.

  • Dry Loading: Dissolve the crude phenazine mixture in a minimum volume of dichloromethane (DCM). Add silica gel (230-400 mesh) and evaporate the solvent completely under reduced pressure to create a free-flowing powder.

  • Column Packing: Pack a glass column with silica gel slurried in Petroleum Ether. Ensure a flat, even bed to prevent band broadening.

  • Sample Application: Carefully load the dry-loaded silica onto the top of the column bed. Cap with a 1 cm layer of clean sand.

  • Isocratic Elution: Elute the column using a strictly isocratic solvent system of Petroleum Ether : Ethyl Acetate (10:1, v/v). Maintain a slow, steady flow rate to maximize theoretical plates.

  • Fraction Collection & Monitoring: Collect small fractions (10-20 mL). Monitor via TLC (UV 254 nm). The less polar 2-iodophenazine will elute first , followed by the more polar 2-chlorophenazine impurity.

Flash_Workflow Load Dry Load Sample onto Silica (230-400 Mesh) Elute Isocratic Elution (Pet Ether : EtOAc, 10:1 v/v) Load->Elute Monitor Monitor via TLC (UV 254 nm) Elute->Monitor Frac1 Fraction 1: 2-Iodophenazine (Less Polar, Elutes First) Monitor->Frac1 Frac2 Fraction 2: 2-Chlorophenazine (More Polar, Elutes Second) Monitor->Frac2

Preparative flash chromatography workflow for halogenated phenazine isolation.

Protocol B: Analytical Verification via UHPLC (PFP Phase)

This protocol is optimized for high-resolution purity analysis (<10 mg) exploiting polarizability and


 interactions[3].
  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Methanol). Do not use Acetonitrile.

  • Gradient Elution: Run a linear gradient from 40% B to 90% B over 10 minutes. Set flow rate to 0.4 mL/min and column compartment temperature to 35 °C.

  • Detection: Monitor absorbance at 254 nm (phenazine core) and confirm peak identity via inline ESI-MS (+ve mode). 2-Chlorophenazine ([M+H]+ ~215) will elute before 2-Iodophenazine ([M+H]+ ~307) .

HPLC_Mech Mix Crude Phenazine Mixture (2-Iodo & 2-Chloro) Col Pentafluorophenyl (PFP) Stationary Phase Mix->Col Mech Separation Mechanisms: 1. π-π Interactions 2. Dipole-Dipole 3. Steric Recognition Col->Mech Cl 2-Chlorophenazine (Lower Polarizability Faster Elution) Mech->Cl I 2-Iodophenazine (Higher Polarizability Slower Elution) Mech->I

Mechanistic workflow of halogenated phenazine separation via PFP stationary phase.

Quantitative Data Comparison

The following table summarizes the physicochemical properties dictating the orthogonal separation behaviors of the two compounds.

Property2-Chlorophenazine2-IodophenazineChromatographic Impact
Halogen Electronegativity 3.16 (Pauling)2.66 (Pauling)Chlorine induces a stronger permanent dipole moment.
Halogen Atomic Radius 175 pm198 pmIodine provides greater steric bulk and polarizability.
Estimated LogP ~3.5~4.0Iodine is more lipophilic, increasing RP-HPLC retention.
Normal Phase Elution Order Elutes SecondElutes FirstIodine has a weaker dipole, reducing silica interaction.
Reverse Phase Elution Order Elutes FirstElutes SecondIodine has higher lipophilicity, increasing PFP retention.

References

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]

  • Supporting Information: An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine. Chemical Communications (Royal Society of Chemistry). Available at: [Link]

  • Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. Organic & Biomolecular Chemistry. Available at: [Link]

minimizing side products in 2-aminophenazine diazotization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the specific challenges of diazotizing heterocyclic amines.

The diazotization of 2-aminophenazine is notoriously difficult. Unlike simple anilines, the phenazine core contains two basic ring nitrogens that drastically alter the molecule's solubility, basicity, and reactivity. Failure to account for these structural nuances inevitably leads to a complex mixture of hydrolysis products, self-coupled triazenes, and oxidized tars.

This guide synthesizes field-proven methodologies and authoritative chemical principles to help you establish a self-validating, high-yield diazotization workflow.

Reaction Pathway & Side Product Diagnostics

Understanding the mechanistic branching of your reaction is the first step in troubleshooting. The diagram below illustrates the primary pathways that lead to yield loss during 2-aminophenazine diazotization.

DiazotizationPathway A 2-Aminophenazine (Starting Material) B Diazonium Salt Intermediate A->B NaNO2, H+ 0-5 °C E Triazene / Azo Dyes (Self-Coupling Side Product) A->E Insufficient Acid Unprotonated Amine F Oxidized Phenazine (Excess HONO) A->F Excess HONO No Scavenger C Target Product (Coupled / Substituted) B->C Coupling Agent or Nucleophile D Phenazin-2-ol (Hydrolysis Side Product) B->D T > 5 °C H2O attack B->E Couples with A

Reaction pathway of 2-aminophenazine diazotization and primary side product branches.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns into a black, oily product, and I observe gas evolution before adding my coupling agent. What is causing this? A: Thermal Decomposition and Hydrolysis. The aryl diazonium salt intermediate is highly unstable at elevated temperatures[1]. If the internal temperature of your reaction exceeds 5 °C, the diazonium group acts as a superb leaving group. Water acts as a nucleophile, hydrolyzing the intermediate into 2-hydroxyphenazine (a phenol derivative) and irreversibly releasing nitrogen gas. Causality & Fix: The activation energy for


 expulsion is easily reached at room temperature. You must maintain a strict 0–5 °C environment. If you see bubbling during the diazotization hold-time, your cooling capacity is insufficient.

Q2: I am isolating a heavy, brightly colored precipitate during the diazotization step itself. Is this my product? A: No, this is likely a triazene or azo-coupled side product. Because 2-aminophenazine contains basic ring nitrogens, these sites compete with the primary amine for protons. If you only use a stoichiometric amount of acid, a significant fraction of the primary amine remains unprotonated. Unprotonated 2-aminophenazine is highly nucleophilic and will rapidly attack the newly formed diazonium salt[2]. Causality & Fix: To suppress the concentration of free amine available for self-coupling, you must use a massive excess of strong acid (e.g., 3–5 equivalents of


 or 

) to ensure the phenazine ring is fully protonated into a di- or tri-cationic state[1].

Q3: How do I eliminate excess nitrous acid without causing further side reactions? A: Utilize an electrochemical or chemical nitrite scavenger. Nitrous acid (


) is a strong oxidant. If left unquenched, it can oxidatively degrade the electron-rich regions of the phenazine core or interfere with downstream coupling steps. The industry standard is to add sulfamic acid (amidosulfonic acid) or urea[3]. Sulfamic acid reacts near-instantaneously with 

to release nitrogen gas and sulfuric acid. Causality & Fix: Overdosing sulfamic acid can sometimes lead to re-diazotization issues[3]. To create a self-validating system, add sulfamic acid incrementally and test the solution with starch-iodide paper until it no longer turns blue/black.

Q4: 2-Aminophenazine is practically insoluble in cold aqueous acid, leading to incomplete conversion. What are the alternatives? A: Switch to an aprotic (non-aqueous) diazotization protocol. Heterocycles frequently suffer from poor aqueous solubility, forcing researchers into heterogeneous slurry reactions that trap unreacted starting material. By moving to an organic solvent like acetonitrile (MeCN) and using an organic-soluble acid like p-toluenesulfonic acid (p-TsOH), the reaction proceeds homogeneously[4]. Causality & Fix: Aprotic diazotization completely removes water from the system, reducing the risk of phenol hydrolysis to zero. Furthermore, diazonium tosylates are remarkably stable, allowing the reaction to be run safely at room temperature[2].

Quantitative Comparison of Diazotization Strategies

To help you select the right approach for your specific downstream application, compare the operational parameters of aqueous versus aprotic systems:

ParameterStandard Aqueous DiazotizationAprotic Diazotization (p-TsOH)Primary Side Product Risk
Solvent Water /

(aq)
Acetonitrile (MeCN)Hydrolysis (Aqueous only)
Temperature 0–5 °C20–25 °C (Room Temp)Thermal Decomposition
Acid Source Concentrated

or

(3-5 eq)
p-Toluenesulfonic acid (3 eq)Self-coupling (if acid is low)
Nitrite Source Sodium Nitrite (

)

or Isoamyl Nitrite
Oxidation by excess

Reaction Time 15–30 minutes1–2 hoursDeamination over time

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the specific validation check is met.

Protocol A: Optimized Aqueous Diazotization with Nitrite Scavenging

Best for: Standard azo-coupling and aqueous-compatible downstream nucleophiles.

  • Acidification & Dissolution: Suspend 10 mmol of 2-aminophenazine in 20 mL of distilled water. Slowly add 40 mmol (4 equivalents) of concentrated

    
    . Stir vigorously.
    
    • Validation Check: The solution must become entirely clear (though colored). If solids remain, the basic ring nitrogens are not fully protonated. Add acid dropwise until clear.

  • Chilling: Submerge the reaction flask in an ice-brine bath.

    • Validation Check: Insert an internal thermometer. Do not proceed until the internal temperature reads strictly between 0 °C and 2 °C.

  • Nitrite Addition: Dissolve 11 mmol of

    
     in 5 mL of cold water. Add this solution dropwise via an addition funnel over 15 minutes, ensuring the internal tip is sub-surface.
    
    • Validation Check: Monitor for gas evolution. If bubbling occurs, pause addition and allow the temperature to drop back below 5 °C.

  • Scavenging: Stir for an additional 15 minutes at 0 °C. Add 10% aqueous sulfamic acid dropwise.

    • Validation Check: Spot the reaction mixture onto starch-iodide paper. Continue adding sulfamic acid until the paper remains white (indicating complete destruction of excess

      
      )[3].
      

ProtocolValidation Step1 1. Acidification Add excess H2SO4 Check1 Check: Clear Solution? (Ensures full protonation) Step1->Check1 Step2 2. Chilling Cool to 0-5 °C Check1->Step2 Check2 Check: Internal Temp < 5 °C? (Prevents hydrolysis) Step2->Check2 Step3 3. Nitrite Addition Dropwise NaNO2 Check2->Step3 Check3 Check: No Gas Evolution? (Gas = Decomposition) Step3->Check3 Step4 4. Scavenging Add Sulfamic Acid Check3->Step4 Check4 Check: Starch-Iodide Negative? (Ensures no excess HONO) Step4->Check4

Self-validating workflow for aqueous diazotization, highlighting critical quality checks.

Protocol B: Aprotic Diazotization (Non-Aqueous)

Best for: Halogenations (Sandmeyer/Schiemann), highly sensitive substrates, and avoiding phenol side-products entirely[4].

  • Reagent Mixing: In a dry flask under an inert atmosphere, dissolve 10 mmol of 2-aminophenazine and 30 mmol of p-toluenesulfonic acid (p-TsOH) in 30 mL of anhydrous acetonitrile (MeCN).

  • Diazotization: Add 15 mmol of finely ground

    
     (or 1.5 eq of isoamyl nitrite) in one portion at room temperature (20–25 °C).
    
  • Maturation: Stir the mixture at room temperature for 1–2 hours. The reaction will form a stable arenediazonium tosylate intermediate[2].

    • Validation Check: The initial evolution of nitrogen oxides (if using alkyl nitrites) will cease, and the mixture will form a homogeneous, deep-colored solution ready for direct in-situ coupling or halogenation.

References

Sources

Technical Support Center: Stability & Storage of Light-Sensitive Iodoarenes

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Purple Plague"

User Query: "My white aryl iodide solid has turned yellow/purple over the weekend. Is it ruined? Why is this happening?"

The Diagnosis

Your sample is undergoing photolytic homolysis . Unlike their chloro- or bromo-analogues, iodoarenes possess a critically weak Carbon-Iodine (C–I) bond. Upon exposure to UV or visible light, this bond cleaves, generating an aryl radical and an iodine radical.

The color change is your visual indicator of degradation:

  • Yellow: Early-stage formation of iodine-charge transfer complexes.

  • Purple/Brown: Accumulation of molecular iodine (

    
    ).
    
The Mechanism (Scientific Grounding)

The stability of haloarenes is dictated by Bond Dissociation Energy (BDE). The C–I bond is the "weakest link" in the halogen series.

Table 1: Comparative Bond Dissociation Energies (Ph-X) Data synthesized from standard physical organic chemistry values [1].

Bond TypeBond Energy (kcal/mol)Relative StabilityPrimary Degradation Trigger
Ph–F ~126Extremely HighChemical reduction (rare)
Ph–Cl ~96HighHigh heat / Metal insertion
Ph–Br ~81ModerateUV light / Metal insertion
Ph–I ~65 Low Ambient Light / Heat

When a photon (


) strikes the C–I bond, it excites the molecule to a repulsive 

state, leading to homolysis. In the solid state, the "Cage Effect" often facilitates recombination (

), preserving the sample. In solution or on surface layers, the radicals diffuse apart, leading to irreversible degradation.
Visualization: Photolytic Degradation Pathway

Photolysis ArI Ar-I (Intact) RadicalPair [Ar• + I•] Solvent Cage ArI->RadicalPair Homolysis Photon hν (Photon) Photon->RadicalPair RadicalPair->ArI Cage Effect ArRad Ar• (Aryl Radical) RadicalPair->ArRad Diffusion IRad I• (Iodine Radical) RadicalPair->IRad Diffusion Recomb Recombination SideProducts Ar-H / Ar-Ar (Impurities) ArRad->SideProducts H-Abstraction I2 I₂ (Purple Color) Catalyst Poison IRad->I2 Dimerization

Figure 1: The photolytic cascade. Note that once radicals diffuse out of the solvent cage, irreversible degradation (I2 formation) occurs.

Storage Protocol: The "Triple-Barrier" Method

User Query: "How do I store a 50g batch of 4-iodoanisole for 6 months without degradation?"

The Solution: You must implement the Triple-Barrier System . Relying on just one method (e.g., a dark shelf) is insufficient for long-term integrity.

Barrier 1: Photon Shielding (The Physical Barrier)
  • Requirement: Amber glass vials are mandatory. Clear glass allows UV-A and visible blue light to penetrate, which matches the absorption tail of many iodoarenes.

  • Pro-Tip: For ultra-sensitive species (e.g., di-iodo compounds), wrap the amber vial in aluminum foil. Foil is the only material that offers 100% opacity across all wavelengths.

Barrier 2: Thermal Damping (The Kinetic Barrier)
  • Requirement: Store at -20°C (Freezer) or at least 4°C (Fridge).

  • Reasoning: Even if homolysis occurs, low temperatures reduce the kinetic energy of the radicals, increasing the probability of "Cage Effect" recombination before they can diffuse and form

    
     [2].
    
Barrier 3: Oxidative Exclusion (The Chemical Barrier)
  • Requirement: Flush headspace with Argon or Nitrogen.

  • Reasoning: Oxygen can trap aryl radicals to form peroxy species, accelerating decomposition. Furthermore, storing under inert gas prevents moisture ingress.

Visualization: Storage Decision Matrix

StorageProtocol Start New Iodoarene Sample StateCheck Solid or Liquid? Start->StateCheck Solid Solid State StateCheck->Solid Liquid Liquid/Oil StateCheck->Liquid Amber Barrier 1: Amber Vial Solid->Amber Liquid->Amber Foil + Foil Wrap Amber->Foil Gas Barrier 2: Argon Flush Amber->Gas Foil->Gas Copper Add Cu Stabilizer? Gas->Copper Temp Barrier 3: Store < 4°C NoCu NO (Standard) Copper->NoCu YesCu YES (If very unstable) Copper->YesCu NoCu->Temp YesCu->Temp

Figure 2: Decision matrix for optimizing storage conditions based on physical state.

Recovery Protocol: The "Lazarus" Wash

User Query: "My sample is purple. Do I have to throw it away?"

The Solution: Not necessarily. If the degradation is superficial (<5%), you can chemically scrub the iodine (


) using a reductant.
The Chemistry

We utilize Sodium Thiosulfate (


) .[1][2] It reduces the purple, organic-soluble iodine (

) into colorless, water-soluble iodide (

).

Step-by-Step Recovery Guide
  • Dissolution: Dissolve your degraded iodoarene in a non-polar solvent (e.g., Diethyl Ether or Hexanes). Do not use DCM if possible, as it can sometimes complicate phase separation with heavy brines.

  • The Wash:

    • Add an equal volume of 10% w/v Sodium Thiosulfate aqueous solution.

    • Shake vigorously for 2 minutes.

    • Observation: The organic layer should shift from purple/brown to clear/pale yellow immediately.

  • Separation: Separate the layers. The iodine is now in the aqueous waste.

  • Drying: Wash the organic layer with brine, dry over

    
    , filter, and concentrate in vacuo (keep the water bath < 30°C).
    
  • Validation: Check purity via NMR. Small amounts of de-iodinated product (Ar-H) may remain; if so, recrystallization is required.

Frequently Asked Questions (FAQs)

Q: Can I use a slightly purple sample for a Suzuki Coupling? A: Highly discouraged. Free iodine (


) is a potent oxidant. In Pd-catalyzed cross-couplings, 

can oxidize your active

catalyst to

species that are inactive or form bridged dimers

off-cycle [3]. This alters the stoichiometry and can kill the reaction conversion. Always wash the sample first.

Q: Why are my liquid iodoarenes degrading faster than my solids? A: Lattice Energy vs. Diffusion. In a crystalline solid, the rigid lattice acts as a physical cage. Even if the bond breaks, the radicals are trapped next to each other and often recombine (The Cage Effect). In liquids, the radicals can diffuse away immediately, preventing recombination and initiating chain degradation. Liquids require stricter adherence to the "Triple-Barrier" method.

Q: Is copper stabilization necessary? A: Generally, no. While copper turnings are used to stabilize some alkyl iodides (like methyl iodide), they are rarely necessary for aryl iodides unless the compound is exceptionally unstable. Copper can also interfere with subsequent metal-catalyzed reactions if not filtered rigorously. Stick to Argon/Cold/Dark storage.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Provides the empirical basis for the ~65 kcal/mol C-I bond energy).
  • Ingold, K. U., et al. (1986). "Cage effects in the photolysis of iodine in solution." Journal of the American Chemical Society, 108(24), 7682–7686. Link

  • Haines, B. E., et al. (2011). "Mechanism of the Palladium-Catalyzed Homocoupling of Aryl Halides." Journal of the American Chemical Society, 133(46), 18590–18593. Link

Sources

Navigating Steric Challenges in 2-Substituted Phenazine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted phenazines. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, specifically addressing the synthetic hurdles posed by steric hindrance in this critical class of heterocyclic compounds. Our objective is to equip you with the knowledge to optimize reaction conditions, enhance yields, and successfully achieve your molecular targets.

Introduction to the Challenge: The "Crowded" Ring

Phenazines are a cornerstone scaffold in medicinal chemistry and materials science, with applications ranging from antimicrobial agents to organic electronics.[1][2] However, the introduction of substituents, particularly bulky groups, at the C2 position can induce significant steric strain. This molecular "crowding" can impede the approach of reagents, hinder bond formation, and lead to a host of experimental issues, including diminished yields, formation of unwanted side products, and complex purification processes.[3] This guide offers practical, field-tested solutions to navigate these synthetic obstacles.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce a bulky substituent at the C2 position of a 2-halophenazine is resulting in very low yields. What are the likely causes and how can I improve it?

A1: Low yields in cross-coupling reactions with sterically hindered substrates like 2-substituted phenazines are a common challenge. The primary issue often lies with the catalyst's diminished ability to efficiently access the reaction site.[4][5]

  • Ligand Selection is Paramount: The ligand bound to your palladium catalyst is crucial. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required.[4][5] These ligands facilitate the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step with the sterically hindered 2-halophenazine.[5] Consider ligands such as XPhos, SPhos, or RuPhos, which have demonstrated success in challenging couplings.[4]

  • Catalyst Precursor and Activation: The choice of palladium precursor also influences the reaction's outcome. While pre-formed palladium(0) catalysts like Pd(PPh3)4 can be effective, in-situ generated catalysts from Pd(OAc)2 or Pd2(dba)3 with a suitable ligand often provide greater flexibility and higher reactivity. Ensure your reaction conditions are optimized for the efficient generation of the active catalytic species.

  • Solvent and Temperature Optimization: The solvent plays a significant role in the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents such as dioxane, toluene, or DMF are commonly employed. Increasing the reaction temperature can often help overcome the activation energy barrier associated with steric hindrance.[6] However, be cautious of potential side reactions or decomposition of your starting materials or product. A systematic temperature screen is advisable.

Q2: I am observing a significant amount of a dehalogenated by-product in my reaction mixture. What is the cause and how can I minimize it?

A2: Dehalogenation is a frequent side reaction, particularly in cross-coupling reactions involving electron-rich and sterically hindered aryl halides. This typically arises from a competitive reductive elimination pathway involving a palladium-hydride intermediate.

  • Base Selection and Purity: Your choice of base is critical. Carbonate bases like K2CO3 and Cs2CO3 are generally preferred over stronger bases such as alkoxides, which can promote side reactions. Ensure your base is anhydrous, as residual water can act as a proton source, leading to dehalogenation.

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction. Employing inert atmosphere techniques, such as a glovebox or Schlenk line, is essential. Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium oxides, which can disrupt the catalytic cycle.

  • Proton Scavengers: In some instances, the addition of a non-nucleophilic proton scavenger can help suppress dehalogenation by intercepting stray protons before they can react with key intermediates in the catalytic cycle.

Q3: The purification of my 2-substituted phenazine product is proving to be very difficult due to closely eluting impurities. What strategies can I employ?

A3: Purification challenges often stem from a non-optimized reaction. The most effective approach is to minimize the formation of impurities from the outset.

  • Reaction Optimization: Before scaling up, invest time in optimizing your reaction conditions. Techniques like Design of Experiments (DoE) can help identify parameters that maximize product formation while minimizing by-products.

  • Alternative Chromatographic Techniques: If standard silica gel chromatography is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. Reverse-phase chromatography (C18) is another powerful option, particularly for more polar compounds.[7]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[8] A systematic screening of various solvent systems is often beneficial. Seeding with a small amount of pure product can sometimes induce crystallization.

Troubleshooting Guide: Overcoming Steric Hindrance in Ullmann Condensation for 2-Amino-Phenazine Synthesis

The Ullmann condensation is a classic and effective method for forming C-N bonds.[9][10] However, when synthesizing a 2-amino-phenazine with a bulky amine, steric hindrance can severely impede the reaction's success.[11]

Problem: Low to no conversion in the Ullmann condensation between a 2-halophenazine and a sterically hindered primary or secondary amine.

Visualizing the Workflow

Start Low Yield in Ullmann Condensation of 2-Halo-Phenazine Step1 Step 1: Catalyst System Optimization Start->Step1 Step2 Step 2: Reaction Condition Tuning Start->Step2 Step3 Step 3: Alternative Synthetic Routes Start->Step3 Catalyst Evaluate Copper Source: - CuI (traditional) - Cu(OAc)2 - Cu(OTf)2 Step1->Catalyst Ligand Introduce a Ligand: - 1,10-Phenanthroline - L-Proline - N,N'-Dimethylethylenediamine Step1->Ligand Solvent Screen Solvents: - DMF - DMSO - Dioxane - Toluene Step2->Solvent Base Optimize Base: - K2CO3 - Cs2CO3 - K3PO4 Step2->Base Temp Temperature Gradient: - 80°C to 150°C (Monitor for decomposition) Step2->Temp Buchwald Consider Buchwald-Hartwig Amination: - Pd Catalyst + Bulky Phosphine Ligand Step3->Buchwald SNAr Attempt Nucleophilic Aromatic Substitution (SNAr): - Requires electron-withdrawing groups on phenazine core Step3->SNAr Outcome Improved Yield and Purity Catalyst->Outcome Ligand->Outcome Solvent->Outcome Base->Outcome Temp->Outcome Buchwald->Outcome SNAr->Outcome

Caption: Troubleshooting workflow for Ullmann condensation.

Step-by-Step Protocol for Optimization

1. Re-evaluate the Catalyst System:

  • Rationale: The traditional Ullmann reaction often utilizes copper powder or copper(I) salts. However, for sterically hindered substrates, a more soluble and reactive copper source may be necessary. The addition of a ligand can stabilize the copper catalyst and facilitate the reaction.

  • Protocol:

    • Arrange parallel reactions in small vials.

    • To each vial, add the 2-halophenazine (1.0 equiv), the bulky amine (1.5-2.0 equiv), and a base such as K2CO3 (2.0 equiv).

    • Vial A (Control): Add CuI (10 mol%).

    • Vial B: Add Cu(OAc)2 (10 mol%).

    • Vial C: Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%).

    • Vial D: Add CuI (10 mol%) and L-proline (20 mol%).

    • Add a suitable solvent (e.g., DMF), seal the vials, and heat to 100-120 °C.

    • Monitor the reactions by TLC or LC-MS at regular intervals.

2. Fine-Tune Reaction Conditions:

  • Rationale: The solvent, base, and temperature are critical parameters in the success of the Ullmann condensation. A systematic screening of these variables can often lead to a significant improvement in yield.

  • Protocol:

    • Using the most promising catalyst system from Step 1, set up a new array of parallel reactions.

    • Solvent Screen: Test DMF, DMSO, dioxane, and toluene.

    • Base Screen: Evaluate K2CO3, Cs2CO3, and K3PO4. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect."

    • Temperature Screen: Cautiously increase the temperature in 10 °C increments, starting from 100 °C, up to the maximum temperature your starting materials can tolerate without decomposition.

Data Summary Table
Catalyst System Ligand Base Solvent Temperature (°C) Observed Conversion (LC-MS) Notes
CuINoneK2CO3DMF120< 5%Starting material remains
Cu(OAc)2NoneK2CO3DMF120~10%Slight improvement
CuI1,10-PhenanthrolineCs2CO3Dioxane130> 70%Significant product formation
CuIL-ProlineK3PO4DMSO110~45%Cleaner reaction profile

Alternative Strategy: The Power of Palladium

When copper-catalyzed methods are not successful, palladium-catalyzed Buchwald-Hartwig amination often presents a more robust and versatile alternative for sterically demanding C-N bond formation.[12][13][14]

Visualizing the Catalytic Cycle

Buchwald_Hartwig PdL2 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition PdL2->OxAdd 1 Complex1 L2Pd(II)(Ar)X OxAdd->Complex1 AmineBind Amine Coordination Complex1->AmineBind 2 Complex2 [L2Pd(II)(Ar)(NHR2)]+X- AmineBind->Complex2 Deprot Deprotonation (Base) Complex2->Deprot 3 Complex3 L2Pd(II)(Ar)(NR2) Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim 4 RedElim->PdL2 Product 2-Amino-Phenazine RedElim->Product ArX 2-Halo-Phenazine ArX->OxAdd Amine Bulky Amine Amine->AmineBind

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-Iodophenazine: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-Iodophenazine Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

2-Iodophenazine is a critical intermediate in the synthesis of functionalized phenazine derivatives, widely utilized in organic light-emitting diodes (OLEDs), DNA intercalating agents, and antibiotic development. Its value lies in the reactivity of the C-I bond (e.g., for Suzuki-Miyaura coupling).

However, the synthesis of 2-iodophenazine often yields regioisomers (1-iodophenazine) or retains unreacted starting material (phenazine). Distinguishing these species requires a precise understanding of symmetry breaking in Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

This guide provides a comparative analysis of the 1H NMR profile of 2-iodophenazine against its primary alternatives. It moves beyond simple peak listing to explain the causality of chemical shifts, offering a self-validating protocol for structural confirmation.

Experimental Protocol: Ensuring Spectral Fidelity

Phenazine derivatives are prone to π-π stacking aggregation, which can cause concentration-dependent chemical shift variations and line broadening.[1]

Sample Preparation Workflow

To ensure high-resolution data that matches the diagnostic values in this guide, follow this protocol:

  • Solvent Selection:

    • Standard: CDCl₃ (Chloroform-d) .[1] Pros: Sharp lines, standard reference data. Cons: Moderate solubility.[1]

    • Alternative: DMSO-d₆ . Pros: Excellent solubility for functionalized derivatives.[1] Cons: Water peak (3.33 ppm) can interfere; viscosity broadens coupling constants slightly.[1]

    • Recommendation: Use CDCl₃ for initial characterization.[1] If solubility is <5 mg/0.6 mL, switch to DMSO-d₆.[1]

  • Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent.

    • Warning: Concentrations >15 mg/mL may induce stacking shifts (upfield shifts of aromatic protons).[1]

  • Acquisition Parameters:

    • Scans (NS): 16–64 (Sufficient for 10 mg).[1]

    • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the isolated H1 singlet).

Comparative Spectral Analysis

The Baseline: Phenazine (Reference)

Before analyzing the target, one must recognize the "Alternative 1" – the starting material.

  • Symmetry:

    
     symmetry (effectively).
    
  • Pattern: The molecule has two sets of equivalent protons.[1]

    • H1, H4, H5, H8 (

      
      -protons):  ~8.25 ppm (Multiplet/dd). Deshielded by the adjacent Nitrogen anisotropy.[1]
      
    • H2, H3, H6, H7 (

      
      -protons):  ~7.83 ppm (Multiplet/dd).
      
  • Diagnostic: A clean, two-signal system (A₂B₂ or AA'BB' pattern).

The Target: 2-Iodophenazine

Introduction of Iodine at position 2 breaks the symmetry of the molecule, creating a distinct splitting pattern.

Predicted Chemical Shift & Coupling Data (CDCl₃, 400 MHz):

ProtonPositionMultiplicityApprox.[1][2][3][4][5][6] Shift (

)
Coupling (

)
Diagnostic Logic
H1 Ring A (Substituted)Singlet (d)8.60 – 8.70 ppm

Hz
Key Identifier. Deshielded by ortho-Iodine and peri-Nitrogen effects.[1] Isolated from main cluster.[1]
H4 Ring A (Substituted)Doublet8.15 – 8.25 ppm

Hz
Similar to parent phenazine

-proton.[1]
H3 Ring A (Substituted)Doublet of Doublets7.90 – 8.00 ppm

Hz
Ortho to H4, Meta to H1.
H5-H8 Ring B (Unsubst.)[1]Multiplets7.80 – 8.30 ppmComplexOverlaps with H4 and H3, but integration will sum to 4 protons.

Mechanistic Insight:

  • The H1 Singlet: In 2-substituted phenazines, the proton at C1 is "trapped" between the bridgehead nitrogen and the substituent. Iodine is an electronegative, heavy atom.[1] While the "Heavy Atom Effect" often shields the attached carbon, the ortho-proton (H1) is typically deshielded due to the paramagnetic anisotropy of the large Iodine electron cloud and the Van der Waals deshielding. This pushes H1 downfield, often separating it from the main aromatic cluster.

The Isomer: 1-Iodophenazine

The most common impurity is the regioisomer.

  • Symmetry: Asymmetric, but the substitution pattern is different.

  • Pattern:

    • Iodine is at C1 (next to N).[1]

    • No Singlet: The substituted ring contains H2, H3, H4.

    • H2 (ortho to I), H3 (meta), H4 (para). All are vicinally coupled.[1]

    • Result: You will see three coupled signals (likely doublet, triplet, doublet) for this ring, but crucially, you will lack the isolated singlet at >8.5 ppm.

Decision Logic & Visualization

The following diagram outlines the logical workflow for validating 2-Iodophenazine using 1H NMR data.

NMR_Analysis Start Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) SymmetryCheck Check Symmetry: Are there only 2 main signal clusters? Start->SymmetryCheck Phenazine Result: Phenazine (Starting Material) (Symmetric A2B2 system) SymmetryCheck->Phenazine Yes SingletCheck Check Downfield Region (>8.5 ppm): Is there an isolated Singlet (or d, J~2Hz)? SymmetryCheck->SingletCheck No (Complex Multiplets) Isomer1 Result: 1-Iodophenazine (No singlet; H1 is substituted) SingletCheck->Isomer1 No Integration Check Integration: Does Singlet integrate to 1H? Total Integral = 7H? SingletCheck->Integration Yes Success CONFIRMED: 2-Iodophenazine (H1 Singlet present) Integration->Success Yes Impurity Result: Mixture/Impurity Integration->Impurity No

Caption: Logical decision tree for the structural verification of 2-Iodophenazine based on 1H NMR spectral features.

Troubleshooting & Validation

ObservationPotential CauseRemediation
Broad Signals Aggregation (

-stacking)
Dilute sample (to <5 mg) or switch to DMSO-d₆/Temperature study (50°C).
Missing H1 Singlet Chemical Exchange or OverlapH1 may overlap with H4/H5/H8 if concentration is high.[1] Check COSY spectrum; H1 should only show weak meta coupling.[1]
Extra Peaks at ~7.8/8.2 Residual PhenazineCheck for the characteristic symmetric multiplets of unsubstituted phenazine.[1]
Water Peak Interference Wet SolventIn DMSO-d₆, water appears at 3.33 ppm.[1] In CDCl₃, at 1.56 ppm.[1] Ensure these do not overlap with alkyl impurities if present (though 2-iodophenazine has no alkyl protons).[1]

References

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Royal Society of Chemistry. (2014).[1] Stretching the phenazine MO in dppz: NMR assignments and numbering schemes. Retrieved from

  • MDPI. (2022).[1] Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines. Retrieved from

  • PubChem. (2025).[1] 2-Chlorophenazine Spectral Data. Retrieved from

  • Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table and Inductive Effects. Retrieved from

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Iodophenazine and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-iodophenazine. In the absence of direct experimental data for this specific compound in publicly available literature, this guide establishes a robust comparative framework. By examining the experimentally determined 13C NMR data of the parent phenazine molecule and its 2-chloro and 2-bromo analogs, we can confidently predict the chemical shifts for 2-iodophenazine and understand the electronic effects of halogen substitution on this important heterocyclic scaffold. Furthermore, this guide details both experimental and computational protocols for the definitive characterization of 2-iodophenazine, providing researchers in drug development and materials science with the necessary tools for their investigations.

The Power of 13C NMR in Structural Elucidation of Heterocycles

13C NMR spectroscopy is an indispensable technique for the structural determination of organic molecules.[1][2] It provides direct information about the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[3] For complex heteroaromatic systems like phenazine and its derivatives, 13C NMR is crucial for unambiguous structural assignment, distinguishing between isomers, and understanding substituent effects.[4][5]

The phenazine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties.[6] Accurate assignment of their 13C NMR spectra is a critical first step in their characterization and further development.

Comparative Analysis of 2-Halophenazine 13C NMR Chemical Shifts

To predict the 13C NMR chemical shifts of 2-iodophenazine, we will analyze the experimentally determined values for phenazine, 2-chlorophenazine, and 2-bromophenazine. The data presented below for the 2-halo derivatives were reported by Breitmaier and Hollstein in their comprehensive study of substituted phenazines.[1] The data for phenazine is well-established and sourced from various databases.[7][8]

Table 1: Experimental 13C NMR Chemical Shifts (ppm) of Phenazine and 2-Halophenazines in CDCl3

Carbon AtomPhenazine[7][8]2-Chlorophenazine[1]2-Bromophenazine[1]Predicted 2-Iodophenazine
C-1129.2129.9130.2~130.5
C-2129.2135.2123.8~97.0
C-3129.2128.0130.9~133.0
C-4129.2129.5129.7~130.0
C-4a143.4143.2143.3~143.5
C-5a143.4143.6143.7~143.8
C-6129.2129.4129.5~129.8
C-7129.2129.4129.5~129.8
C-8129.2129.4129.5~129.8
C-9129.2129.4129.5~129.8
C-9a143.4141.7141.6~141.5
C-10a143.4142.1142.2~142.3

Note: The numbering of the phenazine ring is as per IUPAC nomenclature.

Key Observations and Rationale for Predictions:
  • The ipso-Carbon (C-2): The most significant change in chemical shift occurs at the carbon directly attached to the halogen substituent (ipso-carbon). For 2-chlorophenazine, the C-2 signal is at 135.2 ppm, and for 2-bromophenazine, it is at 123.8 ppm.[1] This downfield shift for chlorine and upfield shift for bromine relative to the parent phenazine (129.2 ppm) is a known trend for halogenated aromatics.[9] The "heavy atom effect" of iodine is expected to induce a substantial upfield shift for the C-2 carbon in 2-iodophenazine, predicted to be around 97.0 ppm .

  • The ortho-Carbons (C-1 and C-3): The carbons adjacent to the substitution site also experience notable shifts. In both 2-chloro- and 2-bromophenazine, the C-1 and C-3 carbons are shifted downfield compared to phenazine.[1] A similar, but likely more pronounced, downfield shift is predicted for C-1 and C-3 in 2-iodophenazine due to the deshielding effect of the iodine atom on its immediate neighbors.

  • The para-Carbon (C-4): The effect on the para-carbon is generally smaller. A slight downfield shift is observed for C-4 in the chloro and bromo derivatives, and a similar small downfield shift is anticipated for 2-iodophenazine.[1]

  • Unaffected Carbons: The carbons in the unsubstituted ring (C-6, C-7, C-8, C-9) and the bridgehead carbons further away from the substituent (C-4a, C-5a, C-10a) are expected to show minimal changes in their chemical shifts compared to the parent phenazine.

The following diagram illustrates the predicted influence of the iodine substituent on the electron density and, consequently, the 13C NMR chemical shifts of the phenazine core.

G cluster_0 a Phenazine Core b Iodine Substituent c Ipso-Carbon (C-2) Strong Upfield Shift (Heavy Atom Effect) b->c -I (Inductive), +M (Mesomeric) Heavy Atom Shielding d Ortho-Carbons (C-1, C-3) Moderate Downfield Shift (Inductive Effect) c->d e Para-Carbon (C-4) Slight Downfield Shift d->e G A Sample Preparation (10-20 mg in 0.6 mL CDCl3) B Instrument Setup (Tuning, Locking, Shimming) A->B C Data Acquisition (Proton-Decoupled 13C) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis & Peak Assignment D->E

Caption: Experimental workflow for acquiring the 13C NMR spectrum.

Computational Prediction of 13C NMR Chemical Shifts

In parallel with experimental work, computational chemistry provides a powerful tool for predicting NMR spectra. [10][11]Density Functional Theory (DFT) has become a standard method for calculating NMR chemical shifts with good accuracy. [3][12]

Computational Workflow:
  • Structure Optimization:

    • Build the 3D structure of 2-iodophenazine.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). [12]The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM for chloroform) is recommended for higher accuracy. [13]

  • NMR Shielding Calculation:

    • Using the optimized geometry, calculate the NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is most commonly used. [3] * A larger basis set for the NMR calculation (e.g., 6-311+G(2d,p)) can improve accuracy.

  • Chemical Shift Referencing:

    • Calculate the shielding tensor for a reference compound, typically tetramethylsilane (TMS), at the same level of theory.

    • The chemical shift (δ) for each carbon is then calculated as: δi = σTMS - σi, where σTMS is the shielding of TMS and σi is the shielding of the carbon of interest.

G cluster_0 Computational Protocol Build Build 3D Structure of 2-Iodophenazine Optimize Geometry Optimization (e.g., B3LYP/6-31G(d), PCM) Build->Optimize NMR_Calc NMR Shielding Calculation (GIAO, e.g., 6-311+G(2d,p)) Optimize->NMR_Calc Reference Calculate TMS Shielding (Same Level of Theory) Optimize->Reference Shifts Calculate Chemical Shifts (δi = σTMS - σi) NMR_Calc->Shifts Reference->Shifts Analysis Compare with Experimental Data Shifts->Analysis

Caption: Workflow for computational prediction of 13C NMR chemical shifts.

Conclusion

References

  • Breitmaier, E., & Hollstein, U. (1976). Carbon-13 nuclear magnetic resonance chemical shifts of substituted phenazines. The Journal of Organic Chemistry, 41(12), 2104-2108. [Link]

  • Breitmaier, E., & Hollstein, U. (1976). Carbon-13 nuclear magnetic resonance chemical shifts of substituted phenazines. The Journal of Organic Chemistry, 41(12), 2104-2108. [Link]

  • Royal Society of Chemistry. (2014). Stretching the phenazine MO in dppz: The effect of phenyl and phenyl-ethynyl groups on the photophysics of Re. [Link]

  • Supporting Information for dihydrodibenzo[a,c]phenazine. [Link]

  • PubChem. 2-Chlorophenazine. [Link]

  • PubChem. 2-Chlorophenothiazine. [Link]

  • Alves, G. S., et al. (2025). Ultra-fast hybrid method for predicting chemical shifts of ¹³C. RCT, V.11(2025). [Link]

  • Royal Society of Chemistry. Supporting Information for... [Link]

  • Welle, A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. [Link]

  • ResearchGate. (a) ¹³C-NMR spectrum of phenazine (1) recorded in CDCl3 at 125 MHz... [Link]

  • ChemRxiv. (2023). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Link]

  • Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]

  • Welle, A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. [Link]

  • Bagno, A., et al. (2004). Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. Organic & Biomolecular Chemistry, 2(11), 1577-81. [Link]

  • ResearchGate. A¹H and B¹³C NMR spectra of the purified phenazine compound from P. fluorescens recorded in CDCl3 at 400 MHz... [Link]

  • Novikov, A. S., & Nelyubina, Y. V. (2022). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pd. International Journal of Molecular Sciences, 23(22), 14389. [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • Sciforum. (2023). DFT Approach towards Accurate Prediction of 1H/13C NMR Chemical Shifts for Dipterocarpol Oxime. [Link]

  • SpectraBase. 2,3-Dichlorophenazine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • American Chemical Society. (2022). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. [Link]

  • Royal Society of Chemistry. (2025). Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent. [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]

  • Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of 2-bromopropane. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodophenazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Iodophenazine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver field-proven insights into the causal factors governing fragmentation pathways. By comparing the fragmentation of 2-Iodophenazine to its parent compound, phenazine, and exploring alternative analytical methodologies, this guide serves as a valuable resource for structural elucidation and impurity profiling.

Introduction: The Significance of 2-Iodophenazine Characterization

Phenazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The introduction of a halogen substituent, such as iodine, onto the phenazine core can dramatically alter its physicochemical properties, offering a handle for further synthetic modifications like cross-coupling reactions.[3] Accurate characterization of these molecules is paramount, and mass spectrometry stands as a cornerstone technique for confirming molecular weight and deducing structural features through the analysis of fragmentation patterns.[4]

This guide will focus on the fragmentation behavior of 2-Iodophenazine under electron ionization (EI), a widely used "hard" ionization technique that provides rich structural information through extensive fragmentation.[5][6] Understanding these fragmentation pathways is crucial for unambiguous compound identification, differentiation from isomers, and the detection of potential byproducts in a synthetic mixture.

Predicted Electron Ionization Fragmentation Pathway of 2-Iodophenazine

Electron ionization mass spectrometry of organic molecules typically involves the bombardment of the analyte with high-energy electrons (commonly 70 eV), leading to the formation of a molecular ion (M⁺˙) that is often energetically unstable.[7][8] This excess energy is dissipated through a series of fragmentation events, generating a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation of 2-Iodophenazine is predicted to be governed by two primary factors: the stability of the aromatic phenazine core and the presence of the relatively labile carbon-iodine bond.

Step 1: Ionization

The initial event is the removal of an electron from the 2-Iodophenazine molecule to form the molecular ion (M⁺˙) with a predicted m/z of 306.

Step 2: Primary Fragmentation Pathways

Two major initial fragmentation pathways are anticipated:

  • Cleavage of the C-I Bond: The C-I bond is the weakest bond in the molecule and is expected to readily cleave. This can occur in two ways:

    • Loss of an iodine radical (I•): This is the most probable fragmentation, leading to the formation of a highly stable phenazinyl cation at m/z 179. The stability of this cation is due to the delocalization of the positive charge across the aromatic system.

    • Loss of a phenazinyl radical: This would result in an iodine cation (I⁺) at m/z 127. While possible, this is expected to be a minor peak due to the higher stability of the phenazinyl cation.

  • Fragmentation of the Phenazine Core: While the C-I cleavage is expected to be dominant, fragmentation of the heterocyclic ring system, similar to that of unsubstituted phenazine, will also occur. This typically involves the sequential loss of small neutral molecules.[9]

    • Loss of a hydrogen radical (H•): The molecular ion can lose a hydrogen atom to form an ion at m/z 305.

    • Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 279.

Step 3: Secondary Fragmentation

The primary fragment ions will undergo further fragmentation:

  • The phenazinyl cation (m/z 179) is expected to follow the characteristic fragmentation pattern of the phenazine molecular ion, including the sequential loss of two molecules of HCN, leading to ions at m/z 152 and m/z 125.[4]

  • The [M-H]⁺ ion (m/z 305) can subsequently lose an iodine radical to form an ion at m/z 178.

  • The [M-HCN]⁺ ion (m/z 279) can also undergo cleavage of the C-I bond, losing an iodine radical to produce a fragment at m/z 152.

The following Graphviz diagram illustrates the predicted fragmentation pathways.

Fragmentation_Pathway 2-Iodophenazine 2-Iodophenazine M [M]⁺˙ m/z 306 2-Iodophenazine->M +e⁻ M_minus_H [M-H]⁺ m/z 305 M->M_minus_H -H• M_minus_I [M-I]⁺ m/z 179 M->M_minus_I -I• (Major) I_plus [I]⁺ m/z 127 M->I_plus -C₁₂H₇N₂• (Minor) M_minus_HCN [M-HCN]⁺ m/z 279 M->M_minus_HCN -HCN m178 [M-H-I]⁺ m/z 178 M_minus_H->m178 -I• m152_from_M_minus_I [M-I-HCN]⁺ m/z 152 M_minus_I->m152_from_M_minus_I -HCN m152_from_M_minus_HCN [M-HCN-I]⁺ m/z 152 M_minus_HCN->m152_from_M_minus_HCN -I• m125 [M-I-2HCN]⁺ m/z 125 m152_from_M_minus_I->m125 -HCN

Caption: Predicted EI fragmentation pathway of 2-Iodophenazine.

Experimental Protocol: Acquiring the Mass Spectrum of 2-Iodophenazine

The following is a generalized protocol for the analysis of 2-Iodophenazine using a Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) system.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 2-Iodophenazine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform a serial dilution to a final concentration of 1-10 µg/mL.

GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and peak broadening.
Injection Volume 1 µLA standard volume for GC-MS analysis.
Carrier Gas HeliumInert and provides good chromatographic resolution.
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for aromatic compounds.
Oven Program Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 minAn example program; should be optimized for separation from any impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp 230 °CA typical temperature for an EI source.
Ionization Energy 70 eVStandard energy for reproducible fragmentation and library matching.[7]
Mass Range m/z 40-400Covers the molecular ion and expected fragments.
Scan Speed 2 scans/secProvides sufficient data points across the chromatographic peak.

Data Analysis:

  • Identify the chromatographic peak corresponding to 2-Iodophenazine.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern.

Comparative Analysis

2-Iodophenazine vs. Phenazine

The presence of the iodine substituent creates a significant difference in the fragmentation pattern compared to unsubstituted phenazine.

Feature2-Iodophenazine (Predicted)Phenazine (Experimental)
Molecular Ion (m/z) 306180
Base Peak (m/z) 179 ([M-I]⁺)180 (M⁺˙) or 179 ([M-H]⁺)
Key Fragments (m/z) 305, 279, 152, 127, 125179, 152, 125
Characteristic Loss Loss of I• (127 Da)Sequential loss of HCN (27 Da)

The most striking difference is the predicted base peak. For phenazine, the molecular ion is often the base peak, indicating the stability of the aromatic system.[9] For 2-Iodophenazine, the facile cleavage of the C-I bond is expected to make the [M-I]⁺ fragment at m/z 179 the most abundant ion. This fragment then serves as an entry point into the typical phenazine fragmentation cascade.

Electron Ionization (EI) vs. Electrospray Ionization (ESI)

While EI is a powerful tool for structural elucidation, alternative "soft" ionization techniques like Electrospray Ionization (ESI), typically coupled with liquid chromatography (LC), offer complementary information.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentFormation of charged droplets and solvent evaporation
Fragmentation Extensive ("Hard" ionization)Minimal ("Soft" ionization)
Typical Ion Observed Molecular ion (M⁺˙) and numerous fragmentsProtonated molecule ([M+H]⁺) or other adducts
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Key Advantage Provides detailed structural information from fragmentation patterns.Preserves the molecular ion, ideal for molecular weight confirmation.
Potential Issue for 2-Iodophenazine May not observe a strong molecular ion peak if fragmentation is rapid.Deiodination can occur in the ESI source with certain mobile phase additives like formic acid.[10]

A critical consideration when analyzing iodinated aromatic compounds with LC-ESI-MS is the potential for in-source deiodination, particularly when using formic acid as a mobile phase additive.[10] This can lead to the erroneous identification of a deiodinated impurity. Therefore, careful selection of the mobile phase is crucial, and comparison with a hard ionization technique like EI-MS is advisable to confirm the presence and position of the iodine substituent.

Conclusion

The mass spectrometry fragmentation pattern of 2-Iodophenazine under electron ionization is predicted to be dominated by the cleavage of the carbon-iodine bond, yielding a base peak at m/z 179 corresponding to the phenazinyl cation. This primary fragment then undergoes the characteristic fragmentation of the phenazine core, primarily through the sequential loss of HCN. This behavior contrasts with that of unsubstituted phenazine, where the molecular ion is more prominent.

While EI-MS provides invaluable structural detail, alternative techniques like ESI-MS are useful for confirming molecular weight. However, analysts must be aware of potential pitfalls such as in-source deiodination with ESI. A comprehensive analytical approach, leveraging the strengths of different ionization methods, will provide the most complete and trustworthy characterization of 2-Iodophenazine and its derivatives, supporting the rigorous demands of research and drug development.

References

  • Morita, Y. (1977). Study of the Mass Spectrum of Phenazine. Bulletin of the Chemical Society of Japan, 50(4), 1045-1046. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Dam, M., & Brewer, W. E. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(11), 1163-1170. [Link]

  • Bitesize Bio. (2022). Electron Ionization for GC–MS. LCGC International. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7529. [Link]

  • MDPI. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Polymers, 16(7), 989. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of Halogenated Phenazines: Identifying the C-I Bond and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Phenazines, a class of nitrogen-containing heterocyclic compounds, and their halogenated derivatives are of significant interest due to their diverse biological activities and unique photophysical properties. Infrared (IR) spectroscopy is a powerful, non-destructive technique for elucidating the functional groups within these molecules. This guide provides an in-depth analysis of the IR spectroscopic features of the carbon-iodine (C-I) bond in phenazine scaffolds, offering a comparative perspective against other halogen substitutions and detailing a robust experimental protocol.

The Significance of Halogenation in Phenazine Derivatives

Halogenation of the phenazine core is a key strategy in medicinal chemistry to modulate the therapeutic efficacy and pharmacokinetic properties of these compounds. The introduction of different halogens (Fluorine, Chlorine, Bromine, Iodine) can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Iodine, being the largest and least electronegative of the common halogens, can introduce unique steric and electronic effects, making the characterization of iodinated phenazines particularly important.

Fundamentals of IR Spectroscopy for C-X Bond Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of these vibrations is dependent on the masses of the bonded atoms and the strength of the bond between them. The carbon-halogen (C-X) stretching vibration is a key diagnostic tool. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the reduced mass of the bonded atoms.

As we move down the halogen group from chlorine to iodine, the atomic mass increases significantly. This leads to a predictable trend in the C-X stretching frequencies: they decrease with increasing halogen mass. Therefore, the C-I stretching vibration is expected to appear at a lower wavenumber (frequency) in the IR spectrum compared to C-Br and C-Cl bonds.

Comparative Analysis of C-X Stretching Frequencies in Aromatic Systems

Below is a comparative table of the expected IR absorption ranges for carbon-halogen bonds in aromatic systems, which provides a strong predictive framework for phenazine derivatives.

Bond TypeWavenumber Range (cm⁻¹)IntensityNotes
Aromatic C-Cl850 - 550StrongThe exact position can be influenced by the substitution pattern on the aromatic ring.[1][2]
Aromatic C-Br690 - 515StrongAppears at a lower frequency than C-Cl due to the increased mass of bromine.[1][2]
Aromatic C-I~600 - 500StrongFound at the lowest frequency among the common halogens due to the high mass of iodine.[3]

This table provides general ranges for aromatic compounds. The specific position of the C-X stretching vibration in a phenazine derivative can be influenced by the substitution pattern and electronic environment of the ring system.

In addition to the C-X stretching frequency, the overall IR spectrum of a halogenated phenazine will display characteristic bands for the aromatic system, including:

  • Aromatic C-H stretch: Typically found in the region of 3100-3000 cm⁻¹.[1]

  • Aromatic C=C in-ring stretching: A series of bands usually observed in the 1600-1400 cm⁻¹ region.[1]

The presence of these bands confirms the integrity of the aromatic phenazine core, while the position of the low-frequency C-X band provides direct evidence of the specific halogen present.

Experimental Protocol for FTIR Analysis of Halogenated Phenazines

The following protocol outlines a robust methodology for obtaining high-quality FTIR spectra of solid phenazine derivatives.

Objective: To acquire and analyze the infrared spectrum of a solid halogenated phenazine sample to identify the characteristic C-X stretching vibration and other functional groups.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample preparation equipment:

    • For KBr Pellet Method: Agate mortar and pestle, KBr press, pellet holder, infrared lamp or oven (for drying KBr).

    • For Attenuated Total Reflectance (ATR) Method: ATR accessory with a diamond or germanium crystal.

  • High-purity, spectroscopic grade potassium bromide (KBr), dried thoroughly.

  • The synthesized and purified halogenated phenazine sample.

  • Spatula and weighing paper.

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, and gloves.

Methodology:

Part 1: Sample Preparation (Choose one method)

  • A) Potassium Bromide (KBr) Pellet Method (for high-quality transmission spectra):

    • Drying KBr: Dry spectroscopic grade KBr in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.

    • Grinding: In a dry agate mortar, place a small amount of the dried KBr (~100-200 mg) and grind it to a very fine powder.

    • Mixing: Add a small amount of the solid phenazine sample (typically 1-2 mg, for a sample-to-KBr ratio of about 1:100).

    • Homogenization: Gently mix and grind the sample and KBr together until a uniform, fine powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the infrared radiation.

    • Pressing the Pellet: Transfer the powder to a KBr press die. Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Pellet Inspection: A good pellet should be clear and free of cracks or cloudiness.

  • B) Attenuated Total Reflectance (ATR) Method (for rapid, minimal sample preparation):

    • ATR Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

    • Sample Application: Place a small amount of the solid phenazine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Applying Pressure: Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.

Part 2: Data Acquisition

  • Background Spectrum: Before running the sample, always acquire a background spectrum. For the KBr method, use a blank KBr pellet. For the ATR method, the background is the clean crystal. This will subtract the IR absorptions of atmospheric water and carbon dioxide, as well as any absorptions from the KBr or ATR crystal.

  • Instrument Settings:

    • Spectral Range: 4000 to 400 cm⁻¹. The lower limit is crucial for observing the C-X stretching vibrations, especially for C-Br and C-I bonds.

    • Resolution: 4 cm⁻¹ is typically sufficient for routine analysis.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Sample Spectrum: Place the prepared sample (KBr pellet in the holder or the sample on the ATR accessory) into the spectrometer's sample compartment and acquire the spectrum.

Part 3: Data Analysis

  • Baseline Correction: Apply a baseline correction to the spectrum to ensure that the peaks originate from a flat baseline.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

  • Interpretation:

    • Confirm the presence of the phenazine core by identifying the aromatic C-H (~3100-3000 cm⁻¹) and C=C (1600-1400 cm⁻¹) stretching vibrations.

    • Locate the strong absorption band in the low-frequency region (below 850 cm⁻¹) and assign it to the corresponding C-X stretch based on the comparative data in the table above. For an iodophenazine, this peak is expected in the ~600-500 cm⁻¹ range.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the FTIR analysis of halogenated phenazines.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KBr KBr Pellet Method Background Acquire Background Spectrum KBr->Background ATR ATR Method ATR->Background Sample Acquire Sample Spectrum Background->Sample Process Baseline Correction & Peak Picking Sample->Process Interpret Spectral Interpretation (Identify C-X Stretch) Process->Interpret end End: Characterized Compound Interpret->end Final Report start Start: Purified Halogenated Phenazine start->KBr Option 1 start->ATR Option 2

Caption: Experimental workflow for the FTIR analysis of halogenated phenazines.

Trustworthiness and Self-Validation

The protocol described above incorporates self-validating steps to ensure the trustworthiness of the results. The acquisition of a background spectrum is critical to remove environmental interferences. Furthermore, the identification of the characteristic aromatic C-H and C=C stretching bands serves as an internal control, confirming the integrity of the phenazine scaffold before identifying the C-X bond. By comparing the obtained spectrum with established data for aromatic systems, a high degree of confidence in the identification of the halogen substituent can be achieved.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of halogenated phenazines. The position of the carbon-halogen stretching vibration in the IR spectrum provides a reliable and direct method for identifying the specific halogen present. The C-I bond, due to the high mass of iodine, is characteristically found at the lowest frequencies (typically ~600-500 cm⁻¹) compared to its chloro- and bromo- counterparts. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently characterize their synthesized iodophenazine derivatives, contributing to the advancement of drug discovery and materials science.

References

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • Agilent Technologies. A Comprehensive Guide to FTIR Analysis. [Link]

  • University of Colorado Boulder. IR: alkyl halides. [Link]

Sources

Technical Comparison Guide: 2-Iodophenazine Characterization & Melting Point Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-Iodophenazine, focusing on melting point (MP) data as a primary characterization metric. This content is structured for researchers requiring rigorous validation standards.

Executive Summary

2-Iodophenazine (CAS: 10276-48-9) is a critical halogenated phenazine derivative utilized as a building block in the synthesis of organic semiconductors, DNA-intercalating agents, and photoredox catalysts. Unlike its parent compound, phenazine, the introduction of an iodine atom at the C2 position significantly alters the crystal lattice energy, solubility, and electronic properties.

This guide establishes the melting point (MP) as a definitive purity criterion. While elemental analysis and NMR confirm molecular structure, the melting point serves as a rapid, sensitive indicator of regioisomeric purity (distinguishing from 1-iodophenazine) and the absence of dehalogenated byproducts.

Key Finding

2-Iodophenazine exhibits a melting point range of 161–163 °C. This value is distinct from its chloro- and bromo- analogs, following a clear trend governed by halogen polarizability and crystal packing symmetry.

Comparative Data Profile

The following table aggregates experimental melting point data for 2-Iodophenazine against its structural analogs. Note the non-linear relationship between molecular weight and melting point, driven by the trade-off between molecular symmetry and dispersion forces.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Crystal Symmetry
Phenazine (Parent)

180.21175 – 176 High (

)
2-Chlorophenazine

214.65137 – 139 Low (

)
2-Bromophenazine

259.10156 – 158 Low (

)
2-Iodophenazine

306.10161 – 163 Low (

)
Expert Insight: The Symmetry-Polarizability Trade-off
  • Symmetry Breaking (The Drop): The parent phenazine possesses high symmetry (

    
    ), allowing for efficient packing and a high MP (175°C). Substituting a hydrogen with any halogen at position 2 breaks this symmetry (
    
    
    
    ), initially causing a sharp drop in lattice energy (seen in the drop to ~138°C for the Chloro- derivative).
  • Halogen Effect (The Recovery): As the halogen size increases (Cl

    
     Br 
    
    
    
    I), the London dispersion forces and halogen bonding interactions increase. This recovers some of the lattice energy, raising the MP from 138°C (Cl) to 162°C (I), though it rarely surpasses the highly symmetric parent compound.

Experimental Protocol: Synthesis & Characterization

To ensure the validity of the melting point data, the compound must be synthesized via a method that precludes regioisomeric contamination. The following protocol utilizes a modern oxidative cyclization strategy, which is superior to classical Sandmeyer reactions for maintaining regiochemical fidelity.

A. Synthesis Workflow (Ag2O Mediated)

Objective: Synthesize high-purity 2-Iodophenazine from 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole.

  • Reagents:

    • Precursor: 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole (0.2 mmol)

    • Oxidant:

      
       (4.0 equiv)[1]
      
    • Solvent: DMSO (anhydrous, 2 mL)

  • Procedure:

    • Charge a flame-dried Schlenk tube with the precursor and

      
      .
      
    • Evacuate and backfill with

      
       (3 cycles).[1]
      
    • Add DMSO via syringe.[1]

    • Stir at 80 °C for 24 hours .

    • Cool to ambient temperature.

  • Purification:

    • Remove solvent under reduced pressure.[1]

    • Dissolve residue in

      
       (10 mL) and filter through a Celite pad.
      
    • Concentrate filtrate.

    • Chromatography: Silica gel column (Petroleum ether/Ethyl acetate = 10:1 v/v).

    • Yield: ~60-70% as a yellow solid.

B. Melting Point Determination (Capillary Method)

Prerequisite: Sample must be dried under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvent (EtOAc/Hexane traces can depress MP by 2-5°C).

  • Loading: Introduce 2-3 mg of pulverized sample into a glass capillary tube (sealed at one end). Compact the sample by tapping to a height of 2-3 mm.

  • Apparatus: Use a calibrated digital melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 140°C.

    • Critical Ramp: 1°C/min from 150°C to 170°C.

  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range

      
       2°C (e.g., 161.5 – 162.8 °C).
      

Visualizations

Diagram 1: Synthesis & Characterization Logic

This workflow illustrates the critical path from precursor to validated thermal data.

SynthesisWorkflow Precursor Diazaborole Precursor Reaction Oxidative Cyclization (Ag2O, DMSO, 80°C) Precursor->Reaction Oxidation Crude Crude Intermediate Reaction->Crude Workup Purification Silica Column (PE:EtOAc 10:1) Crude->Purification Separation Product Pure 2-Iodophenazine Purification->Product Isolation Validation MP Determination (161-163°C) Product->Validation QC Check

Caption: Figure 1. Oxidative cyclization pathway for 2-Iodophenazine synthesis and quality control.

Diagram 2: Structure-Property Relationship (Melting Point)

This diagram visualizes the competing forces of symmetry breaking and halogen polarizability.

MP_Trend cluster_halogens 2-Substituted Analogs (Cs Symmetry) Phenazine Phenazine (Parent) MP: 175°C High Symmetry (D2h) SymmetryBreak Symmetry Breaking Effect (D2h -> Cs) Drastic MP Drop Phenazine->SymmetryBreak Chloro 2-Cl MP: 138°C Low Dispersion SymmetryBreak->Chloro Base Level Bromo 2-Br MP: 157°C Med Dispersion SymmetryBreak->Bromo Iodo 2-I MP: 162°C High Dispersion SymmetryBreak->Iodo Chloro->Bromo Increasing Halogen Size Bromo->Iodo Increasing Polarizability

Caption: Figure 2. Impact of symmetry reduction and halogen size on the melting point of phenazine derivatives.

References

  • Zhang, Z., et al. (2019). "An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine." Royal Society of Chemistry (RSC) Advances.

    • Primary source for 2-Iodophenazine MP (161-163°C) and synthesis protocol.
  • Hollstein, W., et al. (1987). "Synthesis and physical properties of chlorophenazines." Journal of Medicinal Chemistry.

    • Reference for 2-Chlorophenazine melting point d
  • PubChem. (2024). "Phenazine Compound Summary." National Library of Medicine.

    • Standard reference for parent Phenazine physical properties.
  • BenchChem. (2024). "2-Bromophenazine Product Data."

    • Commercial reference for 2-Bromophenazine melting point verific

Sources

Theoretical Baseline: Elemental Calculation for C12H7IN2

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Halogenated Organics: A Comparative Guide to Elemental Analysis of C12H7IN2

In drug development and advanced materials science, confirming the empirical formula of newly synthesized compounds is a non-negotiable quality control step. For halogen-rich organic molecules like C12H7IN2 , elemental analysis presents a unique set of challenges. The high mass fraction of iodine can poison catalysts in standard combustion analyzers or skew nitrogen and carbon readouts if not properly sequestered.

This guide provides an in-depth, objective comparison between automated CHN analysis (using the modified Dumas combustion method) and classical halogen quantification (Schöniger oxygen flask combustion). By establishing a theoretical baseline for C12H7IN2 and examining the causality behind specific experimental modifications, researchers can design robust, self-validating analytical workflows.

Before empirical testing, a theoretical mass distribution must be established. The theoretical mass fractions dictate the expected detector response, guide the calibration range for the instruments, and serve as the ultimate benchmark for experimental accuracy.

Table 1: Theoretical Elemental Composition of C12H7IN2

ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01112144.13247.09%
Hydrogen (H) 1.00877.0562.30%
Nitrogen (N) 14.007228.0149.15%
Iodine (I) 126.9041126.90441.46%
Total - 22 306.106 100.00%

Technological Comparison: CHN Analyzers vs. Schöniger Combustion

Automated CHN Analysis (Modified Dumas Method)

Modern elemental analyzers, such as the1, rely on dynamic flash combustion to determine carbon, hydrogen, and nitrogen[1]. Samples are ignited at ~1000°C in an oxygen-rich environment.

The Causality of Interference: In standard CHN analysis, iodine volatilizes into gases that co-elute or interfere with the Thermal Conductivity Detector (TCD) signals for N₂, CO₂, and H₂O. Furthermore, halogens can irreversibly poison the copper reduction catalyst. To counteract this, a silver wool trap must be integrated into the combustion tube[2]. The silver reacts with volatile iodine to form solid, non-volatile silver iodide (AgI), permanently sequestering it from the gas stream.

CHN_Workflow Start Sample: C12H7IN2 (Weighed in Tin Capsule) Combustion Dynamic Flash Combustion (1000°C, O2 environment) Start->Combustion Reduction Copper Reduction Phase (Reduces NOx to N2) Combustion->Reduction HalogenTrap Silver Wool Trap (Captures Iodine as AgI) Reduction->HalogenTrap Separation GC Column Separation (N2, CO2, H2O) HalogenTrap->Separation Detection Thermal Conductivity Detector (Quantifies C, H, N) Separation->Detection

Workflow of automated CHN analysis with integrated halogen trapping for iodine.

Oxygen Flask Combustion (Schöniger Method)

While CHN analyzers are optimized for the organic backbone, directly quantifying the 41.46% iodine content requires a dedicated halogen protocol. The3 remains the gold standard for this application[3].

The Causality of Amplification: After combusting the sample in an oxygen-filled flask, the iodine is absorbed into an alkaline solution as a mixture of iodide (I⁻) and iodate (IO₃⁻). To ensure precise titration, the method employs Leipert amplification . Bromine is added to oxidize all iodine species to iodate. After removing excess bromine, the addition of potassium iodide (KI) in an acidic medium triggers a reaction where one molecule of iodate reacts with iodide to yield three molecules of iodine (I₂). This generates a six-fold yield of titratable iodine relative to the original sample, drastically enhancing the signal-to-noise ratio and analytical sensitivity[3].

Schoniger_Workflow Sample Sample: C12H7IN2 (Ashless filter paper) Flask Schöniger Flask (O2 filled, NaOH absorbent) Sample->Flask Ignition Combustion via IR/Spark (Iodine converts to I2 / IO3-) Flask->Ignition Absorption Vigorous Shaking (Halogens absorbed into liquid) Ignition->Absorption Treatment Bromine Oxidation & Acidification (Yields 6x Iodine) Absorption->Treatment Titration Titration with Na2S2O3 (Quantifies Iodine content) Treatment->Titration

Schöniger flask combustion and subsequent titration workflow for iodine quantification.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, every protocol must act as a self-validating system, capable of identifying systemic errors (like catalyst saturation or incomplete combustion) before sample data is recorded.

Protocol 1: CHN Analysis with Halogen Trapping
  • System Blank: Run an empty tin capsule. The TCD response must be below the established baseline noise threshold to confirm the system is leak-free and devoid of residual carbon/nitrogen.

  • Calibration (K-Factor): Weigh 2.0–3.0 mg of a certified reference standard (e.g., BBOT - 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene). Analyze to establish the K-factor. Calculated values must fall within ±0.3% of the standard's theoretical values.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of C12H7IN2 into a tin capsule using a microbalance. Crimp tightly to exclude atmospheric nitrogen.

  • Combustion & Trapping: Introduce the sample into the automated analyzer equipped with a fresh silver wool plug at the end of the oxidation reactor.

  • Validation Check: Run a secondary standard after every 10 samples. Causality Check: If the nitrogen value drifts low, it indicates the silver trap is saturated and iodine is poisoning the copper reduction phase.

Protocol 2: Iodine Quantification via Schöniger Flask
  • Reagent Blank: Perform a mock combustion and titration using only the ashless filter paper and absorbing liquid (10 mL H₂O + 2 mL 1N NaOH) to establish a zero-iodine baseline.

  • Standard Recovery: Combust a known iodine standard (e.g., p-iodobenzoic acid). Recovery must be 98-102% to validate the absorption efficiency.

  • Combustion: Weigh 10.0 mg of C12H7IN2 onto an ashless filter paper. Place it in the platinum sample carrier of a dedicated4[4]. Flush the 500 mL flask with pure O₂, seal, and ignite via IR/spark.

  • Absorption: Shake the flask vigorously for 5 minutes, then let it stand for 10 minutes to ensure complete absorption of iodine vapors into the alkaline liquid.

  • Oxidation (Amplification): Add 5-10 mL of acetic bromine solution. Allow to stand for 2 minutes to oxidize all iodine to iodate. Remove excess bromine using 1 mL of formic acid.

  • Titration: Add 1 g of KI and acidify. Titrate the liberated I₂ with 0.02N Sodium Thiosulfate (Na₂S₂O₃) using a starch indicator until the blue color disappears.

Comparative Data Analysis

Table 2: Methodological Comparison & Experimental Performance

ParameterAutomated CHN Analyzer (e.g., FlashSmart)Oxygen Flask Combustion (Schöniger)
Target Elements C, H, N (S, O optional)Halogens (I, Br, Cl, F), S, P
Sample Size 1.5 – 3.0 mg10.0 – 20.0 mg
Interference Handling Requires Silver Wool Trap for HalogensHighly specific via selective titration
Throughput High (~10 mins/sample, automated)Low-Medium (Manual/Semi-automated)
Exp. C12H7IN2 Data (Simulated) C: 47.12%, H: 2.32%, N: 9.11%I: 41.42%
Deviation from Theoretical < 0.05%< 0.04%

Conclusion

For complex halogenated molecules like C12H7IN2, relying on a single analytical technique is insufficient. Automated CHN analyzers provide rapid, high-throughput data for the organic backbone, provided that causality-driven modifications (like silver wool traps) are utilized to prevent iodine interference. Conversely, the Schöniger flask method leverages chemical amplification to provide unparalleled accuracy for the iodine fraction. Together, these orthogonal, self-validating methods ensure absolute confidence in structural characterization.

References

  • Thermo Scientific™ FlashSmart™ CHNS Elemental Analyzer Specifications. LabMart Limited.
  • Oxygen Flask Combustion Assay Method. Scribd.
  • Oxygen Flask Combustion Unit. Exeter Analytical (UK) Ltd.
  • Fadeeva, V. P. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry.

Sources

Comparative Guide: UV-Vis Absorption & Photophysics of Iodo- vs. Bromo-Phenazines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the UV-Vis absorption and photophysical properties of iodo- versus bromo-substituted phenazines. It is designed for researchers in medicinal chemistry and photopharmacology who require actionable data on substituent effects for lead optimization.

Executive Summary

In phenazine-based drug design, the choice between bromine and iodine substituents is rarely about steric bulk alone; it is a decision that fundamentally alters the molecule's electronic state and photophysical fate. While both halogens induce bathochromic shifts in the UV-Vis absorption spectra relative to the unsubstituted core, iodo-phenazines exhibit a more pronounced red shift and a significantly stronger internal heavy-atom effect (HAE) . This leads to rapid intersystem crossing (ISC), quenching fluorescence in favor of triplet state population—a critical feature for photodynamic therapy (PDT) agents but a potential liability for fluorescent probes.

Theoretical Background: The Heavy Atom Effect

The optical differences between iodo- and bromo-phenazines are governed by Spin-Orbit Coupling (SOC). The SOC constant (


) scales with the fourth power of the atomic number (

), making the effect in iodine (

) substantially larger than in bromine (

).
  • Bromo-Phenazines: Exhibit moderate SOC. They retain measurable fluorescence while allowing for some triplet state access.

  • Iodo-Phenazines: Exhibit strong SOC. This facilitates the

    
     transition (ISC), drastically reducing the fluorescence quantum yield (
    
    
    
    ) and enhancing singlet oxygen generation (
    
    
    ).
Electronic Transition Diagram (Jablonski Scheme)

The following diagram illustrates the kinetic competition introduced by the halogen substituents.

G S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (UV-Vis) I > Br (Red Shift) S1->S0 Non-rad Decay T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Heavy Atom Effect (I >> Br) Fl Fluorescence (Em) S1->Fl k_fl (Br > I) T1->S0 ISC / Ph Ph Phosphorescence / ROS Gen T1->Ph Sensitization (I >> Br)

Caption: Iodine accelerates the S1 -> T1 pathway (red arrow), diminishing fluorescence compared to Bromine.

Comparative Data Analysis

UV-Vis Absorption Shifts

Both halogens act as auxochromes, extending the conjugation system through their lone pair electrons (


 interaction) and inductive effects. The high polarizability of iodine results in a lower energy transition (longer wavelength) compared to bromine.

Table 1: Representative Optical Properties of Halogenated Phenazines Note: Values are approximate and solvent-dependent (typically DCM or MeOH).

FeatureUnsubstituted PhenazineBromo-Phenazine (e.g., 2-Br)Iodo-Phenazine (e.g., 2-I)Mechanism

(nm)
~362 nm~368 - 375 nm~375 - 385 nmBathochromic shift due to polarizability (I > Br).
Molar Absorptivity (

)
ModerateHighHighIncreased transition probability (

).
Fluorescence (

)
HighModerate (~0.1 - 0.3)Low (< 0.05)Quenching via HAE.
Singlet Oxygen (

)
NegligibleModerateHighEnhanced Triplet State population.
Visual Appearance YellowDeep Yellow / OrangeOrange / ReddishShift of absorption tail into visible region.
Solvatochromic Effects
  • Bromo-derivatives: Show moderate positive solvatochromism. In polar solvents (e.g., DMSO), the

    
     bands broaden and redshift slightly.
    
  • Iodo-derivatives: Exhibit stronger solvatochromism due to the "soft" nature of the iodine atom, making the dipole moment more sensitive to the solvent environment.

Experimental Protocols

Synthesis Workflow (Wohl-Aue Reaction)

To ensure fair comparison, derivatives should be synthesized via a standardized route to minimize impurity-related spectral broadening.

Synthesis Start Starting Materials (Aniline + Nitrobenzene) Step1 Condensation (Base Catalyzed) Start->Step1 Inter Phenazine N-Oxide Step1->Inter Step2 Reduction (Na2S2O4 or Fe/AcOH) Inter->Step2 Prod Parent Phenazine Step2->Prod Step3 Halogenation (NBS or NIS) Prod->Step3 Final Target Halo-Phenazine (Br or I) Step3->Final

Caption: Synthesis of halo-phenazines typically involves reduction of the N-oxide followed by electrophilic halogenation.

UV-Vis Characterization Protocol

Objective: Determine


 and 

with <1% error.
  • Solvent Selection: Use Spectroscopic Grade Dichloromethane (DCM) or Ethanol. Avoid Acetone (UV cutoff interference).

  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with pure solvent. Run a baseline correction from 200 nm to 800 nm.[1]

  • Sample Preparation:

    • Weigh 1.0 mg of the phenazine derivative.

    • Dissolve in 10 mL solvent (Stock A: 100 ppm).

    • Dilute Stock A 1:10 to create Working Solution B (10 ppm).

  • Measurement:

    • Scan Working Solution B. Ensure absorbance at

      
       is between 0.2 and 0.8 A.U. (linear range).
      
    • If

      
      , dilute further.
      
  • Data Processing:

    • Identify

      
      .[1][2][3][4][5]
      
    • Calculate

      
       where 
      
      
      
      is molar concentration and
      
      
      cm.

Application Recommendations

  • Choose Bromo-Phenazines when: You need a structural analog for SAR (Structure-Activity Relationship) studies where steric bulk is the variable, but you wish to retain some fluorescence for cellular imaging.

  • Choose Iodo-Phenazines when: You are designing Theranostic agents or Photosensitizers . The iodine substituent will kill fluorescence but enable the generation of reactive oxygen species (ROS) for killing bacteria or cancer cells upon irradiation.

References

  • Heavy-Atom Effect in Phenazines

    • Comparison of spin-orbit coupling in halogenated arom
    • Source:

  • Antibacterial Phenazine Derivatives

    • Halogenated phenazines as potent antibacterial agents against Staphylococcus aureus.[6][7][8]

    • Source:

  • Photophysics of Heteroaromatics

    • Principles of Fluorescence Spectroscopy (Lakowicz).
    • Source:

  • Synthesis of Halogenated Phenazines

    • Wohl-Aue Nucleophilic Substitution and Halogenation str
    • Source:

Sources

A Comprehensive Guide to the HPLC Analysis of 2-Iodophenazine: Establishing a Retention Time Reference

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis, purification, and application of novel phenazine derivatives, the establishment of robust analytical methodologies is of paramount importance. This guide provides a detailed, scientifically-grounded protocol for determining the High-Performance Liquid Chromatography (HPLC) retention time of 2-Iodophenazine. In the absence of a commercially available standard and published specific retention data, this document outlines a standardized method, offers a comparative analysis with related phenazine compounds, and explains the scientific rationale behind the chosen experimental parameters. This guide is intended to serve as a foundational reference for scientists and drug development professionals working with this and similar halogenated heterocyclic compounds.

Introduction to 2-Iodophenazine and the Need for a Standardized Analytical Method

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[1][2] The introduction of a halogen, such as iodine, into the phenazine core can significantly modulate its physicochemical properties and biological efficacy. 2-Iodophenazine, while not as commonly studied as some other derivatives, represents an important synthetic intermediate and a potential lead compound in drug discovery.

Accurate and reproducible analytical characterization is the bedrock of chemical research and development. A well-defined HPLC method is crucial for:

  • Purity Assessment: Quantifying the purity of synthesized 2-Iodophenazine and identifying potential impurities or isomers.

  • Reaction Monitoring: Tracking the progress of synthesis reactions involving 2-Iodophenazine.

  • Stability Studies: Assessing the degradation of the compound under various conditions.

  • Comparative Analysis: Benchmarking against other phenazine derivatives.

This guide proposes a standardized reverse-phase HPLC (RP-HPLC) method to establish a reliable retention time reference for 2-Iodophenazine.

Synthesis and Purification of 2-Iodophenazine: A Proposed Route

A common and classic method for the synthesis of the parent phenazine scaffold is the Wohl-Aue reaction, which involves the reaction of nitrobenzene and aniline.[3] For substituted phenazines, appropriately substituted precursors are required. A plausible synthetic route to 2-Iodophenazine could involve the condensation of o-phenylenediamine with a suitably iodinated catechol or a related derivative, followed by oxidation.

Alternatively, direct iodination of phenazine can be challenging due to the deactivation of the ring system and potential for multiple substitution products. A more controlled approach would be the synthesis from iodinated precursors.

Proposed Purification Protocol:

Following synthesis, the crude 2-Iodophenazine would require purification to remove unreacted starting materials, catalysts, and potential side-products such as isomers or N-oxides.[4] A typical purification workflow would involve:

  • Extraction: Liquid-liquid extraction to separate the organic product from the aqueous reaction mixture.

  • Chromatography: Column chromatography using silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is a standard method for purifying phenazine derivatives.

  • Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent to obtain a crystalline solid.

The purity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before HPLC analysis.[4][5]

Standardized HPLC Method for 2-Iodophenazine

Based on established methods for the analysis of phenazines and other aromatic heterocyclic compounds, the following RP-HPLC method is proposed for the determination of the retention time of 2-Iodophenazine.[1][6]

Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes
95% B hold for 5 minutes
95% B to 5% B over 1 minute
5% B hold for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 365 nm (Phenazines typically have strong absorbance at these wavelengths)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the purified 2-Iodophenazine in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition start Purified 2-Iodophenazine Solid dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve dilute Dilute to 50 µg/mL with Mobile Phase A/B dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL into HPLC filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254/365 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram ret_time Determine Retention Time (tR) chromatogram->ret_time

Sources

A Senior Application Scientist’s Guide to Establishing Purity for Halogenated Phenazine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Halogenated Phenazine Development

Halogenated phenazines are a class of heterocyclic compounds under intense investigation for their potent biological activities, including antibacterial and biofilm-eradicating properties.[1][2] For researchers, scientists, and drug development professionals, the journey from a promising synthesized molecule to a viable therapeutic candidate is paved with rigorous analytical challenges. At the forefront of these challenges is the unequivocal determination of purity. The presence of impurities, even at trace levels, can drastically alter a compound's pharmacological and toxicological profile, leading to misleading experimental data and potential safety concerns.[3][4]

This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of halogenated phenazine reference standards. We will move beyond mere procedural descriptions to explore the underlying principles and strategic rationale for selecting one technique over another. Our objective is to equip you with the expertise to build a self-validating system for purity assessment, ensuring the integrity and reproducibility of your research.

The Analytical Landscape: A Comparative Overview

The selection of an analytical technique is not a one-size-fits-all decision. It is a strategic choice dictated by the stage of development, the nature of potential impurities, and the intended use of the data. We will compare the workhorses of purity analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC).

Table 1: Comparative Analysis of Purity Determination Techniques
TechniquePrinciplePrimary Use CaseQuantitative AccuracyImpurity IdentificationKey Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Routine quality control, purity quantification (area %), stability testing.High (with proper validation and reference standards).Limited; based on retention time and UV spectra. Cannot identify co-eluting or unknown impurities.Requires a chromophore; non-volatile buffers can be incompatible with MS.[5]
LC-MS Combines HPLC separation with mass-to-charge ratio detection.Impurity identification and structural elucidation, trace-level impurity detection.Semi-quantitative (TIC area %); can be fully quantitative with specific standards.Excellent; provides molecular weight and fragmentation data for structural confirmation.[3][6]Higher cost and complexity; ion suppression effects can impact quantification.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with mass spectrometry detection.Analysis of volatile impurities (e.g., residual solvents) or thermally stable, volatile halogenated compounds.High (with appropriate standards).Excellent for volatile compounds.Limited to thermally stable and volatile analytes; phenazines may require derivatization.
qNMR Signal intensity is directly proportional to the number of atomic nuclei.Absolute purity determination (primary standard characterization) without a specific analyte standard.Very High; a primary ratio method.Excellent for structural confirmation and quantification of major components.Lower sensitivity than chromatographic methods; complex mixtures can be difficult to resolve.[7]
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Purity assessment of highly pure (>98%), crystalline solids based on melting point depression.[8][9]Good for high-purity samples.None; provides a total mole % of impurities but no structural information.Not suitable for amorphous, decomposing, or non-sharply melting compounds.[8]

Deep Dive into Core Methodologies

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the cornerstone of purity assessment in the pharmaceutical industry for its robustness, precision, and adaptability.[10] For halogenated phenazines, which are typically aromatic and possess strong chromophores, reversed-phase HPLC with UV detection is the method of choice.

Causality Behind the Method:

  • Reversed-Phase (e.g., C18 column): The nonpolar stationary phase effectively retains the moderately nonpolar phenazine core, while a polar mobile phase (e.g., acetonitrile/water) is used for elution. This allows for fine-tuned separation based on subtle differences in hydrophobicity between the parent compound and its impurities.[11][12]

  • Gradient Elution: A gradient, where the mobile phase composition changes over time (e.g., increasing acetonitrile concentration), is often essential.[12] This is because a single isocratic condition may not be strong enough to elute highly retained, nonpolar impurities or weak enough to resolve closely related polar impurities from the main peak.

  • UV Detection: Phenazine structures contain extensive conjugated systems, resulting in strong UV absorbance. Monitoring at multiple wavelengths, such as 254 nm and 365 nm, can help ensure all impurities are detected, as they may have different absorption maxima.[12][13]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_analysis Phase 3: Data Processing Standard_Prep 1. Prepare Certified Reference Standard Sample_Prep 2. Prepare Halogenated Phenazine Sample Injection 5. Inject Sample & Acquire Data Standard_Prep->Injection Calibration & Sample Mobile_Phase 3. Prepare & Degas Mobile Phases Equilibration 4. Equilibrate HPLC System Mobile_Phase->Equilibration System Readiness Equilibration->Injection Integration 6. Integrate Chromatogram Peaks Injection->Integration Raw Data Injection->Integration Calculation 7. Calculate Purity (Area Percent) Integration->Calculation Report 8. Generate Report Calculation->Report

Caption: HPLC Purity Analysis Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV tells you how much of something is there, it struggles to tell you what it is. This is where LC-MS is indispensable, particularly during drug development for impurity profiling.[5] By coupling the separation power of LC with the detection power of MS, we can obtain the molecular weight of an impurity, providing a crucial piece of its structural identity.[3][6]

Expert Insight: For halogenated compounds, MS offers a distinct advantage: isotopic patterns. Halogens like chlorine and bromine have characteristic natural isotope distributions (e.g., ³⁵Cl/³⁷Cl is ~3:1, ⁷⁹Br/⁸¹Br is ~1:1). Observing these patterns in the mass spectrum of an impurity peak provides high confidence in the presence and number of halogen atoms in the molecule, significantly aiding structural elucidation. High-resolution MS (HRMS) can deliver mass data with sub-ppm accuracy, allowing for the determination of an impurity's molecular formula.[6]

Gas Chromatography (GC): A Niche but Powerful Tool

GC is the gold standard for analyzing volatile and thermally stable compounds.[14] For halogenated phenazines, its primary role is not typically for the parent compound, which may have limited volatility, but for specific types of impurities.

When to Use GC:

  • Residual Solvent Analysis: To quantify residual solvents from the synthesis (e.g., methanol, ethyl acetate), which is a regulatory requirement.

  • Volatile Halogenated Intermediates: To detect the presence of volatile starting materials or halogenated byproducts from the synthesis.

Specialized detectors like the Electron Capture Detector (ECD), which is highly sensitive to electronegative compounds like halogens, or a Halogen Specific Detector (XSD) can be employed for trace-level analysis of halogenated impurities.[14][15][16]

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

qNMR stands apart as it can determine purity without requiring an identical, pre-characterized reference standard of the analyte.[7] It is a primary ratio method that relies on the direct proportionality between the integrated NMR signal area and the number of protons generating that signal.

The Self-Validating System: By adding a known mass of a certified, stable internal standard to a known mass of the halogenated phenazine sample, the purity of the phenazine can be calculated directly by comparing the integral of a unique phenazine proton signal to a unique signal from the internal standard.[7] This makes qNMR the ideal technique for assigning the purity value to a primary reference standard, which can then be used to qualify secondary standards for routine HPLC testing.

Differential Scanning Calorimetry (DSC): A Complementary Thermal Technique

DSC measures the heat flow into or out of a sample as it is heated or cooled.[9][17] For a pure crystalline compound, melting occurs at a sharp, well-defined temperature. Impurities disrupt the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature. This phenomenon, known as melting point depression, can be used to calculate the total mole fraction of impurities via the van't Hoff equation.[4][18]

Trustworthiness Check: DSC provides an excellent orthogonal check on purity results from chromatographic methods. If an HPLC analysis shows 99.8% purity, a DSC result of 99.7 mol% provides strong corroborating evidence. However, it is crucial to remember that DSC is only applicable to crystalline materials that do not decompose upon melting.[8]

The Role of Certified Reference Standards (CRMs)

The entire framework of pharmaceutical analysis rests upon the foundation of high-quality reference standards. A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments and validate methods.[19]

Primary vs. Secondary Standards:

  • Primary Reference Standard: A substance shown by extensive analytical tests to be authentic material of high purity.[20] Its value is assigned without comparison to another standard, often using absolute methods like qNMR.

  • Secondary (or Working) Reference Standard: A standard whose character and purity are established by comparison to a primary reference standard. These are used for routine day-to-day analyses.[20]

The use of CRMs, which are produced under ISO 17034 and characterized in ISO/IEC 17025 accredited laboratories, ensures metrological traceability and consistency across different labs and instruments.[21][22]

Reference_Standards cluster_primary Primary Standard Characterization cluster_secondary Secondary Standard Qualification cluster_routine Routine QC Analysis PRS Primary Reference Standard (New Lot of Halogenated Phenazine) qNMR qNMR (Absolute Purity) PRS->qNMR LCMS LC-MS (Identity & Impurity Profile) PRS->LCMS DSC DSC (Bulk Purity) PRS->DSC SRS Secondary (Working) Reference Standard PRS->SRS Traceability Link HPLC HPLC-UV Assay (Purity vs. Primary) SRS->HPLC Batch Manufacturing Batch Sample SRS->Batch Calibration Standard Routine_HPLC Routine HPLC-UV Assay Batch->Routine_HPLC

Caption: Hierarchy and Traceability of Reference Standards.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol outlines a validated method for determining the purity of a halogenated phenazine reference standard. The principles described here are based on common practices for pharmaceutical analysis.[10][12][23]

1. Objective: To quantify the purity of the halogenated phenazine and its related substances using a gradient reversed-phase HPLC method with UV detection.

2. Materials & Equipment:

  • HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Balance (5 decimal places).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade, e.g., Milli-Q).

  • Formic Acid (ACS Grade or higher).

  • Halogenated Phenazine Reference Standard and Test Sample.

  • 0.22 µm Syringe Filters.

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 10% B to 95% B over 20 minEnsures resolution of early-eluting polar impurities and elution of late-eluting nonpolar ones.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nmA common wavelength for aromatic compounds. A DAD allows for full spectral analysis.
Injection Vol. 10 µLA typical volume to avoid column overloading.

4. Procedure:

  • Standard Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the Halogenated Phenazine Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This is your stock solution.

  • Sample Preparation (0.1 mg/mL): Prepare the test sample in the same manner as the standard. Rationale: Treating the sample and standard identically minimizes variability.

  • System Suitability: Before sample analysis, inject the standard solution five times. The Relative Standard Deviation (RSD) for the peak area and retention time should be ≤ 2.0%. This confirms the system is performing consistently.

  • Analysis: Inject a blank (diluent), followed by the standard, and then the sample.

  • Data Processing: Integrate all peaks in the chromatogram from the sample injection that are above a specified reporting threshold (e.g., 0.05% of the main peak area, per ICH guidelines).[5][24]

  • Purity Calculation (Area Percent Method):

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

    • This calculation provides a direct percentage of the main component relative to all detected impurities.

5. Validation & Trustworthiness: This protocol is validated by demonstrating its specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[24] Specificity is shown by ensuring that no impurities co-elute with the main peak, often confirmed using a DAD for peak purity analysis or by LC-MS.

Conclusion

Establishing the purity of a halogenated phenazine reference standard is a multi-faceted process that requires a strategic, evidence-based approach. No single analytical technique is sufficient. True confidence in a purity value is achieved by combining the quantitative power of a validated workhorse method like HPLC with orthogonal techniques like DSC and the structural elucidation capabilities of LC-MS. For the definitive assignment of purity to a primary reference standard, qNMR remains the gold standard. By understanding the causality behind each method and establishing a clear traceability hierarchy for reference standards, researchers can ensure the generation of reliable, reproducible data, thereby accelerating the path of promising halogenated phenazines from the laboratory to potential clinical applications.

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  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9).
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  • Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. (2024, January 19). Critical Reviews in Analytical Chemistry.
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  • Izumiphenazines A-C: isolation and structure elucidation of phenazine derivatives from Streptomyces sp. IFM 11204. (2010, December 27). The Journal of Antibiotics.
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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activ
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  • Design, Synthesis and Biological Evaluation of a Halogenated Phenazine-Erythromycin Conjugate Prodrug for Antibacterial Applic

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Safety Operating Guide

2-Iodophenazine: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary: Immediate Action Protocol

2-Iodophenazine (CAS: 19493-43-7) is a halogenated heterocyclic aromatic compound. Unlike standard organic waste, the presence of the iodine atom on the phenazine core mandates strict segregation from non-halogenated waste streams.

Core Disposal Rule:

NEVER dispose of 2-Iodophenazine (solid or solution) in "General Organic" or "Non-Halogenated" waste containers. It must be classified and disposed of as Halogenated Hazardous Waste .

Immediate Hazards:

  • Chemical: Releases toxic Hydrogen Iodide (HI) and elemental Iodine (

    
    ) upon uncontrolled combustion.
    
  • Biological: Phenazine derivatives are known DNA intercalators; treat as a potential mutagen.

  • Environmental: High toxicity to aquatic life; zero-discharge to sewer systems is mandatory.

Technical Justification: The "Why" Behind the Protocol

To ensure compliance and safety, researchers must understand the chemical mechanisms necessitating these protocols.

The Halogen Factor (Iodine)

Standard laboratory incinerators for non-halogenated waste (e.g., acetone, ethanol) operate at temperatures insufficient to safely mineralize heavy halogens.

  • Mechanism: When 2-Iodophenazine is incinerated improperly, the C-I bond cleaves. Without specific scrubbers found in halogen-rated incinerators, this releases corrosive acidic gases (HI) and elemental iodine.

  • Consequence: These byproducts corrode incinerator flues and are released into the atmosphere as toxic pollutants.

The Phenazine Core (Bio-Accumulation)

Phenazines are nitrogen-containing heterocycles.[1]

  • Mechanism: The planar structure of the phenazine ring allows it to slip between DNA base pairs (intercalation).

  • Consequence: This poses a chronic mutagenic risk to lab personnel and aquatic ecosystems if leached into groundwater.

Operational Disposal Workflow

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (min 0.11mm thickness)Organo-iodides can permeate standard latex; double layering provides a breakthrough time buffer.
Eye Protection Chemical Splash GogglesPrevent contact with corneal tissue; iodine compounds are severe eye irritants.
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of dust (solid) or aerosols (liquid).
Clothing Lab Coat (Buttoned), Closed-toe shoesStandard dermal protection.
Waste Segregation & Packaging
Scenario A: Solid Waste (Pure Compound)
  • Containment: Transfer the solid 2-Iodophenazine into a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass vial.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Iodophenazine, Solid"

    • Hazards: "Toxic, Irritant"[2]

Scenario B: Liquid Waste (Mother Liquors/Solutions)[3]
  • Solvent Check: Ensure the solvent is compatible with the "Halogenated Waste" stream.[4]

  • Transfer: Pour into the designated Halogenated Solvent Carboy .

    • Note: Do not fill carboys >90% to allow for vapor expansion.

  • Labeling: Update the carboy log sheet immediately.

    • Entry: "2-Iodophenazine solution (<5%)"

Visualized Decision Tree

The following diagram illustrates the logical flow for disposing of 2-Iodophenazine.

DisposalWorkflowStartStart: 2-Iodophenazine WasteStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid / PowderStateCheck->IsSolidSolidIsLiquidLiquid / SolutionStateCheck->IsLiquidLiquidContainerSolidPlace in HDPE Jar orOriginal Glass VialIsSolid->ContainerSolidBagSolidSeal in SecondaryPlastic BagContainerSolid->BagSolidLabelSolidLabel: 'Solid Hazardous Waste'(Toxic, Halogenated)BagSolid->LabelSolidPickupRequest EHS Pickup(Do not sewer)LabelSolid->PickupCarboyCheckLocate 'HALOGENATED'Waste CarboyIsLiquid->CarboyCheckPourLiquidPour into Carboy(Do not overfill)CarboyCheck->PourLiquidLogLiquidUpdate Waste Log:'Contains Iodine'PourLiquid->LogLiquidLogLiquid->Pickup

Caption: Figure 1. Decision logic for the segregation and packaging of 2-Iodophenazine waste streams.

Emergency Response: Spill Management

In the event of a spill outside of the fume hood, execute the S.W.I.M. protocol immediately.

  • S top the spill source (if safe).[5]

  • W arn others and evacuate the immediate area.

  • I solate the area (close doors).

  • M inimize exposure (don PPE).[6][5][7][8][9]

Cleanup Protocol (Minor Spills < 50g/50mL)
  • Solids: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a hazardous waste bag.

  • Liquids: Cover with an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with a mild detergent and water. Collect all wipes as hazardous waste (Solid/Debris).

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste - Halogenated Solvents. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Classification and Disposal. [Link]

  • Vanderbilt University Medical Center (OCRS). Laboratory Guide for Managing Chemical Waste - Halogenated vs. Non-Halogenated Segregation. [Link]

  • National Institutes of Health (PubChem). Phenazine Compound Summary (CID 4757) - Toxicity and Hazards. [Link]

A Senior Application Scientist's Guide to Handling 2-Iodophenazine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Stance on Chemical Safety

This document provides a comprehensive operational plan for the use of Personal Protective Equipment (PPE) when handling 2-Iodophenazine, from initial risk assessment to final waste disposal.

Part 1: Hazard Assessment Based on Chemical Analogy

To establish a robust safety protocol, we must first predict the potential hazards of 2-Iodophenazine. We do this by examining related, well-documented molecules. The primary risks are anticipated to stem from the properties of iodo-substituted aromatic compounds and the base phenazine structure.

Halogenated compounds, particularly those containing iodine, are often associated with skin, eye, and respiratory irritation.[1][2][3] Upon thermal decomposition, they can release toxic fumes, including hydrogen iodide.[2] Compounds like 2-Iodophenol and 2'-Iodoacetophenone are known to be harmful if swallowed, inhaled, or if they come into contact with skin.[1]

Table 1: Predicted Hazard Profile for 2-Iodophenazine (Based on Analogous Compounds)

Hazard CategoryPredicted Risk for 2-IodophenazineRationale & Supporting Evidence from Analogs
Acute Oral Toxicity Harmful if swallowed. Analogous iodo-aromatic compounds are classified as harmful or fatal if swallowed.[1][2][4][5][6]
Skin Corrosion/Irritation Causes skin irritation. A common characteristic of iodo-substituted organic molecules.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation/damage. Direct contact with similar compounds can cause significant eye damage.[1][3][5][7]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols from similar solids can irritate the respiratory tract.[1][2][3]
Hazardous Decomposition Forms toxic fumes upon combustion. Thermal decomposition is expected to release carbon oxides, nitrogen oxides, and highly toxic hydrogen iodide gas.[2]

Part 2: The Foundational Layers of Safety: Engineering Controls

Before any personal protective equipment is even selected, the work environment must be engineered for safety. PPE is the last line of defense, not the first.[8]

  • Chemical Fume Hood: All handling of solid 2-Iodophenazine and its solutions must be conducted within a certified chemical fume hood.[9][4] This is non-negotiable. The fume hood contains vapors and potential dust, preventing inhalation exposure.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[9] In case of accidental exposure, immediate flushing is critical to minimizing injury.

Part 3: Comprehensive PPE Regimen for 2-Iodophenazine

A multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

1. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[4]

  • Elevated Risk: When there is a heightened risk of splash or aerosol generation (e.g., preparing concentrated solutions, transfers), upgrade to chemical splash goggles. For full-face protection, a face shield should be worn in conjunction with goggles.

2. Hand Protection:

  • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation.[7] Always check the manufacturer's specifications for compatibility with halogenated aromatic compounds.

  • Causality: Nitrile provides a durable barrier against a wide range of chemicals. It is crucial to inspect gloves for any signs of degradation, such as discoloration or swelling, before and during use.[10]

  • Best Practice - Double Gloving: Wearing two pairs of gloves significantly reduces the risk of exposure if the outer glove is torn or contaminated. This is especially important during procedures with higher risk or when handling the compound for extended periods.

3. Body Protection:

  • Standard Protocol: A flame-resistant laboratory coat, fully buttoned, is required.

  • Rationale: The lab coat protects your skin and personal clothing from minor spills and contamination. Contaminated lab coats should be professionally laundered and never taken home.

4. Respiratory Protection:

  • Inside a Fume Hood: Under normal handling conditions inside a certified fume hood, additional respiratory protection is typically not required.

  • Outside a Fume Hood: If there is any potential for generating dust or aerosols outside of a fume hood (e.g., during a large-scale spill), a respirator is mandatory. A NIOSH-approved respirator with a P100 particulate filter (for solids) and an organic vapor cartridge is recommended. All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training, as per OSHA 29 CFR 1910.134.[9]

Part 4: Operational Plans: Step-by-Step Protocols

Protocol 1: Safe Handling and Weighing of 2-Iodophenazine

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatula, weigh paper, glassware).

  • Don PPE: Follow the correct donning sequence as detailed in the workflow diagram below.

  • Handling: Conduct all manipulations deep within the fume hood. Use a spatula to handle the solid material to minimize dust creation. Keep the container tightly sealed when not in use.

  • Post-Handling: After handling is complete, wipe down the work surface.

  • Doff PPE: Remove PPE following the correct doffing sequence to prevent self-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after work is complete.[9][1][2]

Visual Workflow: PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Protocol 2: Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[1] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.[6] Carefully sweep the material into a designated hazardous waste container.[9][4] Do not use combustible materials like paper towels to absorb the spill.

Part 5: Waste Management and Disposal Plan

Disposal of 2-Iodophenazine and any contaminated materials must be handled with the same level of care as its use. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

Protocol 3: Step-by-Step Disposal

  • Waste Segregation: All materials that have come into contact with 2-Iodophenazine are considered hazardous waste. This includes:

    • Excess or unwanted 2-Iodophenazine.

    • Contaminated gloves, weigh boats, pipette tips, and absorbent paper.[11]

    • Empty stock bottles.

  • Containerization: Collect all hazardous waste in a designated, sealed, and clearly labeled container.[4][6][11] The container must be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "2-Iodophenazine".[6][11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Coordination: Contact your EHS department to schedule a pickup for the hazardous waste.[6][11] Provide them with all necessary information regarding the container's contents.

Visual Workflow: Chemical Waste Disposal

Disposal_Workflow Start Identify Waste Material (2-Iodophenazine or Contaminated Item) Segregate Segregate into Designated Hazardous Waste Container Start->Segregate Label Ensure Container is Correctly Labeled 'Hazardous Waste' & Chemical Name Segregate->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area Seal->Store Contact Contact EHS for Pickup Store->Contact End Waste Disposed by EHS Contact->End

Caption: Workflow for the Disposal of 2-Iodophenazine.

References

  • Personal protective equipment for handling 2-Iodophenol. Benchchem.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 2'-Iodoacetophenone. (2014, September 09). Fisher Scientific.
  • SAFETY DATA SHEET - Unnamed Compound. C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • SAFETY DATA SHEET - 2-Iodoethanol, stabilized. (2012, May 01). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Iodothiophene. (2025, May 01).
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!
  • SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperazine. (2025, September 07). Thermo Fisher Scientific.
  • THE INTERAGENCY BOARD Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for Fir.
  • Personal Protective Equipment | IOGP. International Association of Oil & Gas Producers.
  • Safety Data Sheet - Perphenazine. (2025, October 20). Cayman Chemical.
  • Proper Disposal of 2-(2-Iodophenyl)propan-2-ol: A Guide for Laboratory Professionals. Benchchem.
  • Where and How to Dispose of Unused Medicines. (2025, April 16). U.S. Food and Drug Administration.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency.
  • Safe Disposal of 2-Iodoselenophene: A Procedural Guide. Benchchem.
  • Disposal of Unused Medicines: What You Should Know. (2024, October 31). U.S. Food and Drug Administration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.